2-Nitrobenzenesulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-nitrobenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHUUIODWRNJLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4061888 | |
| Record name | Benzenesulfonyl chloride, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | 2-Nitrobenzenesulfonyl chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10939 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
1694-92-4 | |
| Record name | 2-Nitrobenzenesulfonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-92-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nitrobenzenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nitrobenzenesulfonyl chloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12991 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenesulfonyl chloride, 2-nitro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzenesulfonyl chloride, 2-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-nitrobenzenesulphonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.370 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-NITROBENZENESULFONYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P2E4YZ9H2Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical and Chemical Properties of 2-Nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of 2-Nitrobenzenesulfonyl chloride (also known as o-Nitrobenzenesulfonyl chloride or Nosyl chloride). This compound is a highly versatile reagent in organic synthesis, particularly valued for its role as a protecting group for amines and in the synthesis of various pharmaceuticals and other complex organic molecules.[1][2][3]
Core Physical Properties
This compound is a solid compound at room temperature, with its appearance ranging from white to yellow or orange crystalline powder.[4] It is known to be sensitive to moisture.[1][5]
Tabulated Physical Data
The following table summarizes the key quantitative physical properties of this compound for easy reference and comparison.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO₄S | [2][4][6] |
| Molecular Weight | 221.61 - 221.62 g/mol | [2][4][6] |
| Appearance | White to yellow to orange, powder to crystal | [2][4] |
| Melting Point | 63 - 72 °C | [4][7] |
| Boiling Point | 350.6 ± 25.0 °C (Predicted) | [4][5] |
| Density | ~1.6 g/cm³ (Predicted) | [3][4] |
| Solubility | Soluble in dichloromethane, tetrahydrofuran (THF), pyridine, toluene, ethyl acetate, and dimethylformamide.[1][4][5] Insoluble in water.[4][5] Decomposes in hot water or alcohols.[1] | |
| Sensitivity | Moisture sensitive | [1][5] |
Experimental Protocols
Synthesis of this compound
A common method for the production of this compound involves the chlorination of 2,2'-dinitrodiphenyl disulfide.[1]
Procedure:
-
A mixture of 2,2'-dinitrodiphenyl disulfide is prepared in a suitable organic solvent.
-
Chlorine gas is bubbled through the solution while maintaining the reaction temperature, often around 40°C.
-
The reaction is monitored until completion, which can be indicated by a color change in the reaction mixture.
-
Upon completion, the resulting this compound is isolated.
-
Purification can be achieved by dissolving the crude product in a solvent like toluene, followed by cooling to induce crystallization, filtration, and vacuum drying to yield the purified product.[1] An 84% yield can be achieved with this method.[1]
Melting Point Determination (General Protocol)
The melting point is a crucial indicator of purity.[1]
Apparatus:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
-
Mortar and pestle
Procedure:
-
A small amount of the crystalline this compound is finely ground using a mortar and pestle.
-
The powdered sample is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a steady rate (e.g., 2-5 °C per minute) while being observed through the magnifying lens.
-
The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
-
The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range is typically narrow.
Chemical Reactivity and Applications
This compound is a reactive compound primarily used to introduce the 2-nitrobenzenesulfonyl (Nosyl) protecting group onto amines.[1] The Nosyl group is stable under a variety of acidic and basic conditions but can be selectively cleaved under mild conditions using thiols, such as thiophenol.[1] This reactivity makes it a valuable tool in multi-step organic synthesis, including in the preparation of renin inhibitors and anticonvulsants.[4]
Visualization of Synthetic and Logical Workflows
The following diagrams illustrate key processes involving this compound.
Caption: Synthesis workflow for this compound.
Caption: Logical workflow for amine protection and deprotection.
References
- 1. This compound | Sulfonylation Reagent [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 1694-92-4 [chemicalbook.com]
- 5. This compound CAS#: 1694-92-4 [m.chemicalbook.com]
- 6. This compound | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
Synthesis of 2-Nitrobenzenesulfonyl Chloride from 2-Nitrochlorobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the primary synthetic methodologies for preparing 2-nitrobenzenesulfonyl chloride, a critical reagent in organic synthesis, starting from 2-nitrochlorobenzene. The document details the reaction pathways, provides comprehensive experimental protocols, and presents key quantitative data in a structured format for effective comparison and implementation in a laboratory setting.
Introduction
This compound (Nosyl chloride, NsCl) is a highly versatile reagent widely employed in organic synthesis. Its principal application lies in its function as an effective protecting group for amines. The 2-nitrobenzenesulfonyl (Nosyl) group offers a unique combination of stability across a broad range of acidic and basic conditions while allowing for selective and mild deprotection using nucleophilic thiols like thiophenol or 2-mercaptoethanol.[1] The electron-withdrawing nitro group on the benzene ring significantly enhances the electrophilicity of the sulfur atom, facilitating its reaction with primary and secondary amines to form stable sulfonamides.[1] This guide focuses on the two predominant synthetic routes originating from 2-nitrochlorobenzene.
Overview of Synthetic Pathways
There are two primary, well-established routes for the synthesis of this compound from 2-nitrochlorobenzene:
-
Two-Step Synthesis via Disulfide Intermediate: This is the most common and industrially preferred method.[1] It involves the initial conversion of 2-nitrochlorobenzene to 2,2'-dinitrodiphenyl disulfide, which is subsequently chlorinated to yield the final product.
-
Direct Chlorosulfonation: This method involves the direct reaction of 2-nitrochlorobenzene with chlorosulfonic acid, often in the presence of catalysts or acylating agents to improve yield and purity.[2]
The following workflow diagram illustrates these two pathways.
Caption: Synthetic routes from 2-nitrochlorobenzene to this compound.
Experimental Protocols
Route A: Two-Step Synthesis via Disulfide Intermediate
This route is favored for its reproducibility and high yields.[1]
Step 1: Synthesis of 2,2'-Dinitrodiphenyl Disulfide
The first step involves a nucleophilic aromatic substitution reaction where the chlorine atom of 2-nitrochlorobenzene is displaced by a disulfide anion.
-
Reaction: 2 O₂NC₆H₄Cl + Na₂S₂ → (O₂NC₆H₄S)₂ + 2 NaCl[3]
-
Protocol: This reaction is typically achieved by treating 2-nitrochlorobenzene with sodium disulfide.[1][3] The resulting 2,2'-dinitrodiphenyl disulfide serves as the precursor for the subsequent chlorination step.
Step 2: Chlorinative Cleavage of 2,2'-Dinitrodiphenyl Disulfide
The disulfide intermediate is cleaved and oxidized with chlorine to form the sulfonyl chloride. Two common procedures are detailed below.
Method 2a: Chlorination with HCl/HNO₃ and Chlorine Gas
This classic laboratory-scale procedure provides a high yield of the product.
-
Apparatus: A 3-liter, three-necked, round-bottomed flask equipped with a liquid-sealed mechanical stirrer, a reflux condenser, and a gas inlet tube extending below the liquid surface. An outlet tube should lead from the condenser to a fume hood.[4]
-
Reagents:
-
Procedure:
-
Charge the flask with the disulfide, hydrochloric acid, and nitric acid.[4]
-
Begin stirring and introduce a stream of chlorine gas into the mixture at a rate of approximately two bubbles per second.[4]
-
Warm the mixture on a steam bath to 70°C. The disulfide will melt within about 30 minutes, and the solution will turn orange-red.[4]
-
Continue heating and passing chlorine gas for one hour after the disulfide has melted.[4]
-
Work-up: Immediately decant the hot supernatant liquid to separate the molten sulfonyl chloride.[4]
-
Wash the product with two 300-cc portions of warm water (70°C) and allow it to solidify. Drain the water completely.[4]
-
Purification: Dissolve the crude solid in 140 cc of glacial acetic acid at 50–60°C and filter quickly by suction.[4]
-
Chill the filtrate in cold water with vigorous stirring to induce crystallization.[4]
-
Triturate the resulting crystalline mixture thoroughly with 1 L of cold water, decant, and repeat the process twice to obtain the purified product.[4]
-
Method 2b: Chlorination in Formic Acid
This alternative approach offers an exceptionally high yield under milder temperature conditions.
-
Reagents:
-
Procedure:
-
Subject the disulfide to chlorination in the presence of formic acid as the solvent.[1][5]
-
Maintain the reaction temperature at 40°C for three hours while bubbling chlorine gas through the mixture.[1][5]
-
Purification: The resulting crude product can be purified by dissolution in toluene, followed by cooling to 5°C, filtration, and vacuum drying.[1][5]
-
Route B: Direct Chlorosulfonation of 2-Nitrochlorobenzene
This method provides a more direct path to the product, though it requires careful control of reaction conditions.
-
Apparatus: A 500 mL four-hole boiling flask equipped with a mechanical stirrer, thermometer, outlet port, and charging opening.[2]
-
Reagents:
-
Procedure:
-
Add 419.6 parts of chlorosulfonic acid to the reaction flask.[2]
-
While maintaining the temperature between 30-35°C, slowly add 157.6 parts of 2-nitrochlorobenzene.[2]
-
Add 2 parts of the sulfonation auxiliary agent, followed by 75 parts of phosphorus pentoxide.[2]
-
Stir the reaction mixture for 1 hour at 30-35°C after the addition is complete.[2]
-
Heat the mixture to 90-120°C and maintain this temperature with constant stirring for 10 hours.[2]
-
Work-up: After the reaction is complete, cool the mixture to approximately 20°C.[2]
-
Slowly pour the sulfonated liquid into 2500 parts of an ice-water mixture under stirring to induce hydrolysis and crystallization.[2]
-
Collect the solid product by suction filtration, wash with water, and dry to obtain the final product.[2]
-
Data Presentation: Summary of Synthesis Methods
The following tables summarize the quantitative data associated with the described experimental protocols.
| Route | Method | Key Reagents | Temp (°C) | Time (h) | Yield (%) | Purity (%) | Reference |
| A | 2a: HCl/HNO₃/Cl₂ | 2,2'-dinitrodiphenyl disulfide, HCl, HNO₃, Cl₂ | 70 | 1 | 84 | - | [1][4] |
| A | 2b: Formic Acid/Cl₂ | 2,2'-dinitrodiphenyl disulfide, Formic Acid, Cl₂ | 40 | 3 | 97.5 | 98.8 (HPLC) | [1][5] |
| B | Direct Chlorosulfonation | 2-nitrochlorobenzene, HSO₃Cl, P₂O₅ | 90-120 | 10 | 95.8 | 96.6 | [2] |
Table 1: Comparison of synthetic routes for this compound.
| Parameter | Method 2a | Method 2b | Route B |
| Starting Material | 2,2'-Dinitrodiphenyl disulfide | 2,2'-Dinitrodiphenyl disulfide | 2-Nitrochlorobenzene |
| Molar Ratio (Reactant:Key Reagent) | 1 : (Acids/Solvent) | 1 : (Solvent) | 1 : 3.6 (HSO₃Cl) |
| Purification Method | Recrystallization from Acetic Acid | Recrystallization from Toluene | Hydrolysis, Filtration, Washing |
Table 2: Comparison of reaction parameters and purification methods.
References
- 1. This compound | Sulfonylation Reagent [benchchem.com]
- 2. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. 2-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Reaction of 2-Nitrobenzenesulfonyl Chloride with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction between 2-nitrobenzenesulfonyl chloride and primary amines. It details the underlying reaction mechanism, provides quantitative data on reaction yields, outlines detailed experimental protocols, and illustrates key processes through diagrams. This reaction is of significant importance in organic synthesis, particularly for the protection of amines and the construction of complex nitrogen-containing molecules.
Core Reaction Mechanism: Nucleophilic Substitution
The reaction of this compound (Ns-Cl) with a primary amine is a nucleophilic substitution at the sulfonyl group.[1] The sulfur atom in this compound is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the ortho-nitro group on the benzene ring.[1][2] This pronounced electrophilicity makes the sulfur atom a prime target for nucleophiles, such as primary amines.[1][2]
The reaction proceeds as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the this compound.[3]
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.[3]
-
Elimination and Proton Transfer: The intermediate collapses, eliminating a chloride ion. A base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid (HCl) that is formed in situ.[3][4] This prevents the protonation of the starting primary amine, which would render it non-nucleophilic and halt the reaction.[3]
The final product is a stable N-substituted-2-nitrobenzenesulfonamide, often referred to as a nosylamide or Ns-amide.[1][2]
Figure 1: Reaction mechanism of this compound with a primary amine.
The Nosyl Group in Amine Protection and Synthesis
The 2-nitrobenzenesulfonyl (nosyl, Ns) group is a versatile protecting group for primary and secondary amines, a strategy pioneered by Fukuyama.[4] Unlike the more robust tosyl (Ts) group, which requires harsh removal conditions, the nosyl group can be cleaved under remarkably mild conditions.[4] This is a key advantage in multi-step synthesis, especially when working with sensitive substrates.[4]
Deprotection Mechanism
The deprotection of nosylamides is typically achieved using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate.[4] The reaction proceeds through a Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution.[1][4] The electron-withdrawing nitro group facilitates the attack of the thiolate anion on the aromatic ring, leading to the cleavage of the sulfur-nitrogen bond and the release of the free amine.[1][4]
Figure 2: Deprotection mechanism of a nosylamide via a Meisenheimer complex.
Fukuyama Amine Synthesis
A significant application of this chemistry is the Fukuyama amine synthesis, a three-step process for preparing secondary amines from primary amines.[4][5] This method is highly valued for its mild conditions and broad applicability.[5]
The workflow is as follows:
-
Nosylation: The primary amine is reacted with this compound to form the nosylamide.
-
Alkylation: The nosylamide is N-alkylated. The nosyl group renders the N-H proton acidic, allowing for deprotonation with a mild base and subsequent alkylation with an alkyl halide or under Mitsunobu conditions with an alcohol.[4][5]
-
Denosylation: The nosyl group is removed with a thiol and base to yield the secondary amine.[4]
Figure 3: Logical workflow for the Fukuyama Amine Synthesis.
Quantitative Data
The reaction to form nosylamides and the subsequent deprotection are generally high-yielding processes. The following tables summarize representative yields for the nosylation and the overall Fukuyama amine synthesis.
Table 1: Yields for the Nosylation of Primary Amines
| Primary Amine | Base | Solvent | Yield (%) | Reference |
| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | >95% (crude) | [4] |
| Aniline | Pyridine | Dichloromethane | 53.9 - 70.2% | [6] |
| Phenylethylamine | Pyridine | Dichloromethane | 75 - 82.6% | [6] |
Note: Yields can be affected by the nature of the amine and the specific reaction conditions.
Table 2: Overall Yields for the Fukuyama Amine Synthesis (Nosylation, Alkylation, and Deprotection)
| Primary Amine | Alkylating Agent | Overall Yield (%) | Reference |
| 4-Methoxybenzylamine | 3-Phenylpropyl bromide | 89 - 91% | [4] |
| 1-Octylamine | Not Specified | 98% (sulfonamide) | |
| Dibutylamine | Not Specified | 94% (sulfonamide) |
Experimental Protocols
The following are detailed, generalized protocols for the nosylation of a primary amine and the subsequent deprotection.
Protocol 1: Nosylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Triethylamine or Pyridine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add the base (e.g., triethylamine, 1.5 eq) to the stirred solution.
-
Sulfonyl Chloride Addition: Add this compound (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.
Protocol 2: Deprotection of a Nosylamide
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1M NaOH solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.
-
Reagent Addition: Add thiophenol (2.5 eq) and then potassium carbonate (2.5 eq) to the stirred mixture.
-
Reaction: Heat the reaction mixture (e.g., to 50°C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.[1]
-
Work-up:
-
Cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with an organic solvent such as dichloromethane or ethyl acetate.
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (to remove excess thiophenol) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The crude amine can be further purified by column chromatography or distillation.[4]
Conclusion
The reaction of this compound with primary amines is a robust and reliable method for the formation of stable sulfonamides. The true utility of this reaction lies in the unique properties of the nosyl group, which serves as an excellent protecting group for amines. Its mild deprotection conditions provide a significant advantage in complex organic syntheses, enabling the construction of intricate molecules relevant to pharmaceutical and materials science research. The Fukuyama amine synthesis, which is based on this chemistry, remains a cornerstone for the preparation of secondary amines. The detailed mechanisms, quantitative data, and experimental protocols provided in this guide offer a solid foundation for researchers and professionals working in the field of drug development and organic synthesis.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. This compound | Sulfonylation Reagent [benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
IUPAC name for 2-Nitrobenzenesulfonyl chloride.
An In-depth Technical Guide to 2-Nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of this compound, a versatile reagent widely used in organic synthesis and pharmaceutical development. It covers its chemical properties, safety protocols, key applications, and detailed experimental procedures.
Chemical Identity and Properties
This compound, commonly abbreviated as o-NsCl or Nosyl chloride, is an organochlorine compound featuring a sulfonyl chloride functional group substituted with a nitro group at the ortho position of the benzene ring.[1][2] Its IUPAC name is This compound or 2-nitrobenzene-1-sulfonyl chloride .[2][3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 1694-92-4 | [5][6] |
| Molecular Formula | C₆H₄ClNO₄S | [2][3][6] |
| Molecular Weight | 221.62 g/mol | [2][3] |
| Appearance | Off-white to pale yellow crystalline powder | [5][6] |
| Melting Point | 63-67 °C (lit.) | [5][7] |
| Boiling Point | 350.6 ± 25.0 °C (Predicted) | [5][8] |
| Density | 1.606 ± 0.06 g/cm³ (Predicted) | [5] |
| Solubility | Soluble in toluene, THF, dichloromethane, ethyl acetate, and DMF. Insoluble in water. | [5][8][9] |
Safety and Handling
This compound is a corrosive and moisture-sensitive substance that requires careful handling.[1][7] It can cause severe skin burns, eye damage, and respiratory irritation.[2][7][10][11]
Table 2: GHS Hazard and Precautionary Statements
| Category | Code | Statement | References |
| Hazard Statements | H314 | Causes severe skin burns and eye damage. | [2] |
| H302 | Harmful if swallowed. | [2] | |
| Precautionary Statements | P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | ||
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P310 | Immediately call a POISON CENTER or doctor/physician. |
Handling and Storage:
-
Use only in a well-ventilated area, preferably under a chemical fume hood.[1][7]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1]
-
Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere.[1][7]
-
Keep away from moisture, water, strong oxidizing agents, and strong acids.[1][7]
Core Applications in Research and Development
The reactivity of this compound, driven by the electrophilic sulfonyl chloride and the electron-withdrawing nitro group, makes it a valuable reagent in several areas.[9]
Amine Protection
The most prominent application is the protection of primary and secondary amines. The resulting 2-nitrobenzenesulfonamide (a "nosylamide") is stable across a wide range of reaction conditions. The key advantage of the nosyl (Ns) group over other sulfonyl protecting groups (e.g., tosyl) is its facile removal under mild, neutral conditions using a thiol nucleophile like thiophenol, which is crucial for multi-step synthesis of sensitive molecules.[9]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. This compound, 97% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound | 1694-92-4 [chemicalbook.com]
- 6. chemimpex.com [chemimpex.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound CAS#: 1694-92-4 [m.chemicalbook.com]
- 9. This compound | Sulfonylation Reagent [benchchem.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. This compound - Hazardous Agents | Haz-Map [haz-map.com]
o-Nitrobenzenesulfonyl Chloride: A Comprehensive Technical Guide for Researchers
CAS Number: 1694-92-4
Introduction
o-Nitrobenzenesulfonyl chloride, also known as 2-nitrobenzenesulfonyl chloride or nosyl chloride (NsCl), is a highly versatile reagent in modern organic synthesis. Its primary role is as a protecting group for primary and secondary amines, offering a unique combination of stability and facile cleavage under mild conditions. This attribute makes it particularly valuable in the multi-step synthesis of complex molecules, such as peptides and pharmaceuticals. This technical guide provides an in-depth overview of o-nitrobenzenesulfonyl chloride, including its chemical and physical properties, detailed experimental protocols for its use, and its applications in the synthesis of biologically active compounds.
Chemical and Physical Properties
o-Nitrobenzenesulfonyl chloride is a light yellow crystalline powder.[1] It is sensitive to moisture and should be handled and stored accordingly to maintain its reactivity.[1] Key physical and chemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1694-92-4 | [2] |
| Molecular Formula | C6H4ClNO4S | [2] |
| Molecular Weight | 221.62 g/mol | [2] |
| Appearance | White to yellowish-brown crystalline powder | [2] |
| Melting Point | 63-67 °C | [3] |
| Solubility | Soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide. Insoluble in water. | [4] |
| Density | ~1.6 g/cm³ | [1] |
Spectral Data
| Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.27, 7.95, 7.91, 7.89 | [5] |
| Mass Spectrum (MS) | Molecular Ion (M+): 221 m/z, Base Peak: 186 m/z | [5][6] |
| Infrared (IR) | Strong characteristic bands for sulfonyl chlorides are expected around 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹. | [6] |
Synthesis of o-Nitrobenzenesulfonyl Chloride
The most common laboratory and industrial synthesis of o-nitrobenzenesulfonyl chloride involves the chlorination of di-o-nitrophenyl disulfide.[1]
Experimental Protocol: Synthesis from Di-o-nitrophenyl Disulfide
This protocol is adapted from Organic Syntheses.[7]
Materials:
-
Di-o-nitrophenyl disulfide
-
Concentrated hydrochloric acid (sp. gr. 1.18)
-
Concentrated nitric acid (sp. gr. 1.42)
-
Chlorine gas
-
Glacial acetic acid
-
Concentrated ammonium hydroxide (sp. gr. 0.90)
-
Water
Procedure:
-
In a 3-L three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and a gas inlet tube, place 200 g of di-o-nitrophenyl disulfide, 1 L of concentrated hydrochloric acid, and 200 cc of concentrated nitric acid.[7]
-
Pass a stream of chlorine gas into the mixture at a rate of about two bubbles per second and warm the solution on a steam bath to 70°C.[7]
-
Continue heating and the addition of chlorine for one hour after the disulfide has melted.[7]
-
Separate the sulfonyl chloride from the supernatant liquid by decantation and wash it with two 300-cc portions of warm water (70°C).[7]
-
Allow the product to solidify and drain the water as completely as possible.[7]
-
Dissolve the washed chloride in 140 cc of glacial acetic acid at 50–60°C and quickly filter the solution by suction.[7]
-
Chill the filtrate in cold water and stir vigorously to induce crystallization.[7]
-
Triturate the mixture with 1 L of cold water and decant. Repeat this process twice.[7]
-
Add 1 L of cold water and 10 cc of concentrated ammonium hydroxide with stirring.[7]
-
Collect the crystals on a filter, wash with 200 cc of water, and allow them to air dry. The yield is approximately 240 g (84% of the theoretical amount).[7]
Application in Amine Protection (Nosylation)
The 2-nitrobenzenesulfonyl (nosyl) group is a robust protecting group for primary and secondary amines. It is stable to a wide range of acidic and basic conditions.[1]
Experimental Protocol: Nosylation of a Primary Amine
Materials:
-
Primary amine (1.0 eq)
-
o-Nitrobenzenesulfonyl chloride (1.1 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the primary amine in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.
-
Add o-nitrobenzenesulfonyl chloride portion-wise over 5-10 minutes, ensuring the temperature remains below 5°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the nosylated amine.
Deprotection of Nosyl-Protected Amines
A key advantage of the nosyl group is its selective removal under mild conditions using thiol-based nucleophiles.[8]
Experimental Protocol: Deprotection using Thiophenol
This protocol is adapted from the Fukuyama amine synthesis.[8]
Materials:
-
Nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH)
-
Acetonitrile or Dimethylformamide (DMF)
Procedure:
-
In a round-bottomed flask, dissolve the nosylated amine in acetonitrile or DMF.
-
Add thiophenol (2.5 eq) to the solution.
-
Add potassium carbonate (2.5 eq) to the stirred mixture.
-
Heat the reaction mixture (e.g., to 50°C) and monitor its progress by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or ethyl acetate (3x).
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
Role in the Synthesis of Biologically Active Molecules
While o-nitrobenzenesulfonyl chloride itself is not directly involved in signaling pathways, it is a critical reagent for the synthesis of various biologically active molecules, including pharmaceuticals. The nosyl protecting group strategy has been employed in the synthesis of complex natural products and drug candidates. For instance, p-nitrobenzenesulfonyl chloride, a related compound, is an important intermediate in the preparation of drugs of the sulfanilamide series.[9] The Fukuyama amine synthesis, which relies on the nosyl group, is a powerful method for preparing secondary amines, which are common structural motifs in many pharmaceuticals.[8]
Conclusion
o-Nitrobenzenesulfonyl chloride is an indispensable tool for chemists in research and drug development. Its utility as an amine-protecting group, characterized by its robustness and mild cleavage conditions, facilitates the efficient synthesis of complex molecules. The detailed protocols and data presented in this guide are intended to support researchers in the effective application of this versatile reagent.
References
- 1. This compound | Sulfonylation Reagent [benchchem.com]
- 2. 1694-92-4・o-Nitrobenzenesulfonyl Chloride・144-06292・142-06293[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. This compound 97 1694-92-4 [sigmaaldrich.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. This compound(1694-92-4) 1H NMR [m.chemicalbook.com]
- 6. This compound | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 9. US2465951A - Method of making para-nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
2-Nitrobenzenesulfonyl Chloride: A Comprehensive Technical Guide for Synthetic and Medicinal Chemists
An in-depth exploration of the properties, synthesis, and applications of 2-Nitrobenzenesulfonyl Chloride, a versatile reagent in modern organic synthesis and drug development.
Introduction
This compound, often abbreviated as NsCl, is a highly reactive crystalline solid that has become an indispensable tool for researchers, scientists, and drug development professionals. Its utility is primarily centered on its function as a robust protecting group for primary and secondary amines, offering a unique combination of stability under a range of reaction conditions and facile, selective cleavage under mild protocols. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental procedures for its application, and its role in complex synthetic pathways.
Core Properties and Specifications
This compound is a pale yellow crystalline powder.[1] Its key physical and chemical properties are summarized in the table below, providing essential data for its handling, storage, and application in experimental design. The compound is sensitive to moisture and should be stored in a dry, inert atmosphere.[2][3]
| Property | Value | Citations |
| Chemical Formula | C₆H₄ClNO₄S | [1][2][4][5][6] |
| Molecular Weight | 221.62 g/mol | [4][7][8] |
| Appearance | Pale yellow crystalline powder | [1][2][6] |
| Melting Point | 63-67 °C (145.4 - 152.6 °F) | [2][3] |
| CAS Number | 1694-92-4 | [1][2][5][7] |
| IUPAC Name | This compound | [4][8] |
| Synonyms | o-Nitrobenzenesulfonyl chloride, Nosyl chloride, NsCl | [1][4][5] |
Synthesis of this compound
The industrial production of this compound is most commonly achieved through the chlorination of 2,2'-dinitrodiphenyl disulfide.[4] This method is favored for its high yield and reproducibility. An alternative approach involves the direct sulfonation of nitroaromatic compounds.[4] One specific synthetic protocol involves the chlorination of o-nitrophenyl sulfide in the presence of formic acid, which can achieve yields as high as 97.5%.[1]
Applications in Organic Synthesis: The Nosyl Protecting Group
The primary application of this compound in organic synthesis is as a protecting group for amines. The resulting 2-nitrobenzenesulfonamide, or "nosyl-amide" (Ns-amine), offers several advantages that are highly valued in multi-step syntheses, particularly in pharmaceutical development and natural product synthesis.[4][6]
The strong electron-withdrawing nature of the 2-nitro group enhances the electrophilicity of the sulfur atom in the sulfonyl chloride, facilitating a rapid and high-yielding reaction with primary and secondary amines.[4] The resulting nosyl group is stable across a wide range of acidic and basic conditions, providing orthogonal protection to other common amine protecting groups like Boc and Fmoc.[4][5]
A key feature of the nosyl group is its selective removal under mild, nucleophilic conditions, typically involving a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[4][5] This mild deprotection protocol is compatible with a wide array of sensitive functional groups that may be present in complex molecules.[4]
Experimental Protocols
Protection of a Primary Amine (Nosylation)
This protocol describes the general procedure for the formation of a 2-nitrobenzenesulfonamide from a primary amine.[5]
Materials:
-
Primary amine (1.0 eq)
-
This compound (Ns-Cl, 1.1 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.
-
Add this compound (1.1 eq) portion-wise over 5-10 minutes, maintaining the temperature below 5 °C.[5]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude N-nosylated amine can be purified by recrystallization or column chromatography.
Deprotection of a Nosyl-Amine
This protocol outlines the cleavage of the nosyl group to regenerate the free amine.[5][7]
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1M NaOH solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.
-
Add thiophenol (2.5 eq) to the solution.[5]
-
Add potassium carbonate (2.5 eq) to the stirred mixture.[5]
-
Heat the reaction mixture if necessary (e.g., 50 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude free amine can be further purified by column chromatography if necessary.
The deprotection mechanism proceeds through the formation of a Meisenheimer complex, which is a key intermediate in the nucleophilic aromatic substitution reaction that leads to the cleavage of the C-S bond.[7]
Conclusion
This compound is a powerful and versatile reagent that plays a crucial role in modern organic synthesis. Its application as a protecting group for amines, characterized by its stability and mild deprotection conditions, makes it an invaluable asset for chemists engaged in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery. The detailed protocols and fundamental data provided in this guide are intended to support researchers in the effective and safe utilization of this important synthetic tool.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | Sulfonylation Reagent [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. This compound | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Role of 2-Nitrobenzenesulfonyl Chloride in Modern Organic Synthesis: A Technical Guide
Introduction
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and natural product development, the strategic use of protecting groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, frequently requires temporary masking to prevent undesirable side reactions.[1] Among the arsenal of amine protecting groups, the 2-nitrobenzenesulfonyl (nosyl or Ns) group, introduced via 2-nitrobenzenesulfonyl chloride (Ns-Cl), has emerged as a remarkably versatile and powerful tool.[1][2]
Developed and popularized by Fukuyama, the nosyl group offers a unique combination of stability and facile cleavage under mild conditions.[1] Unlike the robust p-toluenesulfonyl (tosyl, Ts) group, which often necessitates harsh removal conditions, the nosyl group's lability is enhanced by the ortho-nitro substituent. This electron-withdrawing group facilitates a smooth deprotection via nucleophilic aromatic substitution, making it orthogonal to many other common protecting groups like Boc and Fmoc.[1][3] This guide provides an in-depth examination of the key applications, experimental protocols, and reaction mechanisms associated with this compound.
Core Applications of this compound
The utility of this compound is primarily centered on its reaction with primary and secondary amines to form stable 2-nitrobenzenesulfonamides (nosylamides).[1][3] The strong electron-withdrawing nature of the nosyl group significantly reduces the basicity and nucleophilicity of the amine nitrogen, effectively protecting it from a wide array of reagents and reaction conditions.[1]
Protection of Primary and Secondary Amines
The reaction of Ns-Cl with primary or secondary amines is a robust and high-yielding transformation that proceeds via nucleophilic substitution at the sulfonyl chloride moiety.[3] The electrophilicity of the sulfur atom is enhanced by the electron-withdrawing nitro group, facilitating the attack by the amine.[3] The reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.[3][4]
The Fukuyama Amine Synthesis
A paramount application of Ns-Cl is in the Fukuyama Amine Synthesis, a powerful methodology for the preparation of secondary amines from primary amines.[5][6] This strategy leverages the dual role of the nosyl group as both a protecting and an activating group.[3]
The synthesis involves two main stages:
-
N-Alkylation: The nosyl group renders the N-H proton of a primary nosylamide sufficiently acidic for facile deprotonation and subsequent alkylation.[5] This alkylation can be achieved under various conditions, most notably the Mitsunobu reaction or by using a weak base with an alkyl halide.[3][4][5] The Mitsunobu reaction, involving an alcohol, triphenylphosphine (PPh₃), and an azodicarboxylate like DEAD or DIAD, allows for the formation of N,N-disubstituted sulfonamides with a clean inversion of stereochemistry at the alcohol carbon.[6][7]
-
Deprotection: The key advantage of the nosyl group is its cleavage under exceptionally mild conditions.[1] Deprotection is typically achieved using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base like potassium carbonate.[1][3] The reaction proceeds through a Meisenheimer complex, followed by the elimination of sulfur dioxide and the release of the free secondary amine.[5]
This two-step sequence provides a reliable route to mono-alkylated amines, avoiding the overalkylation often problematic in direct amine alkylations.[8]
Data Presentation
The following tables summarize quantitative data for key transformations involving this compound.
Table 1: Representative Yields for Nosylation of Primary Amines
| Amine Substrate | Base | Solvent | Yield | Reference |
| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 90-91% | [4] |
| General Primary Amine | Pyridine | Dichloromethane | High | [1] |
| Benzhydrylamine | Triethylamine | Dichloromethane | 98.7% | [9] |
Table 2: Conditions and Yields for Deprotection of Nosylamides
| Nosylamide Substrate | Thiol Reagent | Base | Solvent | Conditions | Yield | Reference |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | KOH | Acetonitrile | 50 °C, 40 min | 95% | [4][5] |
| N-methylbenzyl-nosylamide | PS-thiophenol | Cs₂CO₃ | THF | RT, 24h | 96% | [10] |
| General N-nosylated amine | Thiophenol | K₂CO₃ | Acetonitrile/DMF | RT, 1-3h | High | [1] |
| N-Nosyl-α-amino acids | Polymer-supported thiol | DBU | Dichloromethane | RT, 1h | High | [11] |
Table 3: Fukuyama-Mitsunobu Alkylation Yields
| Nosylamide Substrate | Alcohol | Mitsunobu Reagents | Solvent | Yield | Reference |
| 2-Nitro-N-(prop-2-yn-1-yl)benzenesulfonamide | (R)-1-Phenylethan-1-ol | PPh₃, DIAD | THF | 95% | [6] |
| N-Boc-Ser(Ns)-OMe | Methanol | PPh₃, DEAD | THF | 98% | [6] |
| General Nosylamide | Various Alcohols | PPh₃, DEAD/DIAD | THF/Toluene | Excellent | [4][12] |
Mandatory Visualizations
The following diagrams illustrate key workflows and mechanisms involving this compound.
Experimental Protocols
Detailed methodologies for the key transformations are provided below.
Protocol 1: General Procedure for Nosylation of a Primary Amine[1][4]
-
Materials:
-
Primary amine (1.0 eq)
-
This compound (Ns-Cl, 1.05 - 1.1 eq)
-
Triethylamine (1.1 - 1.5 eq) or Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1M Hydrochloric acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the stirred solution to 0 °C using an ice bath.[1]
-
Add this compound (1.05 eq) portion-wise over 5-10 minutes, ensuring the internal temperature remains below 5 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours, monitoring progress by TLC.[1]
-
Upon completion, quench the reaction with 1M HCl and transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2x).[4]
-
Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃, and brine.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude nosylamide can be purified by recrystallization or silica gel column chromatography.[4]
-
Protocol 2: General Procedure for Deprotection of a Nosylamide[1][5]
-
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 - 3.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.5 eq) or Potassium Hydroxide (KOH)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl Acetate (EtOAc) or CH₂Cl₂
-
1M Sodium Hydroxide (NaOH)
-
Brine
-
-
Procedure:
-
In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile.[1]
-
Add potassium carbonate (2.5 eq) followed by thiophenol (2.5 eq) to the stirred solution.[1]
-
Stir the mixture at room temperature (or heat to ~50 °C to accelerate) for 1-3 hours, monitoring by TLC.[5]
-
Once the reaction is complete, cool to room temperature and dilute with water.[5]
-
Extract the aqueous mixture with EtOAc or CH₂Cl₂ (3x).[1][5]
-
Combine the organic extracts and wash with 1M NaOH (2x) to remove excess thiophenol, followed by a brine wash.[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude amine can be purified by column chromatography.[5]
-
Protocol 3: Fukuyama-Mitsunobu Alkylation of a Nosylamide[4][6][7]
-
Materials:
-
N-monosubstituted 2-nitrobenzenesulfonamide (1.0 eq)
-
Alcohol (1.5 - 2.0 eq)
-
Triphenylphosphine (PPh₃, 1.5 - 2.0 eq)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 - 2.0 eq)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
-
Procedure:
-
To a stirred solution of the nosylamide (1.0 eq), alcohol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add DEAD (1.5 eq) dropwise.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-24 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
The residue can be directly purified by silica gel column chromatography to separate the desired N,N-disubstituted sulfonamide from triphenylphosphine oxide and other byproducts. Alternatively, an extractive workup similar to Protocol 1 can be performed before chromatography.
-
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | Sulfonylation Reagent [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Page loading... [wap.guidechem.com]
- 9. EP1321454A1 - Process for the removal of nitrobenzenesulfonyl - Google Patents [patents.google.com]
- 10. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Electrophilic Nature of the Sulfonyl Chloride Group
For Researchers, Scientists, and Drug Development Professionals
The sulfonyl chloride functional group (R-SO₂Cl) is a cornerstone of modern organic and medicinal chemistry, serving as a powerful electrophilic hub for the synthesis of a diverse array of sulfur-containing molecules.[1] Its high reactivity stems from the unique electronic properties of the sulfonyl moiety, which renders the central sulfur atom highly susceptible to nucleophilic attack.[1][2] This guide provides a comprehensive examination of the electrophilic nature of sulfonyl chlorides, detailing the underlying principles of their reactivity, reaction mechanisms, quantitative data, and key applications in pharmaceutical development, complete with detailed experimental protocols and workflow visualizations.
The Electronic Basis of Electrophilicity
The remarkable reactivity of sulfonyl chlorides is a direct consequence of the molecular architecture surrounding the tetrahedral sulfur atom. The sulfur is double-bonded to two highly electronegative oxygen atoms and single-bonded to a chlorine atom.[1] This arrangement leads to a significant polarization of bonds and a highly electron-deficient sulfur center.
-
Inductive and Resonance Effects : The two oxygen atoms exert a strong electron-withdrawing inductive effect. This effect is amplified by resonance, where the electron density is delocalized across the S=O bonds, further depleting electron density from the sulfur atom.
-
Excellent Leaving Group : The chloride ion (Cl⁻) is an excellent leaving group due to its ability to stabilize the negative charge. The potent electron-withdrawing nature of the sulfonyl group facilitates the facile displacement of the chloride by a wide range of nucleophiles.[1][3]
This combination of a highly electron-deficient sulfur center and a superb leaving group makes the sulfonyl chloride group a potent electrophile, readily participating in nucleophilic substitution reactions.[3]
Reaction Mechanisms
The primary reaction pathway for sulfonyl chlorides is nucleophilic substitution at the sulfur atom. The mechanism is generally accepted to proceed through a stepwise addition-elimination pathway, although alternative mechanisms can operate under specific conditions.
2.1 Nucleophilic Addition-Elimination
The most common mechanism involves the attack of a nucleophile on the electrophilic sulfur atom. This leads to the formation of a transient, high-energy trigonal bipyramidal intermediate.[1] This intermediate subsequently collapses, expelling the stable chloride anion to yield the final substituted product.[1] This process is fundamental to the formation of sulfonamides and sulfonate esters.
Caption: Nucleophilic substitution at the sulfonyl group.
2.2 Elimination-Addition (Sulfene Pathway)
For alkanesulfonyl chlorides possessing an α-hydrogen, an alternative mechanism involving an initial elimination reaction to form a highly reactive "sulfene" intermediate (R₂C=SO₂) can occur, particularly in the presence of a base.[4][5] The sulfene is then rapidly trapped by a nucleophile present in the reaction mixture. This pathway is less common for arenesulfonyl chlorides.[4]
Caption: The sulfene elimination-addition pathway.
Quantitative Analysis of Reactivity
The reactivity of sulfonyl chlorides can be quantified through spectroscopic analysis and kinetic studies. This data provides valuable insights for reaction optimization and mechanistic understanding.
3.1 Spectroscopic Data
Infrared (IR) spectroscopy is a key tool for identifying the sulfonyl chloride group. The two S=O bonds give rise to strong, characteristic stretching vibrations.
| Table 1: Characteristic Spectroscopic Data for Sulfonyl Chlorides | |
| Spectroscopic Technique | Characteristic Signal / Wavenumber (cm⁻¹) |
| Infrared (IR) Spectroscopy | S=O stretch (asymmetric): 1370 - 1410 cm⁻¹ (strong)[1] |
| Infrared (IR) Spectroscopy | S=O stretch (symmetric): 1180 - 1195 cm⁻¹ (strong) |
3.2 Kinetic Data
Kinetic studies on nucleophilic substitution reactions provide quantitative evidence for the electrophilic nature of the sulfur center. For instance, the chloride-chloride exchange reaction in arenesulfonyl chlorides follows the Hammett equation, which correlates reaction rates with the electronic properties of substituents on the aromatic ring.
| Table 2: Hammett Equation Data for Chloride-Chloride Exchange in Arenesulfonyl Chlorides | |
| Reaction | ArSO₂Cl + Cl⁻ → ArSO₂Cl + Cl⁻ |
| Correlation | Hammett Equation |
| ρ-value | +2.02[6] |
| Interpretation | A positive ρ-value indicates that the reaction is accelerated by electron-withdrawing groups on the aryl ring.[6] These groups enhance the electrophilicity of the sulfur atom by further withdrawing electron density, making it more susceptible to nucleophilic attack. This provides strong quantitative support for the electrophilic character of the reaction center. |
Key Applications in Drug Development
The predictable and robust reactivity of sulfonyl chlorides makes them invaluable reagents in pharmaceutical synthesis.[7] They are primary precursors for the formation of sulfonamides and sulfonate esters, two functional groups prevalent in a vast number of therapeutic agents.[1][7]
-
Sulfonamides : The reaction of a sulfonyl chloride with a primary or secondary amine is the most common method for synthesizing sulfonamides.[8] This moiety is a critical pharmacophore in many drugs, including antibiotics (sulfa drugs), diuretics, and anticancer agents, where it often plays a key role in binding to enzyme active sites.[3][7][8]
-
Sulfonate Esters : The reaction with alcohols yields sulfonate esters (e.g., tosylates, mesylates).[9] These groups are excellent leaving groups in their own right, making them crucial intermediates for subsequent nucleophilic substitution reactions.[9] They are also used to modify the pharmacokinetic properties of drug candidates, such as solubility and bioavailability.[7]
Experimental Protocols
The following sections provide detailed, generalized protocols for the synthesis of sulfonamides and sulfonate esters, which are cornerstone reactions in drug discovery programs.
5.1 Protocol 1: Synthesis of N-Substituted Sulfonamides
This protocol describes a general procedure for the reaction of a sulfonyl chloride with a primary or secondary amine to yield the corresponding sulfonamide.[8]
Materials:
-
Primary or Secondary Amine (1.0 eq)
-
Sulfonyl Chloride (e.g., 2,4-Dichlorobenzenesulfonyl chloride) (1.0 - 1.2 eq)
-
Base (e.g., Pyridine or Triethylamine) (1.5 - 2.0 eq)
-
Anhydrous Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in the chosen anhydrous solvent.
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add the base (e.g., pyridine, 1.5 eq) to the stirred solution.[8]
-
Sulfonyl Chloride Addition: Dissolve the sulfonyl chloride (1.0 eq) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C over 15-20 minutes.[8]
-
Reaction: Allow the reaction to warm to room temperature and stir for 6-18 hours. Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC).[8]
-
Workup: Upon completion, dilute the reaction mixture with the solvent. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and finally with brine (1x).[8]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethanol/water) to yield the pure sulfonamide.[8]
Caption: Experimental workflow for sulfonamide synthesis.
5.2 Protocol 2: Synthesis of Methanesulfonate (Mesylate) Esters
This protocol provides a general and rapid procedure for converting a variety of alcohols into their corresponding mesylate esters.[9]
Materials:
-
Alcohol (1.0 eq)
-
Methanesulfonyl chloride (MsCl) (1.1 - 1.5 eq)
-
Triethylamine (TEA) or Pyridine (1.5 - 2.0 eq)
-
Dichloromethane (DCM), dry
-
Water
-
10% Hydrochloric acid, cold
-
Saturated sodium bicarbonate solution
-
Saturated brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reactant Preparation: To a stirred solution of the alcohol (1.0 eq) and triethylamine (1.5 eq) in dry DCM in a round-bottom flask, cool the mixture to 0 °C in an ice bath.
-
Mesyl Chloride Addition: Add methanesulfonyl chloride (1.2 eq) dropwise via a syringe or dropping funnel, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 30-60 minutes after the addition is complete. The progress can be monitored by TLC to confirm the consumption of the starting alcohol.
-
Workup: Quench the reaction by adding cold water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with cold 10% HCl, saturated sodium bicarbonate solution, and finally with brine.[9]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The resulting crude mesylate is often used directly in the next step due to potential instability. If necessary, it can be purified by rapid filtration through a short plug of silica gel, eluting with a non-polar solvent system (e.g., hexanes/ethyl acetate).
Conclusion
The sulfonyl chloride group is a preeminent electrophile in organic synthesis, a status conferred by the strong electron-withdrawing capacity of the sulfonyl group and the excellent leaving group ability of the chloride atom. A thorough understanding of its reactivity, reaction mechanisms, and quantitative behavior is essential for professionals in chemical research and drug development. The ability to readily form stable sulfonamide linkages and versatile sulfonate ester intermediates ensures that the sulfonyl chloride will remain a critical building block in the creation of complex, biologically active molecules for the foreseeable future.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Stability of 2-Nitrobenzenesulfonyl chloride under acidic and basic conditions.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of 2-Nitrobenzenesulfonyl chloride (2-NsCl) under various acidic and basic conditions. The information is intended to assist researchers and professionals in drug development and organic synthesis in understanding the handling, storage, and application of this versatile reagent.
Executive Summary
This compound is a widely used reagent in organic synthesis, primarily as a protecting group for amines. Its utility stems from the stability of the resulting sulfonamides under a range of conditions. However, 2-NsCl itself is susceptible to degradation, particularly through hydrolysis, which is significantly influenced by pH and temperature. This guide details the kinetics of this degradation, provides established experimental protocols for stability assessment, and outlines the known degradation pathways.
Chemical Stability Profile
This compound is a crystalline solid that is generally stable under anhydrous conditions. However, it is sensitive to moisture and will hydrolyze to form 2-nitrobenzenesulfonic acid and hydrochloric acid. The rate of this hydrolysis is highly dependent on the pH of the aqueous environment.
Stability Under Acidic Conditions
Stability Under Neutral Conditions (Solvolysis)
In neutral aqueous solutions, this compound undergoes solvolysis (hydrolysis). The reaction kinetics in water have been studied, and the process is known to proceed at a measurable rate at ambient temperature.
Stability Under Basic Conditions
The hydrolysis of this compound is significantly accelerated under basic conditions. The reaction is promoted by hydroxide ions, which act as a nucleophile, attacking the electrophilic sulfur atom. This leads to the formation of 2-nitrobenzenesulfonate. Contact with alkaline materials can be exothermic.
Quantitative Stability Data
Quantitative data on the hydrolysis of this compound is crucial for predicting its shelf-life and reactivity in aqueous environments. The following tables summarize the available kinetic data for its hydrolysis in water.
Table 1: Rate Constants for the Hydrolysis of this compound at 25°C
| Condition | Rate Constant (k) | Units | Reference |
| Neutral Hydrolysis (Solvolysis) | 1.85 x 10⁻³ | s⁻¹ | [1] |
| Alkaline Hydrolysis | 1.13 x 10¹ | M⁻¹s⁻¹ | [1] |
Table 2: Arrhenius Parameters for the Hydrolysis of this compound
| Condition | Activation Energy (Ea) | Log(A) | Units (Ea) | Units (A) | Reference |
| Neutral Hydrolysis | 18.5 | 9.92 | kcal/mol | s⁻¹ | [1] |
| Alkaline Hydrolysis | 16.3 | 11.5 | kcal/mol | M⁻¹s⁻¹ | [1] |
Note: The data presented is based on a key study by O. Rogne (1970). A comprehensive pH-rate profile across a broad pH range from a single source is not available in the reviewed literature.
Degradation Pathways
The primary degradation pathway for this compound in the presence of water is hydrolysis. The reaction proceeds via a nucleophilic attack on the sulfur atom of the sulfonyl chloride group.
Hydrolysis under Acidic and Neutral Conditions
Under acidic and neutral conditions, a water molecule acts as the nucleophile, attacking the electrophilic sulfur center. This is followed by the elimination of a chloride ion and a proton to yield 2-nitrobenzenesulfonic acid.
Caption: Hydrolysis of this compound in Neutral/Acidic Media.
Hydrolysis under Basic Conditions
In basic solutions, the hydroxide ion is a more potent nucleophile than water, leading to a significantly faster rate of hydrolysis. The mechanism is analogous, resulting in the formation of the 2-nitrobenzenesulfonate salt.
References
Solubility of 2-Nitrobenzenesulfonyl Chloride in Common Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of 2-nitrobenzenesulfonyl chloride. Due to the limited availability of public quantitative solubility data for this compound, this guide focuses on providing comprehensive qualitative data and detailed experimental protocols to enable researchers to determine precise solubility values in various organic solvents.
Introduction
This compound (Nosyl chloride, NsCl) is a vital reagent in organic synthesis, primarily utilized for the protection of amines as sulfonamides. The efficiency of synthetic procedures involving NsCl, including reaction kinetics, purification, and product yield, is critically dependent on its solubility in the chosen solvent system. This guide offers a summary of its known qualitative solubility and presents detailed methodologies for its quantitative determination.
Physicochemical Properties
A brief summary of the key physicochemical properties of this compound is provided below for reference.
| Property | Value |
| CAS Number | 1694-92-4 |
| Molecular Formula | C₆H₄ClNO₄S |
| Molecular Weight | 221.62 g/mol |
| Appearance | White to yellow crystalline powder |
| Melting Point | 63-67 °C[1][2] |
Qualitative Solubility Data
This compound is generally soluble in a range of common aprotic organic solvents and insoluble in water. The following table summarizes the available qualitative solubility information.
| Solvent | Qualitative Solubility |
| Toluene | Soluble[3][4][5][6] |
| Tetrahydrofuran (THF) | Soluble[3][4][5][7] |
| Dichloromethane (Methylene Chloride) | Soluble[3][4][5][7] |
| Ethyl Acetate | Soluble[3][4][5] |
| Dimethylformamide (DMF) | Soluble[3][4][5] |
| Pyridine | Soluble[7] |
| Water | Insoluble[3][4][5] |
| Alcohols | Decomposes in hot alcohols[7] |
Experimental Protocols for Quantitative Solubility Determination
To obtain precise solubility values, standardized experimental procedures are necessary. The following protocols describe common methods for determining the solubility of a solid organic compound like this compound in an organic solvent.
General Workflow for Solubility Determination
The logical progression for determining the solubility of an organic compound involves a preliminary qualitative assessment followed by a more rigorous quantitative measurement.
Caption: A logical workflow for the experimental determination of solubility.
Gravimetric Method (Shake-Flask)
The gravimetric, or shake-flask, method is a highly reliable technique for determining the thermodynamic solubility of a compound.
Objective: To determine the mass of this compound that dissolves in a specific volume of solvent at a constant temperature.
Materials:
-
This compound
-
Selected organic solvent (anhydrous)
-
Sealable glass vials
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Syringe filters (chemically compatible with the solvent)
-
Pre-weighed evaporation dishes or vials
Procedure:
-
Preparation: Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected organic solvent in a sealable vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vial tightly to prevent solvent evaporation. Place the vial in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 2-4 hours to permit the excess solid to settle.
-
Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed, dry evaporation dish or vial.
-
Solvent Evaporation: Place the dish or vial in a fume hood or under a gentle stream of inert gas (e.g., nitrogen) to slowly evaporate the solvent. Avoid heating, as this compound can be heat-sensitive.
-
Mass Determination: Once the solvent has completely evaporated, weigh the dish or vial containing the solid residue on an analytical balance.
Calculation:
-
Mass of dissolved solid (g): (Final weight of dish + residue) - (Initial weight of empty dish)
-
Solubility ( g/100 mL): (Mass of dissolved solid / Volume of solvent sampled) x 100
Spectroscopic Method (UV-Vis)
This method is suitable for compounds that have a chromophore and absorb light in the UV-Vis spectrum. It is often faster than the gravimetric method but requires the development of a calibration curve.
Objective: To determine the concentration of this compound in a saturated solution by measuring its absorbance.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
-
This compound
-
Selected organic solvent (UV-grade)
Procedure:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in the chosen solvent.
-
Perform serial dilutions of the stock solution to create a series of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Construct a calibration curve by plotting absorbance versus concentration. The curve should be linear (obeying the Beer-Lambert Law).
-
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound as described in steps 1-3 of the Gravimetric Method.
-
Sample Preparation and Measurement:
-
Withdraw a small, precise volume of the clear supernatant.
-
Dilute this sample with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution by applying the dilution factor. This concentration is the solubility of the compound.
-
Safety Considerations
This compound is a corrosive and moisture-sensitive compound. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood. Due to its sensitivity to moisture, the use of anhydrous solvents and inert atmosphere techniques is recommended to prevent hydrolysis of the sulfonyl chloride group.
References
- 1. This compound CAS#: 1694-92-4 [m.chemicalbook.com]
- 2. 2-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 1694-92-4 [chemicalbook.com]
- 6. This compound | 1694-92-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 7. This compound | Sulfonylation Reagent [benchchem.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides critical safety and handling information for 2-Nitrobenzenesulfonyl chloride (CAS No. 1694-92-4), a vital reagent in organic synthesis and pharmaceutical development. Adherence to these protocols is essential to ensure a safe laboratory environment and mitigate the inherent risks associated with this corrosive and reactive compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance, primarily due to its corrosive nature.[1][2] It is known to cause severe skin burns and serious eye damage.[1][3][4] Inhalation may lead to respiratory irritation and corrosive injuries to the upper respiratory tract and lungs.[1][3][5] The substance may also cause sensitization through skin contact.[6]
GHS Hazard Statements:
-
H314: Causes severe skin burns and eye damage.[4]
-
H317: May cause an allergic skin reaction.[7]
-
H335: May cause respiratory irritation.[1]
-
H290: May be corrosive to metals.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below. This data is crucial for safe storage and handling.
| Property | Value | Source |
| Appearance | White to yellow or orange powder/crystal | [1][5][8] |
| CAS Number | 1694-92-4 | [1][3][5][8][9] |
| Molecular Formula | C₆H₄ClNO₄S | [3][5][8] |
| Molecular Weight | 221.62 g/mol | [3] |
| Melting Point | 63 - 67 °C (145.4 - 152.6 °F) | [1][9] |
| Boiling Point | Not available | [1][9] |
| Flash Point | Not available | [1] |
| Solubility | Soluble in toluene, tetrahydrofuran, methylene chloride, ethyl acetate, and dimethylformamide. Insoluble in water. | [9] |
| Moisture Sensitivity | Decomposes on exposure to moist air or water. | [1][2][6][7] |
Handling and Storage
Proper handling and storage procedures are paramount to prevent exposure and maintain the chemical's integrity.
Handling
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[1][6]
-
Personal Contact: Avoid all personal contact, including inhalation of dust or vapors.[6] Do not get in eyes, on skin, or on clothing.[1]
-
Procedural Warning: To avoid a violent reaction, ALWAYS add the material to water and NEVER water to the material.[6]
-
Ignition Sources: Keep away from heat and ignition sources.[6]
-
Empty Containers: Empty containers may contain residual dust and should be handled with care.[6] Do not cut, drill, grind, or weld such containers.[6]
Storage
-
Conditions: Store in a cool, dry, and well-ventilated area.[1][2][6] Keep containers tightly closed.[1]
-
Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2][6] Segregate from alkalies, cyanides, sulfides, and carbonates.[6]
-
Container Material: Use original containers.[6] Glass containers are suitable for laboratory quantities.[6] Do not use aluminum or galvanized containers.[6]
-
Atmosphere: Store under an inert atmosphere.[1]
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to prevent exposure.
Caption: PPE selection workflow for handling this compound.
-
Eye and Face Protection: Wear chemical safety goggles that are tightly sealed.[1] A face shield is also required for additional protection.[1][2]
-
Skin Protection: Wear appropriate protective gloves, such as elbow-length PVC gloves, and clothing to prevent skin exposure.[1][6] Contaminated leather items should be removed and destroyed.[6]
-
Respiratory Protection: If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA-approved respirator with a suitable filter.[1] A full-face respirator may be necessary in some situations.[10]
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
Caption: First aid procedures for exposure to this compound.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water while removing all contaminated clothing and shoes.[1] Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air.[1][10] If breathing is difficult or has stopped, provide artificial respiration.[1][10] Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting.[1][10] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1]
Fire-Fighting Measures
In the event of a fire, specific precautions must be taken.
-
Suitable Extinguishing Media: Use carbon dioxide (CO₂), dry chemical powder, dry sand, or alcohol-resistant foam.[1][10]
-
Unsuitable Extinguishing Media: DO NOT USE WATER , as the substance may decompose on contact with moisture and react violently.[1][6]
-
Hazardous Combustion Products: Thermal decomposition can produce toxic and irritating gases and vapors, including carbon monoxide (CO), carbon dioxide (CO₂), nitrogen oxides (NOx), sulfur oxides (SOx), hydrogen chloride gas, and phosgene.[1][6]
-
Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][6]
-
Special Procedures: If a large container is involved in a fire, consider evacuation of the area up to 800 meters in all directions.[6]
Accidental Release Measures
Prompt and safe cleanup of spills is essential to prevent wider contamination and exposure.
-
Personal Precautions: Evacuate personnel from the area and move upwind of the spill.[6] Avoid breathing dust and contact with the material.[6][10] Ensure adequate ventilation.[10]
-
Environmental Precautions: Prevent the substance from entering drains or water systems.[6][7]
-
Methods for Containment and Cleaning Up:
-
Minor Spills: Remove all ignition sources.[6] Sweep up the material and place it into a suitable, labeled container for disposal.[1] Avoid dust formation.[1]
-
Major Spills: Alert the fire brigade.[6] Wear full body protective clothing and a breathing apparatus.[6] Contain the spill and prevent its entry into waterways.[6]
-
Toxicological Information
This compound is corrosive and can cause severe tissue damage upon contact.[6] Prolonged or repeated exposure may lead to dermatitis or asthma-like symptoms.[6] Ingestion can cause severe burns to the mouth, throat, and stomach.[6] The substance may also induce methemoglobinemia, a condition that reduces the blood's ability to carry oxygen.[6][11]
Experimental Protocols
While this guide does not detail specific synthetic experimental protocols, it is imperative that any procedure involving this compound is conducted with a thorough understanding of its reactivity. The electrophilic nature of the sulfonyl chloride group makes it highly reactive towards nucleophiles such as amines and alcohols.[12] Reactions should be carried out in appropriate solvents, under controlled temperature conditions, and with necessary precautions to handle potential exotherms and the evolution of hydrogen chloride gas. Always consult relevant literature and perform a comprehensive risk assessment before commencing any new experimental work.
This technical guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is not a substitute for formal safety training and a thorough review of the Safety Data Sheet (SDS) provided by the supplier. All laboratory personnel must be familiar with these procedures before working with this chemical.
References
- 1. fishersci.com [fishersci.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. This compound - Hazardous Agents | Haz-Map [haz-map.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemimpex.com [chemimpex.com]
- 9. This compound | 1694-92-4 [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. This compound | Sulfonylation Reagent [benchchem.com]
2-Nitrobenzenesulfonyl Chloride: A Core Reagent in Modern Pharmaceutical Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of pharmaceutical development and complex organic synthesis, the strategic manipulation of functional groups is paramount. 2-Nitrobenzenesulfonyl chloride (o-NsCl), also known as nosyl chloride, has emerged as a versatile and indispensable reagent.[1] Its primary utility lies in the protection of primary and secondary amines, a critical step in the synthesis of complex molecules. The resulting sulfonamide, or "nosylamide," is stable under a variety of reaction conditions, yet can be cleaved under remarkably mild conditions, a feature that distinguishes it from other sulfonyl protecting groups like the p-toluenesulfonyl (tosyl) group.[2] This guide provides a comprehensive overview of this compound, its applications, detailed experimental protocols, and key data to facilitate its effective use in pharmaceutical research and development.
Core Properties and Safety
A thorough understanding of the physicochemical properties and safety considerations of this compound is essential for its effective and safe implementation in experimental design.
Physicochemical Properties
| Property | Value | References |
| Molecular Formula | C₆H₄ClNO₄S | [3][4] |
| Molecular Weight | 221.62 g/mol | [3][4] |
| Appearance | Pale yellow crystalline powder | [5] |
| Melting Point | 65–67 °C | [2][3] |
| Solubility | Soluble in dichloromethane (CH₂Cl₂), tetrahydrofuran (THF), pyridine, toluene, ethyl acetate, and dimethylformamide. Insoluble in water. | [2][5] |
| Stability | Hygroscopic and air-sensitive. Decomposes in hot water or alcohols. | [2] |
Safety and Handling
This compound is a corrosive substance that causes severe skin burns and eye damage.[6][7] It is also moisture-sensitive and should be handled under an inert atmosphere.[7]
Essential Safety Protocols: [2][6][7][8]
-
Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles, and a lab coat.
-
Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Handling: Avoid contact with skin, eyes, and clothing. Prevent dust formation.
-
Storage: Store in a tightly sealed container, under an inert atmosphere (e.g., nitrogen), in a cool, dry, and well-ventilated area designated for corrosive materials. Recommended storage temperature is 2-8°C.
-
Spill Management: In case of a spill, contain it with an inert absorbent material such as dry sand or vermiculite. Avoid using water. Decontaminate the area with a 5% sodium bicarbonate solution.
Key Applications in Pharmaceutical Synthesis
The unique chemical properties of the 2-nitrobenzenesulfonyl group make it a valuable tool in several key synthetic transformations crucial for pharmaceutical development.
Amine Protection
The most prominent application of this compound is the protection of primary and secondary amines. The resulting nosylamide is stable to a wide range of reaction conditions, including acidic conditions where other common protecting groups like tert-butoxycarbonyl (Boc) would be cleaved.[2]
The strong electron-withdrawing nature of the ortho-nitro group significantly reduces the nucleophilicity and basicity of the protected amine.[9] This allows for subsequent chemical transformations on other parts of the molecule without interference from the amine functionality.
Fukuyama Amine Synthesis
The nosyl group plays a pivotal role in the Fukuyama amine synthesis, a powerful method for the preparation of secondary amines. The electron-withdrawing nosyl group renders the N-H proton of a primary nosylamide sufficiently acidic to be deprotonated by a mild base. The resulting anion can then be alkylated with a variety of alkyl halides or activated alcohols (via the Mitsunobu reaction).[10] Subsequent deprotection of the nosyl group yields the desired secondary amine. This method is highly valued for its reliability and broad substrate scope.
Orthogonal Protection Strategies
In the synthesis of complex molecules such as peptides and oligosaccharides, multiple protecting groups are often required.[11][12] The ability to selectively remove one protecting group in the presence of others is known as orthogonality.[13][14] The nosyl group is orthogonal to several widely used protecting groups. For instance, it is stable under the acidic conditions used to remove Boc groups and the basic conditions used for Fmoc group cleavage.[2][15] This orthogonality is a significant advantage in multistep synthetic sequences.[11][16]
Experimental Protocols
The following sections provide detailed methodologies for the key applications of this compound.
Protection of a Primary Amine (Nosylation)
This protocol describes a general procedure for the protection of a primary amine using this compound.[9]
Materials:
-
Primary amine
-
This compound (1.05-1.1 eq)
-
Triethylamine (Et₃N) or Pyridine (1.1-2.0 eq)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (e.g., triethylamine or pyridine) to the solution.
-
Cool the mixture to 0 °C in an ice bath with stirring.
-
Slowly add this compound (1.05-1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[9]
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, dilute the reaction mixture with dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[9]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
The crude N-nosylated amine can be further purified by recrystallization or column chromatography on silica gel.
Deprotection of a Nosylamide using a Thiol Reagent
The cleavage of the nosyl group is typically achieved under mild, neutral, or slightly basic conditions using a thiol reagent.[2][16] This protocol outlines a general procedure for the deprotection of a nosylamide.
Materials:
-
N-nosylated amine
-
Thiophenol (PhSH) or 2-mercaptoethanol (HSCH₂CH₂OH) (excess)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dimethylformamide (DMF) or Acetonitrile (CH₃CN)
Procedure:
-
Dissolve the N-nosylated amine (1.0 eq) in DMF or acetonitrile in a round-bottom flask.
-
Add the base (e.g., K₂CO₃ or Cs₂CO₃) and the thiol reagent (e.g., thiophenol).[17]
-
Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the base and excess thiol.
-
The organic layer is then dried over an anhydrous drying agent, filtered, and concentrated.
-
The crude amine can be purified by column chromatography or other suitable methods.
Recent advancements have introduced solid-supported thiol reagents to simplify purification, where the thiol byproduct is removed by simple filtration.[16] Odorless deprotection methods are also being developed to address the unpleasant smell of thiol reagents.[18]
Quantitative Data Summary
The following tables summarize quantitative data for representative reactions involving this compound.
Table 1: Synthesis of N-isopropyl-2-nitrobenzenesulfonamide [19]
| Parameter | Value |
| Starting Material 1 | This compound |
| Molar Amount (mmol) | 45.62 |
| Mass (g) | 10.11 |
| Starting Material 2 | Isopropylamine |
| Molar Amount (mmol) | 68.85 |
| Mass (g) | 11.07 |
| Base | Triethylamine |
| Molar Amount (mmol) | 93 |
| Volume (mL) | 13 |
| Solvent | Dichloromethane |
| Volume (mL) | 50 |
| Reaction Time | 6 hours |
| Reaction Temperature | Room Temperature |
| Yield | Not specified, but analogous reactions are high-yielding. |
Table 2: Synthesis of N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide
| Parameter | Value |
| Starting Material 1 | This compound |
| Molar Amount (mmol) | 45.1 |
| Mass (g) | 10.0 |
| Starting Material 2 | 4-Methoxybenzylamine |
| Molar Amount (mmol) | 49.6 |
| Mass (g) | 6.81 |
| Base | Triethylamine |
| Molar Amount (mmol) | 49.6 |
| Volume (mL) | 6.93 |
| Solvent | Dichloromethane |
| Volume (mL) | 100 |
| Reaction Time | 20 minutes |
| Reaction Temperature | 0 °C to Room Temperature |
| Yield | 90% |
Visualizing Key Processes
To further elucidate the role of this compound in synthetic workflows, the following diagrams illustrate the core reactions and mechanisms.
Caption: Workflow for the protection of amines using this compound.
Caption: General workflow for the deprotection of a nosylated amine.
Caption: Key steps in the Fukuyama amine synthesis.
Caption: The mechanism of nosyl group deprotection.
Conclusion
This compound is a powerful and versatile reagent in the arsenal of the modern synthetic chemist, particularly within the pharmaceutical industry. Its utility as a robust yet mildly cleavable protecting group for amines, its central role in the Fukuyama amine synthesis, and its compatibility with orthogonal protection schemes make it an invaluable tool for the construction of complex molecular architectures. By understanding its properties, applications, and the detailed protocols for its use, researchers can effectively leverage this compound to streamline synthetic routes and accelerate the drug discovery and development process.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | Sulfonylation Reagent [benchchem.com]
- 3. This compound for synthesis 1694-92-4 [sigmaaldrich.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound | 1694-92-4 [chemicalbook.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 12. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. people.uniurb.it [people.uniurb.it]
- 14. Protecting group - Wikipedia [en.wikipedia.org]
- 15. EP0941104A1 - Peptide synthesis with sulfonyl protecting groups - Google Patents [patents.google.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 17. researchgate.net [researchgate.net]
- 18. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 19. benchchem.com [benchchem.com]
The Pivotal Role of 2-Nitrobenzenesulfonyl Chloride in the Synthesis of Dyes and Pigments: A Technical Guide
An in-depth exploration of the synthesis, mechanisms, and applications of 2-nitrobenzenesulfonyl chloride in the coloration industry, tailored for researchers, scientists, and professionals in drug development.
This compound (2-NBSC), a highly reactive sulfonylating agent, serves as a critical intermediate in the synthesis of a diverse array of dyes and pigments. Its utility stems from the electrophilic nature of the sulfonyl chloride group and the influence of the ortho-nitro substituent, which modulates the reactivity and properties of the resulting chromophores. This technical guide elucidates the core principles of its application in dye and pigment synthesis, providing detailed experimental protocols, quantitative data, and mechanistic insights.
Core Applications in Dye and Pigment Synthesis
This compound is primarily employed in the synthesis of sulfonamide-based dyes, including certain acid and disperse dyes. The sulfonamide linkage, formed by the reaction of 2-NBSC with an amino group on a chromophoric or auxochromic moiety, imparts desirable properties such as improved water solubility (in the form of salts), enhanced lightfastness, and modified dyeing characteristics.
The general reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a stable sulfonamide bond and the elimination of hydrogen chloride.
Methodological & Application
Protocol for Ns-protection of primary amino groups with 2-Nitrobenzenesulfonyl chloride.
Introduction
In the field of organic synthesis, particularly in drug development and peptide chemistry, the protection of primary amino groups is a critical step to prevent undesired side reactions. The 2-nitrobenzenesulfonyl (Ns) group is a highly effective protecting group for primary amines.[1] Introduced by Fukuyama, the Ns group offers the advantage of being stable under various reaction conditions while being readily cleavable under mild protocols, a significant advantage over the more traditional p-toluenesulfonyl (Ts) group.[1] This document provides a detailed protocol for the Ns-protection of primary amino groups using 2-nitrobenzenesulfonyl chloride (Ns-Cl).
The Ns-protection of a primary amine proceeds via the formation of a stable sulfonamide. The strong electron-withdrawing nature of the 2-nitrobenzenesulfonyl group significantly reduces the nucleophilicity of the amine nitrogen, thereby protecting it from a wide range of reagents.[1]
Reaction Scheme
Caption: General reaction scheme for the Ns-protection of a primary amine.
Experimental Protocols
This section details the necessary materials and step-by-step procedure for the Ns-protection of a primary amino group.
Materials
-
Primary amine
-
This compound (Ns-Cl)
-
Anhydrous dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
Base: Pyridine or Triethylamine (Et₃N)
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Procedure
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 equivalent) in anhydrous dichloromethane (CH₂Cl₂).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Base Addition: To the stirred solution, add the base (e.g., pyridine or triethylamine, 1.5 - 2.0 equivalents).[1]
-
Ns-Cl Addition: Add this compound (1.1 equivalents) portion-wise to the reaction mixture, ensuring the temperature is maintained below 5 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up:
-
Purification:
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude Ns-protected amine can be further purified by recrystallization or column chromatography on silica gel.[1]
-
Data Presentation
The following table summarizes typical reaction conditions and yields for the Ns-protection of various primary amines.
| Primary Amine | Base | Solvent | Time (h) | Yield (%) | Reference |
| Benzylamine | Triethylamine | CH₂Cl₂ | 3 | 95 | [2] |
| 4-Methoxybenzylamine | Triethylamine | CH₂Cl₂ | 2 | 98 | [2] |
| n-Propylamine | Pyridine | CH₂Cl₂ | 4 | 92 | [1] |
| Cyclohexylamine | Triethylamine | THF | 5 | 94 | [1] |
Deprotection of the Ns-Group
A key advantage of the Ns-protecting group is its facile removal under mild conditions, typically using a thiol and a base.[3]
Deprotection Protocol
-
Reaction Setup: Dissolve the Ns-protected amine (1.0 equivalent) in a suitable solvent such as acetonitrile or DMF.
-
Reagent Addition: Add thiophenol (2.5 equivalents) followed by a base such as potassium carbonate (2.5 equivalents) or cesium carbonate.[1][4]
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with 1M NaOH to remove excess thiophenol, followed by a brine wash.[1]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.
-
Visualizations
Caption: Experimental workflow for the Ns-protection of a primary amine.
References
Application Notes and Protocols: Mild Cleavage of the Nosyl Group with 2-Mercaptoethanol and DBU
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of synthetic organic chemistry, particularly in the multi-step synthesis of pharmaceuticals and complex molecular architectures, the protection and deprotection of amine functional groups is a critical consideration. The 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a highly versatile protecting group for primary and secondary amines. A significant advantage of the nosyl group over other sulfonamides, such as the tosyl (Ts) group, is its susceptibility to cleavage under exceptionally mild conditions. This is attributed to the electron-withdrawing nature of the ortho-nitro group, which facilitates nucleophilic aromatic substitution.
This document provides detailed application notes and experimental protocols for the mild cleavage of the nosyl group using 2-mercaptoethanol in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This method is favored for its efficiency and the use of a less odorous thiol compared to alternatives like thiophenol.
Application Notes
The deprotection of nosyl-protected amines with 2-mercaptoethanol and DBU proceeds via a nucleophilic aromatic substitution mechanism. The base, DBU, deprotonates the thiol, 2-mercaptoethanol, to form a more nucleophilic thiolate anion. This thiolate then attacks the electron-deficient aromatic ring of the nosyl group, leading to the formation of a Meisenheimer complex. Subsequent collapse of this intermediate liberates the free amine and a thioether byproduct.
Key Advantages of the 2-Mercaptoethanol/DBU System:
-
Mild Reaction Conditions: The cleavage occurs at room temperature, preserving sensitive functional groups within the substrate.
-
High Efficiency: The reaction typically proceeds to completion, affording the deprotected amine in high to excellent yields.
-
Reduced Odor: While 2-mercaptoethanol is still pungent, it is generally considered less noxious than thiophenol, a common alternative.
-
Good Substrate Scope: This method has been shown to be effective for the deprotection of a variety of nosyl-protected amines.
Data Presentation
While specific quantitative data for a wide range of substrates using the 2-mercaptoethanol/DBU system is dispersed throughout the literature, the following table presents data for the closely related mild cleavage of N-alkyl-N-nosyl-α-amino acid methyl esters using 2-mercaptoethanol with potassium carbonate (K₂CO₃) as the base. These results are indicative of the high yields achievable under mild conditions with 2-mercaptoethanol.
| Entry | Substrate (N-Alkyl-N-nosyl-α-amino acid methyl ester) | R¹ | R² | Time (h) | Yield (%) |
| 1 | N-Methyl-N-nosyl-Alanine methyl ester | Me | Me | 3 | 94 |
| 2 | N-Ethyl-N-nosyl-Alanine methyl ester | Me | Et | 3.5 | 92 |
| 3 | N-Propyl-N-nosyl-Alanine methyl ester | Me | Pr | 4 | 90 |
| 4 | N-Butyl-N-nosyl-Alanine methyl ester | Me | Bu | 4 | 89 |
| 5 | N-Methyl-N-nosyl-Phenylalanine methyl ester | Bn | Me | 3 | 95 |
| 6 | N-Ethyl-N-nosyl-Phenylalanine methyl ester | Bn | Et | 3.5 | 93 |
| 7 | N-Propyl-N-nosyl-Phenylalanine methyl ester | Bn | Pr | 4 | 91 |
| 8 | N-Butyl-N-nosyl-Phenylalanine methyl ester | Bn | Bu | 4.5 | 90 |
| 9 | N-Methyl-N-nosyl-Valine methyl ester | i-Pr | Me | 4 | 92 |
| 10 | N-Methyl-N-nosyl-Leucine methyl ester | i-Bu | Me | 4 | 93 |
Reaction Conditions: Substrate (1.0 eq), 2-Mercaptoethanol (3.0 eq), K₂CO₃ (3.0 eq), Acetonitrile (MeCN), Room Temperature.
Experimental Protocols
Protocol 1: General Procedure for the Mild Cleavage of a Nosyl Group using 2-Mercaptoethanol and DBU
This protocol describes a general method for the deprotection of a nosyl-protected amine.
Materials:
-
Nosyl-protected amine (1.0 equivalent)
-
2-Mercaptoethanol (5.0 equivalents)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.0 equivalents)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the nosyl-protected amine (1.0 equivalent) in acetonitrile or DMF.
-
To the solution, add DBU (2.0 equivalents).
-
Add 2-mercaptoethanol (5.0 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the organic solvent under reduced pressure.
-
Purify the resulting residue by flash column chromatography on silica gel to afford the desired amine.
Visualizations
Reaction Mechanism
Selective Deprotection of the Nosyl Group in the Presence of Boc and Fmoc Protecting Groups: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate field of peptide synthesis and the development of complex organic molecules, the strategic use of protecting groups is paramount. Orthogonal protecting group strategies allow for the selective deprotection of one functional group in the presence of others, enabling the precise and efficient construction of target molecules. The 2-nitrobenzenesulfonyl (nosyl or Ns) group is a valuable amine protecting group due to its robustness and its unique cleavage conditions, which are orthogonal to the widely used acid-labile tert-butyloxycarbonyl (Boc) and base-labile 9-fluorenylmethoxycarbonyl (Fmoc) groups. This document provides detailed application notes and protocols for the selective deprotection of the nosyl group while preserving the integrity of both Boc and Fmoc protecting groups.
The orthogonality of the nosyl group stems from its susceptibility to cleavage by nucleophilic attack, typically with thiol-based reagents, under mild basic conditions.[1] These conditions are designed to be fully compatible with the acid-sensitive Boc group and the base-sensitive Fmoc group, making the Ns group an excellent choice for complex synthetic strategies, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Principle of Orthogonal Deprotection
The successful selective deprotection of the nosyl group in the presence of Boc and Fmoc hinges on the distinct chemical labilities of these protecting groups:
-
Nosyl (Ns) Group: Cleaved by nucleophilic attack, most commonly with a thiolate anion. This is typically achieved using a thiol reagent in the presence of a mild base.
-
Boc Group: Labile to acidic conditions, typically removed with trifluoroacetic acid (TFA).
-
Fmoc Group: Labile to basic conditions, typically removed with a secondary amine such as piperidine.
The conditions for nosyl deprotection are carefully chosen to be neutral or mildly basic and non-acidic, thus ensuring the stability of the Boc and Fmoc groups.
Data Presentation: Reagents and Conditions for Selective Nosyl Deprotection
The following table summarizes various reagents and conditions that have been successfully employed for the selective deprotection of the nosyl group. The choice of reagent can be tailored based on the specific substrate, reaction scale, and desired work-up procedure.
| Thiol Reagent | Base | Solvent(s) | Typical Reaction Time | Typical Yield | Notes |
| Thiophenol | Potassium Carbonate (K₂CO₃) | Acetonitrile (MeCN) or Dimethylformamide (DMF) | 1-4 hours | >90% | A common and effective method. Thiophenol has a strong odor. |
| 2-Mercaptoethanol | Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) | DMF | 2-6 hours | >85% | Less odorous than thiophenol and a good alternative. |
| Mercaptoacetic acid | Sodium Methoxide (NaOMe) | Acetonitrile/Methanol | 1-3 hours | High | Effective for N-nosyl-α-amino acids.[2] |
| Polymer-supported Thiophenol | Cesium Carbonate (Cs₂CO₃) | Tetrahydrofuran (THF) or DMF | 8-24 hours (RT) or minutes (microwave) | >95% | Odorless reagent and simplified work-up by filtration.[3] |
| Homocysteine thiolactone | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Alcohol or Acetonitrile/Water | 1-5 hours | Good | In-situ generation of the thiolate from an odorless precursor.[4] |
Experimental Protocols
Below are detailed protocols for the selective deprotection of the nosyl group using common thiol reagents. These protocols are designed to be compatible with substrates containing both Boc and Fmoc protecting groups.
Protocol 1: Selective Nosyl Deprotection using Thiophenol and Potassium Carbonate
This protocol is a widely used and effective method for the solution-phase deprotection of the nosyl group.
Materials:
-
Ns-protected substrate containing Boc and/or Fmoc groups
-
Thiophenol
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (MeCN) or Dimethylformamide (DMF), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and stirring apparatus
-
Thin Layer Chromatography (TLC) supplies for reaction monitoring
Procedure:
-
Reaction Setup: Dissolve the Ns-protected substrate (1.0 eq) in anhydrous MeCN or DMF (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition of Reagents: To the stirred solution, add potassium carbonate (3.0 eq) followed by thiophenol (2.0-3.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC until the starting material is consumed (typically 1-4 hours).
-
Work-up: a. Upon completion, dilute the reaction mixture with water and extract with EtOAc or DCM (3 x volume of aqueous layer). b. Wash the combined organic layers with saturated aqueous NaHCO₃ solution (2 x) and then with brine (1 x). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the deprotected amine.
Protocol 2: Selective Nosyl Deprotection using a Solid-Supported Thiol Reagent
This protocol offers the advantage of an odorless procedure and a simplified work-up.
Materials:
-
Ns-protected substrate containing Boc and/or Fmoc groups
-
Polymer-supported thiophenol resin (e.g., PS-thiophenol)
-
Cesium Carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous
-
Standard laboratory glassware and stirring/shaking apparatus
-
Filtration apparatus (e.g., fritted funnel)
Procedure:
-
Resin Swelling: Swell the polymer-supported thiophenol resin (1.5-2.0 eq) in the reaction solvent (THF or DMF) for 30-60 minutes in a suitable reaction vessel.
-
Reaction Setup: In a separate flask, dissolve the Ns-protected substrate (1.0 eq) and cesium carbonate (3.0 eq) in the same solvent.
-
Reaction: Add the substrate solution to the swollen resin. Seal the vessel and shake or stir the mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by taking small aliquots of the solution (filtering out the resin) and analyzing by TLC or LC-MS. The reaction may take 8-24 hours. For faster reaction times, microwave irradiation can be employed if suitable equipment is available.[3]
-
Work-up: a. Upon completion, filter the reaction mixture through a fritted funnel to remove the resin. b. Wash the resin with several portions of the reaction solvent and then with DCM. c. Combine the filtrates and concentrate under reduced pressure.
-
Purification: The resulting crude product is often of high purity. If necessary, further purification can be performed by flash column chromatography.
Mandatory Visualizations
The following diagrams illustrate the key chemical transformations and workflows involved in the selective deprotection of the nosyl group.
Caption: Mechanism of Nosyl Deprotection.
Caption: Experimental Workflow for Selective Nosyl Deprotection.
Caption: Orthogonality of Ns, Boc, and Fmoc Protecting Groups.
References
Fukuyama Amine Synthesis: Application Notes and Protocols for the Use of 2-Nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the Fukuyama amine synthesis, a versatile and widely used method for the preparation of secondary amines from primary amines. A key feature of this methodology is the use of 2-nitrobenzenesulfonyl chloride as a protecting and activating group. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
The Fukuyama amine synthesis is a three-step process that allows for the controlled and efficient synthesis of secondary amines.[1] This method is particularly advantageous due to its mild reaction conditions, high yields, and compatibility with a wide range of functional groups, making it a powerful tool in the synthesis of complex molecules, including pharmaceuticals.
The core of this strategy lies in the use of the 2-nitrobenzenesulfonyl (nosyl) group. A primary amine is first protected as a stable and often crystalline N-nosyl sulfonamide.[2] The electron-withdrawing nature of the nosyl group increases the acidity of the sulfonamide proton, facilitating its alkylation under mild conditions.[2][3] The final and most crucial step is the facile removal of the nosyl group under mild conditions using a thiol reagent, which proceeds via a Meisenheimer complex, to furnish the desired secondary amine.[1] This mild deprotection is a significant advantage over other sulfonyl protecting groups, such as the tosyl group, which often require harsh cleavage conditions.[2]
Data Presentation
Table 1: Protection of Primary Amines with this compound
| Primary Amine | Base | Solvent | Time | Yield (%) | Reference |
| 4-Methoxybenzylamine | Triethylamine | Dichloromethane | 15 min | 90-91 | [4] |
| General Primary Amine | Pyridine or Triethylamine | Dichloromethane or THF | 2-16 h | High | [2] |
| General Primary Amine | Triethylamine or Pyridine | Dichloromethane | 1-2 h | - |
Table 2: Alkylation of N-Monosubstituted 2-Nitrobenzenesulfonamides
| N-Nosyl Sulfonamide | Alkylating Agent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenylpropyl bromide | K₂CO₃ | DMF | 60 | 70 min | - | [4] |
| General N-monosubstituted nosylamide | Alkyl Halide | Weak Base | - | - | - | Excellent | [1] |
| General N-monosubstituted nosylamide | Alcohol (Mitsunobu) | - | - | - | - | Excellent | [1] |
Table 3: Deprotection of N,N-Disubstituted 2-Nitrobenzenesulfonamides
| N,N-Disubstituted Sulfonamide | Thiol Reagent (equiv.) | Base (equiv.) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 40 min | 89-91 | [1][4] |
| N-Alkyl-2-nitrobenzenesulfonamides | Thiophenol or 2-Mercaptoethanol | Base | - | - | - | High | [2] |
| 2-Nitro-N-propylbenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 40 min | - | [5] |
| General N-nosylated amine | Thiophenol (2.5) | K₂CO₃ (2.5) | Acetonitrile or DMF | - | - | - | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-Monosubstituted 2-Nitrobenzenesulfonamide (Nosylation)
This protocol describes the protection of a primary amine using this compound.[2][4]
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)
-
Triethylamine or Pyridine (1.1 - 2.0 eq)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the primary amine (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Add the base (e.g., triethylamine, 1.1 eq) to the stirred solution.
-
Slowly add this compound (1.05 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-16 hours, monitoring its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-monosubstituted 2-nitrobenzenesulfonamide. The crude product is often pure enough for the next step, or it can be further purified by recrystallization.[4]
Protocol 2: Alkylation of N-Monosubstituted 2-Nitrobenzenesulfonamide
This protocol details the alkylation of the nosylated amine to form an N,N-disubstituted 2-nitrobenzenesulfonamide.[4]
Materials:
-
N-Monosubstituted 2-nitrobenzenesulfonamide (1.0 eq)
-
Alkyl halide (e.g., 3-phenylpropyl bromide, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, magnetic stirrer, and oil bath
Procedure:
-
To a stirred mixture of N-monosubstituted 2-nitrobenzenesulfonamide (1.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF, add the alkyl halide (1.1 eq).
-
Heat the resulting mixture in an oil bath at 60 °C for approximately 70 minutes, or until TLC analysis indicates the consumption of the starting material.
-
Allow the reaction mixture to cool to room temperature.
-
Dilute the mixture with water and extract with an organic solvent such as dichloromethane or ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Note: Alternatively, Mitsunobu conditions can be employed for the alkylation, which is particularly useful for the alkylation with alcohols.[1]
Protocol 3: Deprotection of N,N-Disubstituted 2-Nitrobenzenesulfonamide (Denosylation)
This protocol describes the removal of the 2-nitrobenzenesulfonyl group to yield the final secondary amine.[1][4]
Materials:
-
N,N-Disubstituted 2-nitrobenzenesulfonamide (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium hydroxide (KOH, 2.5 eq) as a 10.9 M aqueous solution or Potassium carbonate (K₂CO₃, 2.5 eq)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and oil bath
Procedure:
-
In a round-bottom flask, dissolve thiophenol (2.5 eq) in acetonitrile.
-
Cool the mixture in an ice-water bath and slowly add a 10.9 M aqueous solution of potassium hydroxide (2.5 eq) over 10 minutes.
-
After the addition, remove the ice bath.
-
Add a solution of the N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile to the reaction mixture over 20 minutes.
-
Heat the reaction mixture in an oil bath at 50 °C for 40 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with water and extract with dichloromethane (3x).
-
Combine the organic extracts and wash with 1 M NaOH solution (to remove excess thiophenol) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude secondary amine can be purified by column chromatography or distillation.[1][4]
Visualizations
Caption: Overall workflow of the Fukuyama amine synthesis.
Caption: Mechanism of the deprotection step.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. Fukuyama reduction, Fukuyama coupling and Fukuyama-Mitsunobu alkylation: recent developments and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. benchchem.com [benchchem.com]
Application of nosyl chloride in solid-phase peptide synthesis.
Application of Nosyl Chloride in Solid-Phase Peptide Synthesis
Introduction
In the field of peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), the strategic use of protecting groups is paramount for achieving high-purity products.[1] An ideal protecting group should be easy to introduce, stable throughout the synthesis cycles, and removable under specific, mild conditions that do not affect other protecting groups—a concept known as orthogonality.[2][3] The 2-nitrobenzenesulfonyl (nosyl, Ns) group, introduced via nosyl chloride (2-nitrobenzenesulfonyl chloride), has emerged as a valuable tool, offering a unique orthogonal protection strategy, especially within the widely used Fmoc/tBu chemical approach.[1][4]
The primary utility of the nosyl group in modern SPPS lies in its application for the site-specific N-alkylation, particularly N-methylation, of the peptide backbone.[5][6][7] N-methylated peptides often exhibit enhanced pharmacological properties, including increased metabolic stability, improved membrane permeability, and modulated receptor affinity.[6][8] The electron-withdrawing nature of the nitro group on the nosyl moiety increases the acidity of the sulfonamide proton, facilitating its clean deprotonation and subsequent alkylation directly on the solid support.[5][7]
This document provides detailed application notes on the nosyl group's role in SPPS, comprehensive experimental protocols for its use, and a summary of relevant performance data.
Core Principles and Advantages
-
Orthogonality: The nosyl group is completely orthogonal to the two most common protecting group families in SPPS. It is stable to the acidic conditions (e.g., trifluoroacetic acid, TFA) used to cleave tert-butyl (tBu) based side-chain protecting groups and the basic conditions (e.g., 20% piperidine in DMF) used for Nα-Fmoc group removal.[1][9]
-
Mild Deprotection: The Ns group is cleaved under mild, nucleophilic conditions using a thiol (e.g., 2-mercaptoethanol or thiophenol) and a mild base (e.g., 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium carbonate).[5][10] This allows for its selective removal without disturbing the peptide-resin linkage or other protecting groups.
-
Facilitation of N-Alkylation: The nosyl group's ability to activate the amide N-H for deprotonation is its most significant advantage, enabling efficient on-resin N-methylation via methods like the Fukuyama-Mitsunobu reaction.[5][7]
Experimental Protocols
Protocol 1: Nα-Nosylation of an Amino Acid
This protocol describes the protection of an amino acid's alpha-amino group with nosyl chloride for subsequent use in synthesis.
Materials:
-
Amino Acid (1.0 eq)
-
Nosyl Chloride (Ns-Cl, 1.1 eq)
-
Sodium Carbonate (Na₂CO₃, 2.5 eq)
-
Solvent: 1,4-Dioxane/Water (1:1)
-
1M HCl solution
-
Ethyl Acetate (EtOAc)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the amino acid (1.0 eq) and sodium carbonate (2.5 eq) in a 1:1 mixture of dioxane and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of nosyl chloride (1.1 eq) in dioxane dropwise over 15-20 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring completion by TLC.
-
Once complete, acidify the mixture to a pH of ~2 with 1M HCl.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude Ns-protected amino acid, which can be purified by recrystallization or column chromatography.
Protocol 2: On-Resin N-Methylation of a Nosyl-Protected Peptide (Fukuyama-Mitsunobu Method)
This protocol details the site-specific methylation of a peptide backbone amide nitrogen that has been previously protected with a nosyl group. This is typically performed after incorporating a nosylated amino acid into the peptide chain.
Materials:
-
Nosyl-protected peptide-resin
-
Triphenylphosphine (PPh₃, 5.0 eq)
-
Methanol (MeOH, 10.0 eq)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (5.0 eq)
-
Solvents: Anhydrous Tetrahydrofuran (THF), N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)
-
2-Mercaptoethanol (β-ME, 10.0 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 5.0 eq)
Procedure:
-
Resin Swelling: Swell the Ns-protected peptide-resin in anhydrous THF in a peptide synthesis vessel.
-
Methylation Reaction:
-
Dissolve PPh₃ (5 eq) and methanol (10 eq) in anhydrous THF.
-
Add this solution to the swelled resin and agitate gently for 2 minutes.
-
Add DIAD (5 eq) to the resin slurry and continue to agitate at room temperature for 10-30 minutes.[5]
-
-
Washing: Drain the reaction solution and wash the resin thoroughly with THF (3x), DMF (3x), and DCM (3x) to remove all excess reagents.
-
Nosyl Group Deprotection:
-
Final Washing: Wash the resin thoroughly with NMP (5x) and DCM (5x). Dry the N-methylated peptide-resin under vacuum. The resin is now ready for the next coupling step in the SPPS sequence.
Protocol 3: On-Resin Deprotection of the Nosyl Group
This protocol is for the standalone removal of the nosyl protecting group from the N-terminus to allow for peptide chain elongation.
Materials:
-
Nα-Nosyl-peptide-resin
-
Thiophenol (10.0 eq)
-
Potassium Carbonate (K₂CO₃, 5.0 eq) or DBU (5.0 eq)
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the Nα-Ns-peptide-resin in DMF.
-
Deprotection Cocktail: Prepare a solution of thiophenol (10 eq) and K₂CO₃ (5 eq) in DMF.
-
Reaction: Add the deprotection cocktail to the resin and agitate at room temperature. Monitor the reaction for completion (typically 30-60 minutes).
-
Washing: Drain the reaction solution and wash the resin extensively with DMF (5x) and DCM (5x) to ensure complete removal of the thiol and byproducts. The resin is now ready for the next coupling cycle.
Quantitative Data Summary
The following table summarizes quantitative data reported for reactions involving the nosyl group in peptide synthesis. Yields in SPPS are highly sequence-dependent, but these values provide a general benchmark for the efficiency of the described chemical transformations.[11][12]
| Reaction Type | Reactants & Conditions | Yield/Purity | Reference |
| Solution-Phase Dipeptide Coupling | Ns-D-Ala-Cl + L-Val-OMe in CHCl₃/aq. NaHCO₃ | 71% | [13] |
| Solution-Phase Dipeptide Coupling | Ns-D-Ala-Cl + D-Val-OMe in CHCl₃/aq. NaHCO₃ | 78% | [13] |
| On-Resin N-Methylation | Resin-bound cyclic peptide, LiOtBu, CH₃I | Near complete conversion | [14] |
| Solid-Phase Synthesis of Fmoc-N-Me-AA-OH | Biron-Kessler method on 2-CTC resin | High yield and purity | [7] |
Visualizations
Logical & Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key concepts and workflows associated with the use of the nosyl group in SPPS.
Caption: Orthogonality of Fmoc, tBu, and Nosyl protecting groups.
Caption: On-resin N-methylation and nosyl deprotection workflow.
Caption: Simplified mechanism of nosyl group deprotection by a thiolate.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. biosynth.com [biosynth.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of N-methylated peptides: on-resin methylation and microwave-assisted couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group | MDPI [mdpi.com]
- 8. Synthesis of N-Methylated Peptides: On-Resin Methylation and Microwave-Assisted Couplings | Springer Nature Experiments [experiments.springernature.com]
- 9. chempep.com [chempep.com]
- 10. researchgate.net [researchgate.net]
- 11. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 12. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 13. researchgate.net [researchgate.net]
- 14. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Nitrobenzenesulfonyl Chloride in Sulfonamide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Nitrobenzenesulfonyl chloride, also known as nosyl chloride (NsCl), is a highly valuable reagent in modern organic synthesis, particularly for the preparation of sulfonamides. The resulting 2-nitrobenzenesulfonamides, or nosylamides, serve as crucial intermediates in the synthesis of a wide array of pharmacologically active molecules and are instrumental as a protecting group for primary and secondary amines.[1][2] The electron-withdrawing nature of the ortho-nitro group enhances the electrophilicity of the sulfur atom, facilitating a robust reaction with amines.[1] A key advantage of the nosyl group over other sulfonyl protecting groups, such as the tosyl group, is its facile cleavage under mild conditions, making it compatible with complex and sensitive molecular architectures often encountered in drug development.[3]
These application notes provide a comprehensive overview of the use of this compound in sulfonamide synthesis, including detailed experimental protocols, quantitative data for reaction optimization, and workflows for synthesis and deprotection.
Core Applications
-
Amine Protection: The nosyl group is a highly effective protecting group for primary and secondary amines. The resulting sulfonamides are stable under a variety of reaction conditions, yet the nosyl group can be selectively removed under mild conditions using a thiol and a base.[1][3]
-
Fukuyama Amine Synthesis: The strong electron-withdrawing properties of the nosyl group increase the acidity of the N-H proton in the nosylamide. This allows for the facile N-alkylation of the sulfonamide, a key step in the Fukuyama amine synthesis for the preparation of secondary amines.[4]
-
Synthesis of Biologically Active Compounds: this compound is a key reagent in the synthesis of various therapeutic agents, including renin inhibitors and anticonvulsants.[1] The sulfonamide moiety is a critical pharmacophore in many drug molecules.[1]
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a 2-Nitrobenzenesulfonamide (Nosylation)
This protocol describes a general method for the reaction of a primary or secondary amine with this compound to form the corresponding sulfonamide.
Materials:
-
Primary or secondary amine
-
This compound (o-NsCl)
-
Anhydrous dichloromethane (DCM) or Dichloromethane (CH₂Cl₂)[5]
-
Base: Triethylamine (Et₃N) or Pyridine[3]
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottomed flask, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane.[5]
-
Add the base (e.g., triethylamine, 1.1 equivalents, or pyridine, 2.0 equivalents) to the solution.[3]
-
Cool the mixture to 0 °C in an ice bath with continuous stirring.
-
Slowly add this compound (1.05 - 1.1 equivalents) to the cooled solution portion-wise over 5-10 minutes, ensuring the temperature is maintained.[3]
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 1-4 hours.[5]
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction by adding 1 M HCl or water.[5]
-
Transfer the mixture to a separatory funnel. If acidic water was used for quenching, separate the layers. If pure water was used, wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.[5]
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Protocol 2: General Procedure for the Deprotection of a 2-Nitrobenzenesulfonamide
This protocol outlines the cleavage of the nosyl group to regenerate the free amine.
Materials:
-
N-nosylated amine (2-nitrobenzenesulfonamide)
-
Thiophenol
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)[4][6]
-
1 M Sodium hydroxide (NaOH) solution
-
Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottomed flask
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve the N-nosylated amine (1.0 equivalent) in acetonitrile or THF in a round-bottomed flask.[4][6]
-
Add thiophenol (2.5 equivalents) to the solution.[3]
-
Add potassium carbonate (2.5 equivalents) or cesium carbonate (3.25 equivalents) to the stirred mixture.[3][6]
-
Stir the reaction at room temperature. The reaction time can vary from a few hours to 24 hours.[6] The reaction can be heated to 50 °C to reduce the reaction time.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.[3]
-
Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3 times).[3]
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (2 times) to remove excess thiophenol, and then with brine.[3]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.[3]
-
Further purification can be performed by chromatography or other suitable methods if required.
Data Presentation
Table 1: Reaction Conditions for the Synthesis of 2-Nitrobenzenesulfonamides
| Amine Substrate | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Primary Amine (general) | Triethylamine (1.1 eq) | Dichloromethane | 0 to RT | 1-2 | Not specified | |
| Primary Amine (general) | Pyridine (2.0 eq) | Anhydrous CH₂Cl₂ | 0 to RT | Not specified | Not specified | [3] |
| n-Propylamine | Excess n-propylamine | Anhydrous DCM | 0 to RT | 2-4 | Not specified | [5] |
| Aniline | Pyridine | Not specified | 0-25 | Not specified | 100 | [7] |
| p-Toluidine | Pyridine | Not specified | 0-25 | Not specified | Quantitative | [7] |
Table 2: Conditions for the Deprotection of 2-Nitrobenzenesulfonamides
| Substrate | Thiol Reagent | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol | aq. KOH | Acetonitrile | 50 | 40 min | Not specified | [4] |
| General Nosylamide | Thiophenol (2.5 eq) | K₂CO₃ (2.5 eq) | Acetonitrile | RT | Not specified | Not specified | [3] |
| Secondary Nosylamide | PS-thiophenol | Cs₂CO₃ | THF | RT | 24 h | Complete conversion | [6] |
| Secondary Nosylamide | PS-thiophenol | Cs₂CO₃ | THF | 80 (Microwave) | 6 x 1 min | High | [6] |
Visualizations
Synthesis and Deprotection Workflow
Caption: General workflow for amine protection and deprotection.
Chemical Reaction Scheme
Caption: Synthesis of a sulfonamide and its deprotection.
References
- 1. This compound | Sulfonylation Reagent [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. benchchem.com [benchchem.com]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. cbijournal.com [cbijournal.com]
Application Notes & Protocols: Derivatization of Amines and Alcohols with 2-Nitrobenzenesulfonyl Chloride for Enhanced Chromatographic Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the fields of pharmaceutical development, clinical diagnostics, and environmental analysis, the accurate quantification of amines and alcohols is a frequent necessity. However, many of these compounds lack a native chromophore or fluorophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis detection challenging.[1] Chemical derivatization is a powerful strategy to overcome this limitation by covalently modifying the analyte to enhance its detectability and improve its chromatographic properties.[1][2]
2-Nitrobenzenesulfonyl chloride (Ns-Cl), also known as nosyl chloride, is a highly effective derivatizing agent for primary and secondary amines, as well as alcohols.[3][4] The reaction introduces the 2-nitrobenzenesulfonyl (nosyl) group into the analyte molecule. This moiety provides a strong chromophore, enabling highly sensitive UV detection.[3] Furthermore, the resulting sulfonamide (from amines) and sulfonate ester (from alcohols) derivatives are typically stable and exhibit excellent chromatographic behavior, making Ns-Cl an invaluable tool in analytical chemistry.[3][4][5]
Principle of Derivatization
The derivatization reaction proceeds via a nucleophilic substitution mechanism. The lone pair of electrons on the nitrogen atom of a primary or secondary amine, or the oxygen atom of an alcohol, acts as a nucleophile. It attacks the highly electrophilic sulfur atom of the this compound.[3][6] This is followed by the elimination of a chloride ion, forming a stable sulfonamide or sulfonate ester derivative. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid (HCl) byproduct.
Caption: General reaction scheme for the derivatization of amines and alcohols with this compound (Ns-Cl).
Application Notes
Derivatization of Amines
This compound readily reacts with primary and secondary amines to form highly stable N-substituted sulfonamides.[3][6] Tertiary amines, lacking a proton on the nitrogen atom, do not form stable sulfonamides under typical conditions, which allows for selective analysis.[6][7] This selectivity is the basis of the classical Hinsberg test for distinguishing between amine classes.[6][7]
-
Enhanced Detection: The primary advantage is the introduction of the nitrobenzene moiety, which acts as a strong chromophore, significantly enhancing the detectability of the amine using UV-Vis detectors in HPLC.[3]
-
Versatility: The nosyl group is stable across a wide range of conditions but can be selectively cleaved using mild nucleophilic thiols (e.g., thiophenol) if further synthetic steps are required.[3]
-
Advanced Applications: This derivatization strategy has been successfully applied in the development of reagents for the analysis of amino acids, including taurine, by Ultra-High-Performance Liquid Chromatography with High-Resolution Mass Spectrometry (UHPLC-HRMS/MS).[8]
Derivatization of Alcohols
Hydroxyl groups in alcohols can be derivatized with Ns-Cl to form sulfonate esters. This process is effectively an activation of the hydroxyl group, converting it into a good leaving group for subsequent synthetic transformations.[3] For analytical purposes, this derivatization serves to improve chromatographic separation and detection.[4]
-
Improved Chromatography: The conversion of a polar alcohol into a less polar sulfonate ester can improve peak shape and retention characteristics on reversed-phase HPLC columns.
-
UV Detection: Similar to amines, the derivatization imparts UV-active properties to alcohols that would otherwise be transparent in the UV range.
References
- 1. benchchem.com [benchchem.com]
- 2. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 3. This compound | Sulfonylation Reagent [benchchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. nbinno.com [nbinno.com]
- 6. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
One-Pot Synthesis of Secondary Amines Using 2-Nitrobenzenesulfonyl Chloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of secondary amines from primary amines using 2-nitrobenzenesulfonyl chloride. This method, a cornerstone of modern organic synthesis, offers a robust and high-yielding pathway to a diverse range of secondary amines. While often performed as a three-step sequence, the high efficiency and compatibility of the reaction conditions lend themselves to a streamlined, one-pot or sequential process without the need for intermediate purification.
Application Notes
The use of this compound (Ns-Cl) for the preparation of secondary amines from primary amines is a powerful strategy, often referred to as the Fukuyama amine synthesis.[1] The methodology is predicated on the unique properties of the 2-nitrobenzenesulfonyl (nosyl) group as both a protecting and an activating group.
Key Features and Advantages:
-
High Yields: The nosylation, N-alkylation, and denosylation steps typically proceed in high to excellent yields.[2]
-
Mild Reaction Conditions: The deprotection of the nosyl group is achieved under remarkably mild conditions, using a thiol and a base, which preserves the integrity of other sensitive functional groups.[1][3] This is a significant advantage over other sulfonyl protecting groups like tosyl (Ts), which often require harsh removal conditions.[1]
-
Broad Substrate Scope: The method is applicable to a wide variety of primary amines and alkylating agents, allowing for the synthesis of a diverse library of secondary amines.[2]
-
One-Pot Potential: The sequential nature of the reaction allows for a one-pot procedure where the intermediate nosylamide and N,N-disubstituted nosylamide are not isolated, saving time and resources.
-
Orthogonal Protection: The nosyl group is stable under acidic and basic conditions, making it compatible with other common amine protecting groups such as Boc and Cbz, enabling complex orthogonal protection strategies.[1][2]
The overall transformation involves three key steps:
-
Nosylation of the Primary Amine: The primary amine is reacted with this compound in the presence of a base to form a stable N-monosubstituted 2-nitrobenzenesulfonamide.[1][2] The electron-withdrawing nitro group on the benzene ring enhances the electrophilicity of the sulfur atom, facilitating a rapid and clean reaction.[4]
-
N-Alkylation of the Nosylamide: The resulting nosylamide has an acidic N-H proton due to the strongly electron-withdrawing nosyl group. This allows for facile deprotonation with a mild base and subsequent alkylation with an alkyl halide or under Mitsunobu conditions to afford the N,N-disubstituted 2-nitrobenzenesulfonamide.[1][2]
-
Denosylation to Yield the Secondary Amine: The final step is the cleavage of the nosyl group. This is typically achieved by nucleophilic aromatic substitution using a thiol, such as thiophenol or 2-mercaptoethanol, in the presence of a base.[1][3] The reaction proceeds through a Meisenheimer complex to release the desired secondary amine in high purity.[1]
Experimental Protocols
The following protocols provide detailed methodologies for the three key steps in the synthesis of secondary amines using this compound. These steps can be performed sequentially in a one-pot fashion without purification of the intermediates.
Protocol 1: Nosylation of a Primary Amine
This protocol describes the formation of an N-monosubstituted 2-nitrobenzenesulfonamide from a primary amine.[1][2]
Materials:
-
Primary amine (1.0 eq)
-
This compound (Ns-Cl, 1.05-1.1 eq)
-
Triethylamine (Et3N) or Pyridine (1.1-2.0 eq)[1]
-
Dichloromethane (CH₂Cl₂), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
In a round-bottom flask under a nitrogen or argon atmosphere, dissolve the primary amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.
-
Cool the stirred solution to 0 °C using an ice bath.
-
Slowly add this compound (1.05 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[1]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-16 hours, monitoring its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, dilute the reaction mixture with dichloromethane.
-
Wash the organic layer sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude N-monosubstituted 2-nitrobenzenesulfonamide. The crude product is often of sufficient purity for the next step without further purification.[2]
Protocol 2: N-Alkylation of the N-Monosubstituted 2-Nitrobenzenesulfonamide
This protocol describes the alkylation of the nosylamide to form the N,N-disubstituted 2-nitrobenzenesulfonamide.[2]
Materials:
-
N-Monosubstituted 2-nitrobenzenesulfonamide (from Protocol 1, 1.0 eq)
-
Alkyl halide (RX, 1.1 eq)
-
Potassium carbonate (K₂CO₃, 2.0 eq)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
Procedure:
-
To a solution of the crude N-monosubstituted 2-nitrobenzenesulfonamide (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and the alkyl halide (1.1 eq).[2]
-
Stir the mixture at room temperature (23 °C) for 1 hour or at 60 °C for 30 minutes, monitoring the reaction by TLC.[2]
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N,N-disubstituted 2-nitrobenzenesulfonamide. This crude product can often be used directly in the next step.
Protocol 3: Denosylation to Yield the Secondary Amine
This protocol describes the cleavage of the nosyl group to afford the final secondary amine.[1]
Materials:
-
N,N-Disubstituted 2-nitrobenzenesulfonamide (from Protocol 2, 1.0 eq)
-
Thiophenol (PhSH, 2.5 eq)
-
Potassium carbonate (K₂CO₃, 2.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)[3]
-
Dichloromethane (CH₂Cl₂) or Ethyl acetate (EtOAc)
-
1 M Sodium hydroxide (NaOH) solution
-
Water
-
Brine
Procedure:
-
Dissolve the crude N,N-disubstituted 2-nitrobenzenesulfonamide (1.0 eq) in acetonitrile or DMF.
-
Add thiophenol (2.5 eq) and potassium carbonate (2.5 eq) to the stirred solution.[1]
-
Stir the mixture at room temperature, monitoring the reaction by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3x).[1]
-
Combine the organic extracts and wash sequentially with 1 M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).[1]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude secondary amine can be purified by column chromatography or distillation to yield the pure product.[2]
Data Presentation
The following table summarizes representative yields for the synthesis of a secondary amine using the three-step sequence, as reported in the literature.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| Nosylation | 4-Methoxybenzylamine | This compound, Triethylamine, CH₂Cl₂, 0 °C to rt | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 90-91 (recrystallized) | [2] |
| Alkylation | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | 3-Phenylpropyl bromide, K₂CO₃, DMF, rt | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | 99 | [2] |
| Denosylation | N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol, K₂CO₃, CH₃CN, rt | N-(4-Methoxybenzyl)-3-phenylpropylamine | 89-91 | [2] |
Visualizations
Reaction Workflow
The following diagram illustrates the overall workflow for the one-pot synthesis of secondary amines using this compound.
Caption: Workflow for the one-pot synthesis of secondary amines.
Reaction Mechanism
The following diagram illustrates the key steps in the Fukuyama amine synthesis, highlighting the role of the nosyl group.
Caption: Key steps in the Fukuyama amine synthesis.
References
Application Notes and Protocols for Microwave-Assisted Deprotection of Nosyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient removal of the nosyl (2-nitrobenzenesulfonyl) protecting group from amines, indoles, and phenols using microwave-assisted organic synthesis (MAOS). The use of microwave irradiation offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and cleaner reaction profiles.
Introduction to Microwave-Assisted Deprotection
The nosyl group is a valuable protecting group for amines, indoles, and other functionalities in multi-step organic synthesis due to its stability to acidic conditions and ease of installation. However, its removal often requires harsh conditions or long reaction times with conventional heating. Microwave chemistry utilizes the ability of polar molecules to transform electromagnetic energy into heat, leading to rapid and uniform heating of the reaction mixture.[1][2] This technology accelerates reaction rates, often resulting in higher yields and fewer byproducts compared to traditional methods.[3][4][5][6]
Key Advantages of Microwave-Assisted Nosyl Deprotection:
-
Rapid Reaction Times: Deprotection can often be achieved in minutes compared to hours with conventional heating.[7]
-
Increased Yields: Efficient heating can lead to higher product yields and reduced formation of degradation byproducts.[4]
-
Enhanced Reaction Control: Precise temperature and pressure control within a microwave reactor allows for reproducible results.
-
Greener Chemistry: Shorter reaction times and often the possibility of using less solvent align with the principles of green chemistry.[6]
General Deprotection Mechanism
The deprotection of nosyl derivatives typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. A soft nucleophile, most commonly a thiol, attacks the electron-deficient aromatic ring of the nosyl group, leading to the cleavage of the nitrogen-sulfur or oxygen-sulfur bond and liberation of the deprotected functional group. The reaction is typically carried out in the presence of a base to generate the more nucleophilic thiolate anion.
Caption: General mechanism of thiol-mediated nosyl deprotection.
Experimental Protocols
Microwave-Assisted Deprotection of Nosyl-Protected Amines
This protocol utilizes a polymer-supported thiophenol resin, which simplifies purification as the resin-bound byproduct can be removed by simple filtration.[7]
Materials:
-
Nosyl-protected amine
-
Polymer-supported thiophenol (PS-thiophenol)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Microwave reactor (e.g., CEM Discover)
-
Microwave process vials with caps
-
Magnetic stir bars
Protocol:
-
In a microwave process vial, dissolve the nosyl-protected amine (1.0 mmol) in anhydrous THF (5 mL).
-
Add cesium carbonate (3.0 mmol).
-
Add PS-thiophenol (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 80°C for 6 minutes (e.g., 6 cycles of 1 minute).
-
After the reaction is complete, cool the vial to room temperature.
-
Filter the reaction mixture to remove the resin.
-
Wash the resin with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude deprotected amine.
-
Purify the product by column chromatography if necessary.
Proposed Microwave-Assisted Deprotection of N-Nosyl Indoles
This proposed protocol is an adaptation of the deprotection of N-tosyl indoles using cesium carbonate, accelerated by microwave irradiation.[8][9]
Materials:
-
N-nosyl indole
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Methanol (MeOH)
-
Microwave reactor
-
Microwave process vials with caps
-
Magnetic stir bars
Protocol:
-
In a microwave process vial, dissolve the N-nosyl indole (1.0 mmol) in a 2:1 mixture of anhydrous THF and anhydrous MeOH (6 mL).
-
Add cesium carbonate (3.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100°C for 10-20 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Proposed Microwave-Assisted Deprotection of Nosyl-Protected Phenols
This proposed protocol is based on the known reactivity of thiols for cleaving sulfonate esters and is adapted for microwave conditions.[10]
Materials:
-
Nosyl-protected phenol
-
Thiophenol
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave reactor
-
Microwave process vials with caps
-
Magnetic stir bars
Protocol:
-
In a microwave process vial, dissolve the nosyl-protected phenol (1.0 mmol) in anhydrous DMF (5 mL).
-
Add potassium carbonate (2.0 mmol).
-
Add thiophenol (1.5 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 120°C for 15-30 minutes. Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with 1 M NaOH solution to remove excess thiophenol, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Data Presentation: Comparison of Microwave vs. Conventional Heating
The following tables summarize the significant advantages in terms of reaction time and yield for microwave-assisted deprotection compared to conventional heating methods.
Table 1: Deprotection of Nosyl-Protected Amines
| Substrate | Method | Temperature (°C) | Time | Yield (%) | Reference |
| N-benzyl-N-methyl-2-nitrobenzenesulfonamide | Microwave | 80 | 6 min | 95 | [7] |
| N-benzyl-N-methyl-2-nitrobenzenesulfonamide | Conventional | Room Temp. | 24 h | 96 | [7] |
Table 2: Proposed Deprotection of N-Nosyl Indoles (Adapted from N-Tosyl Analogs)
| Substrate | Method | Temperature (°C) | Time (estimated) | Yield (expected) | Reference (adapted from) |
| N-Nosyl Indole | Microwave | 100 | 10-20 min | >90 | [8][9] |
| N-Tosyl Indole | Conventional | Reflux | 8 h | ~95 | [8] |
Table 3: Proposed Deprotection of Nosyl-Protected Phenols
| Substrate | Method | Temperature (°C) | Time (estimated) | Yield (expected) | Reference (concept from) |
| O-Nosyl Phenol | Microwave | 120 | 15-30 min | High | [10] |
| O-Sulfonyl Phenol | Conventional | Varies | Hours to Days | Variable | N/A |
Visualized Workflows and Relationships
Caption: General experimental workflow for microwave-assisted deprotection.
Caption: Advantages of microwave-assisted synthesis.
Conclusion
Microwave-assisted deprotection of nosyl derivatives presents a powerful and efficient alternative to conventional heating methods. The protocols outlined in these application notes demonstrate the potential for significant reductions in reaction times and improvements in yields for the deprotection of nosyl-protected amines, indoles, and phenols. Researchers and professionals in drug development are encouraged to adopt these methodologies to accelerate their synthetic workflows and improve overall efficiency.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Protection and Deprotection [cem.com]
- 3. researchgate.net [researchgate.net]
- 4. indianchemicalsociety.com [indianchemicalsociety.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. znaturforsch.com [znaturforsch.com]
Application Notes: Streamlined Nosyl Group Removal Using Solid-Supported Thiols
Introduction
The o-nitrobenzenesulfonyl (nosyl or Ns) group is a crucial protecting group for amines in organic synthesis, particularly in the construction of complex molecules and in peptide chemistry.[1] Its stability to various reaction conditions and orthogonality with other common protecting groups like Boc and Cbz make it highly valuable.[1] Deprotection is typically achieved via nucleophilic aromatic substitution using thiols.[1][2] While effective, this method often requires the use of foul-smelling, volatile thiols (e.g., thiophenol), and necessitates laborious chromatographic purification to separate the desired amine from the thioether byproduct.[1][3]
The use of solid-supported thiols provides an elegant solution to these challenges. By immobilizing the thiol reagent on a polymer resin, the purification process is simplified to a mere filtration step, completely removing the thiol reagent and its byproducts.[1] This polymer-assisted solution-phase synthesis (PASP) approach is highly amenable to parallel synthesis and automation, accelerating the drug development process.[1][4] This document provides detailed protocols and data for the efficient removal of nosyl groups using commercially available solid-supported thiols.
Mechanism of Deprotection
The deprotection of a nosyl-protected amine with a thiolate proceeds through the formation of a transient Meisenheimer complex.[2][5] The thiolate anion attacks the electron-deficient aromatic ring of the nosyl group.[2][5] This intermediate then collapses, leading to the elimination of sulfur dioxide (SO₂) and the release of the free amine.[2][5]
Caption: Mechanism of nosyl group removal by a solid-supported thiolate.
Experimental Protocols
The following protocols are adapted from a procedure developed for the deprotection of primary and secondary nosylamides using a polystyrene-divinylbenzene (PS-DVB) supported thiophenol resin.[1]
Protocol 1: General Deprotection at Room Temperature
This protocol is suitable for general-purpose deprotection of nosyl-amides.
-
Resin Pre-treatment (Optional but Recommended): To ensure maximum reactivity by reducing any disulfide bonds formed during storage, suspend the PS-thiophenol resin in deoxygenated, dry THF.[1][5] Add a 0.7 M solution of triphenylphosphine (PPh₃) in THF and shake the mixture for 30 minutes in a sealed vial.[1][5] Filter the resin, wash with dry THF, and use immediately.[1][5]
-
Reaction Setup: In a sealed vial, dissolve the nosyl-protected amine (1.0 mmol) in dry THF (2 mL).
-
Base and Reagent Addition: Add cesium carbonate (Cs₂CO₃) (3.25 mmol).[1] Add the pre-treated PS-thiophenol resin (1.12 mmol, based on a 2 mmol/g loading).[1]
-
Reaction: Seal the vial and shake the mixture at room temperature for 8 hours.
-
Second Reagent Addition: Add a second portion of fresh PS-thiophenol resin (1.12 mmol).[1]
-
Reaction Completion: Continue shaking the mixture for an additional 16 hours (24 hours total).
-
Work-up: Filter the reaction mixture through a sintered glass funnel to remove the resin.
-
Purification: Wash the resin thoroughly with THF and dichloromethane (CH₂Cl₂).[1] Combine the filtrates and evaporate the solvent under reduced pressure to yield the purified amine.[1] In most cases, the product is obtained in high purity without further purification.[1]
Protocol 2: Microwave-Assisted Deprotection
This method significantly accelerates the deprotection process, reducing reaction times from hours to minutes.[1]
-
Resin Pre-treatment: Prepare the PS-thiophenol resin as described in Protocol 1.
-
Reaction Setup: In a microwave-safe vial, dissolve the nosyl-protected amine (1.0 mmol) in dry THF (2 mL).
-
Base and Reagent Addition: Add Cs₂CO₃ (3.25 mmol) followed by the pre-treated PS-thiophenol resin (1.12 mmol).[1]
-
Microwave Irradiation (Cycle 1): Seal the vial and place it in a microwave reactor. Irradiate for 3 cycles of 1 minute each at 80 °C.[1]
-
Second Reagent Addition: After cooling, open the vial and add a second portion of fresh PS-thiophenol resin (1.12 mmol).[1]
-
Microwave Irradiation (Cycle 2): Reseal the vial and irradiate for an additional 3 cycles of 1 minute each at 80 °C.[1]
-
Work-up and Purification: After cooling, filter the contents of the vial, wash the resin with THF and CH₂Cl₂, and evaporate the combined solvent to obtain the pure amine product.[1]
Caption: General workflow for nosyl deprotection using a solid-supported thiol.
Quantitative Data
The efficiency of the deprotection can be influenced by the choice of resin, base, and solvent. PS-thiophenol resin in the presence of Cs₂CO₃ has been shown to be highly effective.[1]
Table 1: Comparison of Reaction Conditions for Deprotection [1]
| Solid-Supported Thiol | Base | Solvent | Time (h) | Conversion (%) |
| Mercaptomethyl-PS-DVB | Cs₂CO₃ | DMF | 24 | < 5 |
| PS-Thiophenol | NaH | DMF | 24 | 60 |
| PS-Thiophenol | LiHMDS | DMF | 24 | 70 |
| PS-Thiophenol | Cs₂CO₃ | DMF | 24 | >98 |
Conditions based on the deprotection of N-methyl-N-nosylbenzylamine.
Table 2: Deprotection of Various Nosyl-Protected Amines [1]
| Entry | Substrate (Nosyl-Amine) | Method | Yield (%) |
| 1 | N-methyl-N-nosylbenzylamine | Room Temp. | 96 |
| 2 | N-methyl-N-nosylbenzylamine | Microwave | 95 |
| 3 | N-nosylpiperidine | Microwave | 94 |
| 4 | N-nosyl-4-benzylpiperidine | Microwave | 92 |
| 5 | N-nosyl-L-proline methyl ester | Microwave | 95 |
| 6 | N-nosyl-4-aminomethylbenzoic acid ethyl ester | Microwave | 91 |
| 7 | N-nosyl-4-hydroxyaniline | Microwave | 90 |
| 8 | N-nosyl-N-Boc-ethylenediamine | Microwave | 93* |
*Requires additional purification by solid-phase extraction (SCX column).
Alternative Solid-Supported Reagents
While PS-thiophenol is highly effective, other solid-supported thiols have also been successfully employed for nosyl group cleavage. Resin-supported mercaptoacetic acid, prepared by anchoring mercaptoacetic acid to Wang resin, has been used for the deprotection of N-nosyl-α-amino acids, demonstrating the versatility of this approach.[4][6]
The use of solid-supported thiols offers a robust, efficient, and clean methodology for the deprotection of nosyl-protected amines. Key advantages include significantly simplified purification, the avoidance of malodorous reagents, and amenability to high-throughput and parallel synthesis formats. The microwave-assisted protocol further enhances efficiency by drastically reducing reaction times. These protocols provide researchers and drug development professionals with a powerful tool to streamline synthetic workflows and accelerate the discovery process.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Nosyl Deprotection Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues with incomplete nosyl (Ns) deprotection reactions. The following information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of nosyl group deprotection?
A1: The cleavage of the 2-nitrobenzenesulfonyl (nosyl) group is a nucleophilic aromatic substitution reaction. A thiol-based reagent, activated by a base to form a more nucleophilic thiolate, attacks the electron-deficient aromatic ring of the nosyl group. This forms an intermediate Meisenheimer complex. Subsequently, the complex collapses, leading to the release of the free amine.[1][2]
Q2: Why is my nosyl deprotection reaction incomplete?
A2: Incomplete nosyl deprotection can stem from several factors including:
-
Steric Hindrance: Bulky substituents near the nitrogen atom can impede the approach of the thiolate nucleophile, slowing down the reaction.[3]
-
Insufficient Reagent Equivalents: Using too little of the thiol or base can lead to an incomplete reaction.
-
Poor Reagent Quality: Thiols can oxidize over time, and bases can degrade. It is crucial to use fresh or properly stored reagents.
-
Suboptimal Reaction Conditions: The chosen solvent, temperature, and reaction time may not be suitable for your specific substrate.
-
Reduced Nitro Group: If the nitro group on the nosyl moiety is accidentally reduced to an amine, the aromatic ring is no longer electron-deficient, thus preventing the nucleophilic aromatic substitution required for cleavage.[4]
Q3: What are the standard reagents and conditions for nosyl deprotection?
A3: A common and effective method involves the use of thiophenol as the nucleophile and potassium carbonate (K₂CO₃) as the base in a solvent like N,N-dimethylformamide (DMF) or acetonitrile (MeCN).[3] Reaction times and temperatures can vary depending on the substrate.
Q4: Are there alternatives to the foul-smelling thiophenol?
A4: Yes, "odorless" thiol alternatives have been developed. One such method involves the in-situ formation of a thiolate from an odorless precursor like homocysteine thiolactone, catalyzed by a base such as DBU.[2][5] Solid-supported thiols are also an excellent alternative that can simplify product purification by allowing for the removal of excess reagent and byproducts through simple filtration.[6]
Troubleshooting Guide
Issue 1: Low to no conversion of starting material.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Use fresh thiophenol and a newly opened container of base. The quality of the thiol can be checked by NMR to ensure it has not oxidized to a disulfide. |
| Insufficient Activation of Thiol | Ensure the base is strong enough and soluble in the reaction solvent. While K₂CO₃ is common, stronger bases like cesium carbonate (Cs₂CO₃) may be more effective.[6] |
| Low Reaction Temperature | Gradually increase the reaction temperature. For some substrates, heating to 50 °C may be necessary to achieve a reasonable reaction rate.[7] |
| Steric Hindrance | Increase the equivalents of both the thiol and the base. Prolonging the reaction time is also recommended. In particularly stubborn cases, microwave irradiation can be employed to accelerate the reaction.[6] |
Issue 2: Reaction stalls, leaving a mixture of starting material and product.
| Potential Cause | Recommended Solution |
| Reagent Degradation | Add a fresh portion of the thiol and base to the reaction mixture. For solid-supported reagents, a second addition of the resin may be required to drive the reaction to completion.[6] |
| Product Inhibition | While less common, if the product is suspected of inhibiting the reaction, consider a slower addition of the starting material to a solution of the deprotection reagents. |
| Equilibrium | Ensure sufficient excess of the deprotection reagents is used to push the reaction towards the products. |
Issue 3: Formation of unexpected byproducts.
| Potential Cause | Recommended Solution |
| Side reactions with other functional groups | If your substrate contains other electrophilic sites, they may react with the thiolate. In such cases, a milder base or lower reaction temperature should be tested. |
| Degradation at high temperatures | If using elevated temperatures or microwave irradiation, be aware of potential degradation of your substrate or reagents, especially in solvents like DMF.[6] If byproducts are observed, reducing the temperature and extending the reaction time is advisable. |
| Reduction of the nitro group | If your synthetic route involves any reductive steps prior to nosyl deprotection, ensure the conditions are not harsh enough to reduce the nitro group. If reduction has occurred, the nosyl group will not be cleavable by standard thiol-based methods.[4] |
Quantitative Data on Deprotection Conditions
The following table summarizes various reported conditions for nosyl deprotection to provide a starting point for optimization.
| Substrate Type | Thiol Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| N-alkyl nosylamide | Thiophenol | K₂CO₃ | MeCN | Room Temp | 2 | >95 | [3] |
| N-aryl nosylamide | Thiophenol | K₂CO₃ | DMF | 50 | 1 | >95 | [3] |
| Secondary nosylamide | 2-Mercaptoethanol | DBU | CH₂Cl₂ | Room Temp | 1 | >90 | [3] |
| N-methylbenzyl nosylamide | PS-thiophenol | Cs₂CO₃ | THF | Room Temp | 24 | 96 | [6] |
| N-methylbenzyl nosylamide | PS-thiophenol | Cs₂CO₃ | THF (Microwave) | 80 | 0.1 (6 min) | High | [6] |
Experimental Protocols
Protocol 1: General Procedure for Nosyl Deprotection using Thiophenol and K₂CO₃
This protocol describes a standard method for the cleavage of a nosyl protecting group from an amine.[3]
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1M NaOH solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
Round-bottom flask, magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the N-nosylated amine (1.0 eq) in acetonitrile or DMF.
-
Add thiophenol (2.5 eq) to the solution.
-
Add potassium carbonate (2.5 eq) to the stirred mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be heated to 50 °C.
-
Once the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc (3x).
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (2x) to remove excess thiophenol, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Protocol 2: Nosyl Deprotection using a Solid-Supported Thiol
This protocol is advantageous for simplifying the purification process.[6]
Materials:
-
N-nosylated amine (1.0 eq)
-
Polymer-supported thiophenol (PS-thiophenol) (2.2 eq)
-
Cesium carbonate (Cs₂CO₃) (3.25 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (CH₂Cl₂)
-
Sealed vial, shaker
Procedure:
-
Dissolve the N-nosylated amine (1.0 eq) in dry THF in a sealed vial.
-
Add Cs₂CO₃ (3.25 eq) followed by PS-thiophenol (1.1 eq).
-
Shake the sealed vial at room temperature for 8 hours.
-
Add a second portion of PS-thiophenol (1.1 eq) and continue shaking for another 16 hours.
-
Filter the reaction mixture and wash the resin several times with THF and CH₂Cl₂.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected amine.
Visualizations
Caption: Mechanism of thiol-mediated nosyl deprotection.
Caption: Troubleshooting workflow for incomplete deprotection.
Caption: Key components in a nosyl deprotection reaction.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Removal of the 2-Nitrobenzenesulfonyl (Nosyl) Group
Welcome to the Technical Support Center for the removal of the 2-nitrobenzenesulfonyl (nosyl) protecting group. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the deprotection of nosyl-protected amines.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for removing the 2-nitrobenzenesulfonyl (nosyl) group?
The most common and effective method for the cleavage of the nosyl group is through a nucleophilic aromatic substitution reaction using a thiol reagent in the presence of a base.[1] This reaction proceeds via a Meisenheimer complex.[1]
Commonly used reagent systems include:
-
Thiophenol and an inorganic base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently used.
-
2-Mercaptoethanol and an organic base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is a common choice.
-
Odorless thiols: To avoid the unpleasant smell of traditional thiols, odorless alternatives such as p-mercaptobenzoic acid, dodecanethiol, or in-situ generated thiolates from precursors like homocysteine thiolactone can be employed.[2][3]
-
Solid-supported or fluorous thiols: These reagents simplify the purification process by allowing for the easy removal of thiol-related byproducts through filtration.[4][5]
Q2: What are the most common side reactions observed during nosyl group removal?
While generally a clean reaction, two primary side reactions can occur:
-
Reaction with Electrophiles: The deprotected amine is a nucleophile and can react with any electrophilic species present in the reaction mixture. It is crucial to use pure starting materials and solvents to avoid unwanted alkylation or acylation of the product.
-
Racemization: For chiral amines, particularly those with a stereocenter adjacent to the nitrogen, the basic conditions used for deprotection can lead to racemization. To minimize this, it is advisable to use the mildest effective base and the shortest possible reaction time.[6][7]
Q3: My nosyl deprotection reaction is incomplete. What are the possible causes and how can I troubleshoot this?
Incomplete deprotection is a common issue. Here are several factors to consider and potential solutions:
-
Insufficient Reagents: Ensure an adequate excess of both the thiol and the base. Typically, 2-5 equivalents of the thiol and 2-3 equivalents of the base relative to the nosyl-protected substrate are recommended.
-
Base Strength: The choice of base is critical. For less reactive substrates, a stronger base like cesium carbonate may be more effective than potassium carbonate. DBU is another strong, non-nucleophilic base suitable for many applications.
-
Steric Hindrance: If the amine is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures or longer reaction times. Microwave irradiation can also be effective in accelerating the reaction for hindered substrates.[4]
-
Thiol Oxidation: Thiols can oxidize to disulfides, which are not effective for the deprotection. Ensure that the thiol reagent is fresh and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the removal of the 2-nitrobenzenesulfonyl group.
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient equivalents of thiol or base. | Increase the equivalents of thiol (up to 5 eq.) and base (up to 3 eq.). |
| Low reaction temperature or short reaction time. | Increase the reaction temperature (e.g., to 50-60 °C) and/or extend the reaction time. Monitor progress by TLC or LC-MS. | |
| Inappropriate base for the substrate. | Switch to a stronger base (e.g., from K₂CO₃ to Cs₂CO₃ or DBU). | |
| Sterically hindered substrate. | Increase reaction temperature, extend reaction time, or consider using microwave irradiation.[4] | |
| Low Yield | Product loss during aqueous workup. | For water-soluble amines, perform extractions carefully and consider back-extraction of the aqueous layers. |
| Side reactions consuming the product. | Ensure all reagents and solvents are pure and dry. Use the mildest effective reaction conditions to minimize side reactions. | |
| Racemization of Chiral Center | The base is too strong or the reaction time is too long. | Use the mildest effective base (e.g., K₂CO₃ instead of Cs₂CO₃ or DBU) and minimize the reaction time by closely monitoring the reaction progress. |
| Difficulty in Purification | Residual thiol and thioether byproducts. | Use a solid-supported or fluorous thiol to simplify removal by filtration.[4][5] Alternatively, perform an acidic wash to remove basic amine product from the organic layer, or a basic wash to remove acidic thiol. Column chromatography is also effective. |
| Unpleasant Odor | Use of volatile thiols like thiophenol. | Employ odorless thiols such as p-mercaptobenzoic acid or dodecanethiol.[2] In-situ generation of the thiolate from an odorless precursor like homocysteine thiolactone is another option.[3] |
Data Presentation
The following table summarizes typical reaction conditions and yields for the deprotection of various nosyl-protected amines using different reagent systems. Please note that yields are substrate-dependent and these values should be considered as a general guide.
| Substrate | Thiol (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| N-(4-Methoxybenzyl)-N-(3-phenylpropyl)-2-nitrobenzenesulfonamide | Thiophenol (2.5) | KOH (2.5) | Acetonitrile | 50 | 0.67 | 89-91[1] |
| N-Methyl-N-benzyl-o-nitrobenzenesulfonamide | PS-thiophenol (2.24) | Cs₂CO₃ (3.25) | THF | Room Temp | 24 | 96[4] |
| N-Nosyl-protected amino acids | Solid-supported mercaptoacetic acid (1.4) | DBU (2.8) | CH₂Cl₂ | Room Temp | 1 | High |
| Various primary and secondary nosylamides | PS-thiophenol | Cs₂CO₃ | DMF | 120 (Microwave) | 0.1 | High[4] |
| N-Alkyl-2-nitrobenzenesulfonamides | 2-Mercaptoethanol | DBU | DMF | Room Temp | - | High to Excellent |
| N-Alkyl-2-nitrobenzenesulfonamides | Thiophenol | Cs₂CO₃ | DMF | Room Temp | - | High to Excellent |
Experimental Protocols
Protocol 1: Standard Deprotection using Thiophenol and Potassium Carbonate
This protocol is a widely used and generally effective method for nosyl group removal.
Materials:
-
Nosyl-protected amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the nosyl-protected amine (1.0 equivalent) in MeCN or DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Add thiophenol (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.
-
Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like DCM or EtOAc.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be further purified by column chromatography if necessary.
Protocol 2: Odorless Deprotection using p-Mercaptobenzoic Acid
This protocol is an alternative for researchers who wish to avoid the malodor of volatile thiols.[2]
Materials:
-
Nosyl-protected amine (1.0 eq)
-
p-Mercaptobenzoic acid (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the nosyl-protected amine (1.0 equivalent) in DMF.
-
Add p-mercaptobenzoic acid (2.5 equivalents) and potassium carbonate (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with EtOAc.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The acidic byproduct can be largely removed by a basic wash, simplifying purification. Further purification can be achieved by column chromatography.
Visualizations
Caption: General mechanism of nosyl deprotection via a Meisenheimer intermediate.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. researchgate.net [researchgate.net]
- 3. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
How to address the foul odor of thiol reagents in nosyl deprotection.
This technical support center is designed for researchers, scientists, and drug development professionals to provide effective solutions for addressing the foul odor of thiol reagents commonly used in nosyl (2-nitrobenzenesulfonyl) deprotection reactions.
Frequently Asked Questions (FAQs)
Q1: Why do thiol reagents used in nosyl deprotection have such a strong, unpleasant odor?
A1: The potent odor of low molecular weight thiols, such as thiophenol and 2-mercaptoethanol, is due to their high volatility and the presence of sulfur. The human nose is exceptionally sensitive to these compounds, detecting them at concentrations as low as parts per billion.[1]
Q2: What are the most common methods for removing the nosyl protecting group?
A2: The most prevalent methods for nosyl group cleavage involve a thiol reagent in the presence of a base. This reaction proceeds through a nucleophilic aromatic substitution, forming a Meisenheimer complex.[2] Common reagent systems include:
-
Thiophenol with an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
-
2-Mercaptoethanol with an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[2]
Q3: Are there any effective odorless alternatives to traditional thiols for nosyl deprotection?
A3: Yes, several strategies exist to mitigate the malodor of thiols. These include:
-
High molecular weight thiols: Long-chain thiols like dodecanethiol are less volatile and therefore have a significantly reduced odor.
-
Solid-supported thiols: Anchoring the thiol to a polymer resin eliminates volatility and simplifies the removal of the reagent and byproducts through filtration.[3][4][5]
-
In-situ generation of thiolates: Odorless precursors like homocysteine thiolactone can be used to generate the active thiolate in the reaction mixture, avoiding the handling of foul-smelling reagents.[6]
Q4: How can I accelerate the nosyl deprotection reaction?
A4: The reaction can often be expedited by gentle heating. For reactions using solid-supported thiols, microwave irradiation has been shown to significantly reduce reaction times from hours to minutes.[3]
Troubleshooting Guide: Persistent Thiol Odor
Issue 1: A persistent thiol odor is present in the lab, even when working in a fume hood.
-
Possible Cause: Improper handling, contaminated equipment, or inadequate waste disposal.
-
Troubleshooting Steps:
-
Handling Technique: Ensure all transfers of thiol reagents are performed deep within a certified chemical fume hood.
-
Decontaminate Surfaces: Wipe down all surfaces inside the fume hood with a bleach solution.[7]
-
Glassware Decontamination: Immediately after use, quench and clean all glassware that has come into contact with thiols.[7][8]
-
Waste Containers: Ensure all thiol-contaminated waste is stored in clearly labeled and tightly sealed containers.
-
Issue 2: The thiol odor intensifies during the reaction work-up.
-
Possible Cause: Volatilization of thiols during extraction, concentration, or filtration.
-
Troubleshooting Steps:
-
Utilize a Trap: When performing operations under reduced pressure (e.g., rotary evaporation), use a bleach trap to capture volatile thiols before they enter the vacuum pump.
-
Maintain a Closed System: Keep flasks and containers covered as much as possible during the work-up process.
-
Issue 3: Glassware and equipment retain a strong thiol odor after cleaning.
-
Possible Cause: Incomplete oxidation of residual thiols.
-
Troubleshooting Steps:
-
Proper Decontamination Protocol: Immediately after use, rinse all contaminated glassware with a compatible solvent and then immerse it in a bleach bath within the fume hood.
-
Sufficient Soaking Time: Allow the glassware to soak in the bleach solution for an extended period, ideally overnight, to ensure complete oxidation of the thiols.[9]
-
Thorough Final Cleaning: After the bleach soak, rinse the glassware thoroughly with water before proceeding with standard laboratory washing procedures.
-
Quantitative Data on Odor Control
The following table summarizes the effectiveness of common agents used to neutralize thiol odors.
| Neutralizing Agent | Concentration | Efficacy |
| Sodium Hypochlorite (Bleach) | 5.25% solution | Can quench approximately 7 mL of thiol per liter of solution.[1] |
| Potassium Permanganate | Varies | Efficiently oxidizes thiols to less odorous disulfides. |
| Hydrogen Peroxide | Dilute basic solution | Effective for decontaminating glassware and syringes.[8] |
Experimental Protocols
Protocol 1: Standard Nosyl Deprotection using Thiophenol
This protocol is a widely used method for nosyl group removal.[2]
-
Materials:
-
Nosyl-protected amine
-
Thiophenol (2.5 equivalents)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the nosyl-protected amine (1.0 equivalent) in MeCN or DMF.
-
Add potassium carbonate (2.0 equivalents) to the solution.
-
Add thiophenol (2.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically complete within 1-4 hours).
-
Upon completion, dilute the mixture with water and extract with an organic solvent like DCM or EtOAc.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
-
Protocol 2: Odorless Nosyl Deprotection using a Solid-Supported Thiol
This method utilizes a polymer-bound thiol to eliminate odor and simplify purification.[3]
-
Materials:
-
Nosyl-protected amine
-
Polystyrene-supported thiophenol (PS-thiophenol, ~2.0 mmol/g loading, 2.24 equivalents)
-
Cesium carbonate (Cs₂CO₃, 3.25 equivalents)
-
Dry Tetrahydrofuran (THF)
-
Triphenylphosphine (PPh₃)
-
-
Procedure:
-
Resin pre-treatment: In a sealed vial, shake the PS-thiophenol resin (1.12 equivalents) with a 0.7 M solution of PPh₃ in dry, deoxygenated THF for 30 minutes. Filter the resin, wash with dry THF, and use immediately.
-
Dissolve the nosyl-protected amine (1.0 equivalent) in dry THF.
-
Add Cs₂CO₃ (3.25 equivalents) followed by the pre-treated PS-thiophenol (1.12 equivalents).
-
Shake the mixture in a sealed vial at room temperature for 8 hours.
-
Add a second portion of pre-treated PS-thiophenol (1.12 equivalents) and continue shaking for another 16 hours.
-
Filter the reaction mixture and wash the resin several times with THF and CH₂Cl₂.
-
Combine the filtrates and evaporate the solvent to obtain the deprotected amine.
-
Protocol 3: Setting Up a Bleach Trap for Odor Control
A bleach trap is essential for neutralizing volatile thiols released during a reaction or work-up.[9]
-
Materials:
-
Gas washing bottle or bubbler
-
Commercial grade bleach
-
Tubing
-
-
Procedure:
-
Fill a gas bubbler with commercial-grade bleach.
-
Connect the outlet of your reaction apparatus (e.g., condenser exhaust) to the inlet of the bubbler using tubing.
-
Ensure the gas flow from the reaction bubbles through the bleach solution.
-
Direct the outlet of the bleach trap to the back of the fume hood.
-
Visualizing the Workflow and Logic
Caption: Experimental workflow for nosyl deprotection with thiol reagents.
Caption: Troubleshooting logic for addressing persistent thiol odors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Optimizing Sulfonylation with 2-Nitrobenzenesulfonyl Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing sulfonylation reactions using 2-Nitrobenzenesulfonyl chloride (Ns-Cl). Here, you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Troubleshooting Guides
This section is designed to help you identify and resolve specific issues that may arise during the sulfonylation of amines with this compound.
Issue 1: Low or No Product Yield
Question: My sulfonylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?
Answer: Low product yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Possible Causes and Solutions:
-
Inadequate Reagent Quality: this compound is sensitive to moisture and can hydrolyze over time. Similarly, impurities in the amine or solvent can lead to side reactions.
-
Solution: Use a fresh bottle of this compound or purify the existing stock. Ensure that the amine is pure and the solvents are anhydrous.[1] All glassware should be thoroughly dried before use.
-
-
Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the reaction's success.
-
Solution:
-
Base Selection: While pyridine and triethylamine are commonly used, for less reactive amines, a stronger, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a hindered base such as 2,6-lutidine may be more effective.[2]
-
Solvent Choice: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally suitable.[3] For sluggish reactions, consider switching to a more polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Temperature Control: The reaction should be initiated at a low temperature (e.g., 0 °C) to control the initial exotherm, and then allowed to warm to room temperature or gently heated to drive the reaction to completion.[1]
-
-
-
Poor Nucleophilicity of the Amine: Amines with electron-withdrawing groups or significant steric hindrance may exhibit reduced reactivity.
-
Solution: Employ more forcing reaction conditions, such as a stronger base, higher temperature, or a longer reaction time. Careful monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial.[4]
-
Troubleshooting Workflow for Low Yield:
Issue 2: Formation of Multiple Products or Impurities
Question: My reaction mixture shows multiple spots on a TLC plate, indicating the presence of byproducts. What are the common side reactions, and how can I minimize them?
Answer: The formation of multiple products is typically due to side reactions. Identifying the nature of these impurities is key to mitigating their formation.
Common Side Reactions and Solutions:
-
Bis-sulfonylation of Primary Amines: Primary amines can react with two equivalents of the sulfonyl chloride, especially when an excess of the sulfonyl chloride and a strong base are used.
-
Hydrolysis of this compound: The sulfonyl chloride can react with moisture to form the corresponding sulfonic acid.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.[1]
-
-
Decomposition of the Sulfonyl Chloride: Prolonged heating or exposure to certain conditions can cause the sulfonyl chloride to decompose, often indicated by a color change in the reaction mixture.
-
Solution: Maintain a controlled temperature throughout the reaction and monitor its progress to avoid unnecessarily long reaction times.
-
Logical Flow for Minimizing Side Products:
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for sulfonylation with this compound?
A1: The optimal temperature can vary depending on the reactivity of the amine. A general recommendation is to start the reaction at 0 °C, especially during the addition of the sulfonyl chloride, to control the initial exothermic reaction.[3] After the addition is complete, the reaction mixture can be allowed to warm to room temperature.[3] For less reactive amines, gentle heating may be necessary to achieve a reasonable reaction rate.[1]
Q2: Which base should I choose for my sulfonylation reaction?
A2: The choice of base is crucial. For most primary and secondary amines, tertiary amines like triethylamine or pyridine are effective.[6] If the amine is a salt (e.g., a hydrochloride), a base is required to liberate the free amine. For sterically hindered or electron-deficient amines, a stronger, non-nucleophilic base such as DBU or a hindered base like 2,6-lutidine may be necessary to facilitate the reaction.[2]
Q3: How can I monitor the progress of my reaction?
A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the amine and the formation of the sulfonamide product. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be used.[3]
Q4: What are the best practices for purifying the 2-nitrobenzenesulfonamide product?
A4: The purification strategy depends on the properties of the product and the impurities present. A typical workup involves quenching the reaction with water or a dilute acid, followed by extraction with an organic solvent.[5] The organic layer is then washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with a saturated sodium bicarbonate solution to remove any unreacted sulfonyl chloride and the sulfonic acid byproduct.[3] Finally, a brine wash is performed before drying the organic layer. If further purification is needed, recrystallization or column chromatography are common methods.[5][7]
Q5: What are the primary safety concerns when working with this compound?
A5: this compound is a corrosive solid that can cause severe skin burns and eye damage.[8] It is also moisture-sensitive. Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Data Presentation
Table 1: General Reaction Parameters for Sulfonylation of Primary Amines
| Parameter | Recommended Condition | Notes | Reference |
| Stoichiometry | |||
| Amine | 1.0 equivalent | --- | [3] |
| This compound | 1.05 - 1.1 equivalents | A slight excess ensures complete consumption of the amine. | [3][4] |
| Base (e.g., Pyridine, Et3N) | 1.5 - 2.0 equivalents | Neutralizes the HCl byproduct. | [3] |
| Temperature | |||
| Initial Addition | 0 °C | To control the exothermic reaction. | [3][5] |
| Reaction | Room Temperature | Can be gently heated for less reactive amines. | [1][3] |
| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | Ensure the solvent is dry to prevent hydrolysis of the sulfonyl chloride. | [3] |
| Reaction Time | 2 - 16 hours | Monitor by TLC or LC-MS for completion. | [3] |
Experimental Protocols
General Protocol for the Sulfonylation of a Primary Amine
This protocol provides a general procedure for the synthesis of a 2-nitrobenzenesulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine or Triethylamine (2.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the primary amine (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine, 2.0 eq) to the stirred solution.[3]
-
Add this compound (1.1 eq) portion-wise over 5-10 minutes, ensuring the temperature remains below 5 °C.[3]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-16 hours, monitoring its progress by TLC or LC-MS.[3]
-
Upon completion, dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (1x), and brine (1x).[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by recrystallization or column chromatography.[5]
Experimental Workflow Diagram:
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | Sulfonylation Reagent [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | C6H4ClNO4S | CID 15540 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Post-Cleavage Purification of Nosyl-Protected Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of products following the cleavage of a 2-nitrobenzenesulfonyl (nosyl) protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered after nosyl group cleavage?
A1: The most common impurities include excess thiol reagent (e.g., thiophenol, 2-mercaptoethanol), the disulfide byproduct of the thiol, the nosyl-thiol adduct (an aromatic sulfide), and unreacted starting material.[1][2] The specific impurities will depend on the cleavage reagents and reaction conditions used.
Q2: My nosyl deprotection reaction is incomplete. What should I do?
A2: Incomplete deprotection can be due to several factors:
-
Insufficient Reagents: Ensure you are using an adequate excess of both the thiol and the base. Typically, 2-5 equivalents of the thiol and 2-3 equivalents of the base are recommended.
-
Base Strength: The choice of base is critical. Stronger bases like DBU or cesium carbonate are often more effective than weaker bases like potassium carbonate.[1][2]
-
Steric Hindrance: If the nosyl group is on a sterically hindered amine, the reaction may require longer reaction times, elevated temperatures, or a less bulky thiol reagent.[3]
-
Solvent: Ensure the solvent is appropriate for the reaction. Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are commonly used.[1][4]
Q3: Are there alternatives to foul-smelling thiols for nosyl deprotection?
A3: Yes, to avoid the strong odor of reagents like thiophenol, "odorless" thiols have been developed. One such alternative is the in-situ formation of a thiolate from homocysteine thiolactone, catalyzed by a base like DBU.[3][5] Additionally, solid-supported thiols can be used, which also simplifies purification as the thiol-related byproducts can be removed by filtration.[2][6]
Q4: How can I remove the excess thiol reagent and its byproducts during workup?
A4: A standard workup procedure involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with an aqueous basic solution, such as 1 M NaOH, to remove acidic thiols like thiophenol.[1][7] Subsequent washes with water and brine are also recommended.[1]
Q5: What are the best chromatography techniques for purifying the deprotected amine?
A5:
-
Silica Gel Chromatography: This is a standard method. A gradient elution, for instance with ethyl acetate and hexanes, can separate the more polar amine from less polar byproducts.[1] For basic amines that may streak on silica, the silica gel can be deactivated with triethylamine, or an amine-functionalized silica can be used.[8][9][10]
-
Strong Cation Exchange (SCX) Cartridges: This is a highly effective method for purifying basic amines. The crude mixture is loaded onto the cartridge, which retains the protonated amine, allowing neutral and acidic impurities to be washed away. The desired amine is then eluted with a basic solution (e.g., ammonia in methanol).[1][2]
-
Reversed-Phase Chromatography: This technique can be useful for polar and ionizable compounds. For basic amines, using a mobile phase with a high pH can improve retention and separation.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is not binding to SCX column | The amine is not protonated. | Acidify the crude reaction mixture with an acid like HCl before loading it onto the SCX column. |
| Product co-elutes with impurities during silica gel chromatography | Improper solvent system. | Optimize the solvent system. Adding a small amount of a competing amine like triethylamine (0.1-1%) to the mobile phase can improve peak shape and separation for basic amines.[9][11] Consider using an amine-functionalized or diol-based stationary phase.[10][12] |
| Low product yield after purification | Product loss during aqueous workup. | If your product has some water solubility, minimize the number of aqueous washes or use saturated brine to reduce partitioning into the aqueous layer. Back-extract the aqueous layers with fresh organic solvent. |
| Product precipitation during purification. | Ensure the chosen solvent for chromatography or crystallization is appropriate for your product's solubility. For chromatography, you can try adding a small amount of a more polar solvent to the loading solution. | |
| The purified amine is not stable | Oxidation or degradation. | Amines can be susceptible to oxidation. Handle the purified product under an inert atmosphere (nitrogen or argon) and store it at a low temperature. |
| Reduced nosyl group impurity | The nitro group on the nosyl was reduced to an amine during a previous reaction step. | Standard nosyl cleavage conditions (thiol and base) will not work on this reduced sulfonamide because the ring is no longer electron-poor.[13] Reductive cleavage methods (e.g., samarium iodide) or strong acidic conditions may be required, but these are harsh and may not be compatible with your molecule.[13] |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for various nosyl deprotection and purification strategies.
| Deprotection Reagents | Base | Solvent | Purification Method | Yield (%) | Reference |
| Thiophenol | K₂CO₃ | DMF | Aqueous workup, Column chromatography | High | [7] |
| 2-Mercaptoethanol | DBU | MeCN | Aqueous workup, Column chromatography | High | [1] |
| Thiophenol | KOH | MeCN | Aqueous workup, Column chromatography | High | [4] |
| Polymer-supported thiophenol | Cs₂CO₃ | THF | Filtration | 95-96 | [2] |
| Homocysteine thiolactone/Alcohol | DBU | MeCN/H₂O | Simplified workup | Good | [5] |
Experimental Protocols
Protocol 1: Standard Deprotection with Thiophenol and Purification by Extraction and Silica Gel Chromatography
-
Deprotection: Dissolve the nosyl-protected amine (1.0 eq) in acetonitrile or DMF. Add thiophenol (2.5 eq) followed by potassium carbonate (2.5 eq).[7] Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with 1 M NaOH (to remove excess thiophenol), water, and brine.[1][7]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Protocol 2: Purification of a Basic Amine using a Strong Cation Exchange (SCX) Cartridge
-
Reaction and Initial Workup: Perform the deprotection reaction as described in Protocol 1. After the reaction, quench with water and extract with an organic solvent. Concentrate the organic layer to obtain the crude product.
-
Loading onto SCX Cartridge: Dissolve the crude product in a suitable solvent (e.g., methanol or dichloromethane). For optimal binding, the amine should be protonated; if necessary, add a small amount of acetic acid or trifluoroacetic acid. Load the solution onto a pre-conditioned SCX cartridge.
-
Washing: Wash the cartridge with the loading solvent (e.g., methanol) to elute neutral and acidic impurities.
-
Elution: Elute the desired basic amine from the cartridge using a solution of ammonia in methanol (typically 2 M).
-
Final Concentration: Concentrate the eluate under reduced pressure to obtain the purified amine.
Visualizations
Caption: General workflow for nosyl group deprotection and subsequent product purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
- 11. biotage.com [biotage.com]
- 12. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
Impact of base strength on the efficiency of nosyl deprotection.
Welcome to the technical support center for nosyl (Ns) group deprotection. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols related to the removal of the 2-nitrobenzenesulfonyl (nosyl) protecting group from amines.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the deprotection of a nosyl group?
The cleavage of the nosyl group proceeds via a nucleophilic aromatic substitution reaction. A thiol, activated by a base to form a more nucleophilic thiolate, attacks the electron-deficient aromatic ring of the nosyl group. This attack forms an intermediate known as a Meisenheimer complex.[1] Subsequently, the sulfonamide nitrogen is eliminated, releasing the free amine.[1][2] The electron-withdrawing nature of the ortho-nitro group on the benzene ring is crucial for facilitating this reaction under mild conditions.
Q2: What are the most common thiol and base combinations for nosyl deprotection?
The most frequently used reagent systems involve a thiol in the presence of a base.[1] Common combinations include:
-
Thiophenol with an inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) .[1]
-
2-Mercaptoethanol with an organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) .[1]
Q3: How does the strength of the base affect the deprotection reaction?
The choice of base is a critical parameter in the efficiency of nosyl deprotection. For substrates that are less reactive or sterically hindered, a stronger base may be required to achieve a reasonable reaction rate and complete conversion.[1] For instance, cesium carbonate is often more effective than potassium carbonate for challenging substrates.[1] DBU is another strong, non-nucleophilic base that is widely applicable.[1] However, it is advisable to use the mildest effective base to minimize potential side reactions.[1]
Q4: Are there alternatives to volatile and odorous thiols?
Yes, to address the unpleasant smell of thiols like thiophenol, several "odorless" alternatives have been developed. One such method involves the in-situ formation of a thiolate from an odorless precursor like homocysteine thiolactone, catalyzed by a base such as DBU.[1][3] Additionally, solid-supported thiols can be used, which also simplify the purification process by allowing for the removal of thiol-related byproducts through simple filtration.[4]
Q5: What are the common side reactions during nosyl deprotection and how can they be minimized?
While generally a clean reaction, some side reactions can occur:
-
Reaction with Electrophiles: The newly deprotected amine is nucleophilic and can react with any electrophiles present. It is important to ensure that all starting materials and solvents are free from reactive electrophiles.[1]
-
Racemization: For chiral amines, particularly those with a stereocenter adjacent to the nitrogen, there is a risk of racemization under basic conditions. To mitigate this, it is recommended to use the mildest effective base and the shortest possible reaction time.[1]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient Reagents: Not enough thiol or base to drive the reaction to completion. | Increase the equivalents of both the thiol (up to 5 eq.) and the base (up to 3 eq.) relative to the nosyl-protected substrate.[1] |
| Inappropriate Base Strength: The base may not be strong enough to deprotonate the thiol effectively or to facilitate the reaction for a deactivated substrate. | Switch to a stronger base. For example, if K₂CO₃ is ineffective, try Cs₂CO₃ or DBU.[1] | |
| Low Reaction Temperature or Short Reaction Time: The reaction may be kinetically slow under the current conditions. | Increase the reaction temperature (e.g., to 50-60 °C) and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.[1] | |
| Steric Hindrance: A bulky group on or near the sulfonamide nitrogen can slow down the nucleophilic attack. | Optimize reaction conditions by increasing temperature, time, and reagent concentration. A stronger base might also be beneficial.[2] | |
| Purification Difficulties | Contamination with Thiol and Thioether Byproducts: These byproducts can be difficult to separate from the desired amine. | Utilize a solid-supported thiol reagent, which can be easily removed by filtration.[1][4] For basic amines, purification using a Strong Cation Exchange (SCX) cartridge can be effective.[1] Optimize column chromatography conditions. |
| Low Yield | Product Loss During Workup: The deprotected amine may be water-soluble, leading to loss during aqueous extractions. | For water-soluble amines, perform extractions carefully and consider back-extracting the aqueous layers. |
| Side Reactions: Undesired reactions consuming the starting material or product. | Ensure the purity of all reagents and solvents. Use the mildest effective reaction conditions to minimize side reactions.[1] |
Data Presentation
Table 1: Comparison of Deprotection Efficiency with Different Bases
| Thiol Reagent | Base | Substrate | Reaction Time | Yield | Reference |
| PS-thiophenol | Cs₂CO₃ | N-methylbenzylamine | 24 h (rt) | 96% | [4] |
| PS-thiophenol | NaH | N-methylbenzylamine | 24 h (rt) | Low conversion | [4] |
| PS-thiophenol | LiHMDS | N-methylbenzylamine | 24 h (rt) | Low conversion | [4] |
| Thiophenol | K₂CO₃ | Various | 1-4 h (rt) | Generally high | [1] |
| 2-Mercaptoethanol | DBU | Various | - | High | [1] |
Note: Yields are substrate-dependent and the above data should be used as a general guide.
Experimental Protocols
Protocol 1: General Procedure for Nosyl Deprotection using Thiophenol and Potassium Carbonate
-
Materials:
-
Nosyl-protected amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
-
Procedure:
-
Dissolve the nosyl-protected amine (1.0 eq) in MeCN or DMF in a round-bottom flask.
-
Add potassium carbonate (2.0 eq) to the solution.
-
Add thiophenol (2.5 eq) to the reaction mixture.[5]
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-4 hours.[1]
-
Upon completion, dilute the reaction mixture with water and extract with an organic solvent like DCM or EtOAc.
-
Wash the combined organic layers sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: General Procedure for Nosyl Deprotection using a Solid-Supported Thiol and Cesium Carbonate
-
Materials:
-
Nosyl-protected amine (1.0 eq)
-
Polystyrene-supported thiophenol (PS-thiophenol) (2.24 eq)
-
Cesium carbonate (Cs₂CO₃) (3.25 eq)
-
Dry Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the nosyl-protected amine (1.0 eq) in dry THF in a sealed vial.
-
Add Cs₂CO₃ (3.25 eq) to the solution.
-
Add PS-thiophenol (1.12 eq).
-
Shake the sealed vial at room temperature for 8 hours.
-
Add a second portion of PS-thiophenol (1.12 eq) and continue shaking for another 16 hours.
-
Filter the reaction mixture and wash the solid resin several times with THF and CH₂Cl₂.
-
Combine the filtrates and evaporate the solvent to obtain the deprotected amine.[4]
-
Visualizations
References
Removal of nosyl group that has been accidentally reduced to an amine.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with sulfonamide protecting groups, with a specific focus on the unexpected reduction of a nosyl group to an amine.
Troubleshooting Guide
Issue: Accidental Reduction of a Nosyl Group to a p-Aminobenzenesulfonamide During Synthesis and Subsequent Removal.
Question: I was attempting a reaction on a substrate containing a nosyl-protected amine, but my reducing conditions accidentally converted the nitro group of the nosyl to an amine. Now I have a p-aminobenzenesulfonamide that I cannot remove using standard nosyl deprotection methods (thiophenol and base). How can I remove this modified protecting group?
Answer:
This is a common and challenging issue. The standard deprotection of a nosyl group proceeds via a nucleophilic aromatic substitution, which is facilitated by the strongly electron-withdrawing nitro group. Once this is reduced to an electron-donating amino group, the aromatic ring is no longer susceptible to this type of cleavage. The resulting p-aminobenzenesulfonamide is significantly more stable and behaves more like a tosyl (Ts) group, requiring more forceful conditions for removal.
Below is a step-by-step guide to address this issue, including several potential cleavage methods. It is critical to consider the stability of your substrate to the proposed conditions, as they are often harsh. We recommend testing any potential method on a small scale first.
Experimental Workflow for Troubleshooting
Potential Deprotection Methods for p-Aminobenzenesulfonamides
The following table summarizes potential methods for the cleavage of the robust p-aminobenzenesulfonamide group. These are adapted from established protocols for the removal of other stable sulfonamides like the tosyl group.
| Method Category | Reagents and Conditions | Substrate Compatibility Considerations |
| Reductive Cleavage | Samarium (II) Iodide (SmI₂): SmI₂ in THF, often with an additive like HMPA or DMPU, at room temperature or slightly elevated temperatures.[1] | Generally mild, but sensitive to other reducible functional groups (e.g., esters, ketones, halides). |
| Magnesium in Methanol (Mg/MeOH): Refluxing with magnesium turnings in anhydrous methanol. | Can be effective for electron-rich sulfonamides. May affect other reducible groups. | |
| Sodium Naphthalenide: Prepared from sodium and naphthalene in THF, used at low temperatures (-78 °C to rt).[2] | A very strong reducing agent. Not compatible with most reducible functional groups. | |
| Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride): Typically used in a suitable solvent like toluene at elevated temperatures. | A powerful reducing agent. Will reduce a wide variety of functional groups. | |
| Acidic Cleavage | Hydrobromic Acid in Acetic Acid (HBr/AcOH): 33% or 48% HBr in AcOH, often with a scavenger like phenol, at temperatures ranging from room temperature to 70 °C.[3] | Harshly acidic and high temperatures can lead to decomposition of sensitive substrates. |
| Trifluoromethanesulfonic Acid (TfOH): Can be used for the hydrolysis of certain N-arylsulfonamides.[4] | Extremely strong acid. May not be suitable for many complex molecules. |
Detailed Experimental Protocols
Protocol 1: Reductive Cleavage using Samarium (II) Iodide (SmI₂)
This method is often preferred due to its relatively mild and neutral conditions.
Materials:
-
p-Aminobenzenesulfonamide-protected substrate
-
Anhydrous Tetrahydrofuran (THF)
-
Samarium (II) Iodide (SmI₂) solution in THF (commercially available or freshly prepared)
-
Methanol (MeOH)
-
Saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's salt)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the p-aminobenzenesulfonamide-protected substrate (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
To the stirred solution, add the Samarium (II) Iodide (SmI₂) solution (typically 2.5 - 5.0 eq) dropwise at room temperature. The characteristic deep blue or green color of SmI₂ should be maintained.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require several hours for completion. Gentle heating (e.g., to 50 °C) can be applied if the reaction is sluggish.
-
Upon completion, quench the reaction by the addition of a few drops of methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt. Stir vigorously until the color of the solution becomes lighter.
-
Dilute the mixture with water and extract with an organic solvent (e.g., EtOAc or DCM) (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acidic Cleavage using HBr in Acetic Acid
This is a classical but harsh method. It should only be attempted if the substrate is known to be stable to strong acid and heat.
Materials:
-
p-Aminobenzenesulfonamide-protected substrate
-
33% (w/w) Hydrobromic acid in Acetic Acid
-
Phenol (optional, as a scavenger)
-
Diethyl ether (Et₂O) or tert-Butyl methyl ether (MTBE)
-
Saturated aqueous solution of Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution
Procedure:
-
In a flask equipped with a reflux condenser, dissolve the p-aminobenzenesulfonamide-protected substrate (1.0 eq) in 33% HBr in acetic acid.
-
Add phenol (1.0 - 2.0 eq) if the substrate is sensitive to bromination.
-
Heat the reaction mixture to 70 °C and stir for the required time (monitor by TLC or LC-MS). Reaction times can vary from a few hours to overnight.
-
After cooling to room temperature, carefully pour the reaction mixture into ice-water.
-
The product may precipitate as the hydrobromide salt. If so, it can be collected by filtration. Alternatively, the aqueous solution can be extracted with a non-polar solvent like Et₂O or MTBE to remove phenol and other organic byproducts.
-
Carefully basify the aqueous layer with a saturated NaHCO₃ solution or a dilute NaOH solution until the desired amine product precipitates or can be extracted with an organic solvent.
-
Extract the free amine with a suitable organic solvent (e.g., EtOAc or DCM) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
Frequently Asked Questions (FAQs)
Q1: Why can't I use thiophenol and a base to remove the nosyl group after it has been reduced? A1: The standard removal of a nosyl group is a nucleophilic aromatic substitution reaction.[5] The nitro group is strongly electron-withdrawing, which activates the aromatic ring for attack by a nucleophile like a thiolate. When the nitro group is reduced to an amine, this electron-withdrawing effect is lost. The amino group is electron-donating, which deactivates the ring towards nucleophilic attack, thus preventing the cleavage reaction.
Q2: What are the most common methods for standard nosyl group removal? A2: The most common methods involve a thiol reagent in the presence of a base.[6] Common systems include:
-
Thiophenol and potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile.
-
2-Mercaptoethanol and an organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
-
Odorless thiols or polymer-supported thiols to simplify purification.[6]
Q3: Are there any milder alternatives to the harsh reductive and acidic conditions for removing a reduced nosyl group? A3: Research is ongoing to develop milder methods for the cleavage of stable sulfonamides. Some newer approaches include photocatalytic methods or the use of specialized reagents like neutral organic super-electron-donors.[1][7] However, these methods may require specific equipment or reagents that are not commonly available in all laboratories. For most practical purposes, the reductive and acidic methods remain the most accessible, albeit harsh, options.
Q4: How can I confirm that my nosyl group has been reduced? A4: The reduction of the nitro group to an amine results in a significant change in the mass and spectroscopic properties of your compound.
-
Mass Spectrometry (MS): You will observe a mass decrease corresponding to the conversion of -NO₂ (46 Da) to -NH₂ (16 Da), a net loss of 30 Da.
-
¹H NMR Spectroscopy: You will see the disappearance of the aromatic protons of the nosyl group in their characteristic downfield region and the appearance of new signals corresponding to the protons of the p-aminophenyl group, as well as the appearance of a signal for the -NH₂ protons.
-
TLC: The polarity of your compound will likely change significantly.
Q5: My substrate is very sensitive. What is the gentlest method I can try first? A5: Of the methods listed, reductive cleavage with Samarium (II) Iodide (SmI₂) is generally considered one of the milder options for cleaving stable sulfonamides.[1][3] It is performed under neutral conditions and at or near room temperature. However, "mild" is relative, and you must still consider the potential for reduction of other functional groups in your molecule. A small-scale trial is always the most prudent first step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. faculty.fiu.edu [faculty.fiu.edu]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. p-Toluenesulfonamides [organic-chemistry.org]
- 5. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. pubs.acs.org [pubs.acs.org]
Overcoming steric hindrance in the cleavage of N-alkylated nosylamides.
Welcome to the technical support center for the cleavage of N-alkylated nosylamides. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers in overcoming challenges, particularly those related to sterically hindered substrates.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My standard nosyl deprotection with thiophenol and potassium carbonate is slow or incomplete for my N-alkylated substrate. What is the first thing I should try?
A1: When standard conditions (thiophenol, K₂CO₃ in ACN or DMF) fail, the issue is often related to insufficient reactivity due to steric hindrance or poor solubility of the base. The first and most effective modification is to switch the base from potassium carbonate (K₂CO₃) to cesium carbonate (Cs₂CO₃). Cs₂CO₃ is more soluble in organic solvents and the cesium cation enhances the nucleophilicity of the thiolate, often accelerating the reaction. It is particularly effective for hindered secondary amines.[1]
Q2: I've switched to Cesium Carbonate, but the reaction is still not going to completion. What are my next steps?
A2: If switching the base is insufficient, you can try the following troubleshooting steps in order:
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 50 °C) can often overcome the activation energy barrier for sterically demanding substrates.[2] Monitor the reaction carefully for potential side product formation.
-
Increase Reagent Concentration: Increasing the equivalents of both the thiol and the base can favor the reaction equilibrium towards the product. A common starting point is 2.5 equivalents of thiol and 3 equivalents of base.
-
Change Solvent: If solubility is an issue, switching from acetonitrile (ACN) to a more polar aprotic solvent like dimethylformamide (DMF) can be beneficial.
-
Consider a Different Thiol: While thiophenol is standard, other thiols can offer different reactivity profiles. For example, mercaptoacetic acid or its esters have been used effectively.[3][4]
Q3: The smell of thiophenol is a significant issue in my lab. Are there effective, odorless alternatives for cleaving nosylamides?
A3: Yes, the odor of volatile thiols is a common concern. Several less odorous or odorless alternatives have been developed:
-
p-Mercaptobenzoic acid: This solid thiol is significantly less volatile and has a faint smell. It has been shown to be effective for cleaving nosyl groups.[5]
-
Solid-Supported Thiols: Using a polymer-supported thiophenol resin allows for simple removal of the reagent and its byproducts by filtration, which also mitigates the odor issue.[1][6]
-
In-situ Thiolate Generation: A modern approach involves using an odorless precursor like homocysteine thiolactone with a base (e.g., DBU) to generate the active thiolate nucleophile in the reaction mixture as needed.[7]
Q4: My molecule contains other protecting groups (e.g., Boc, Cbz). Are the nosyl deprotection conditions orthogonal?
A4: Yes, one of the major advantages of the nosyl group is its orthogonality to many other common protecting groups. The mild, nucleophilic conditions used for nosyl cleavage (thiol and a mild base) do not affect acid-labile groups like Boc or groups removed by hydrogenolysis like Cbz.[1][8] This allows for selective deprotection of the nosylamide without disturbing these other functionalities.
Q5: What is the mechanism of the deprotection, and how does steric hindrance interfere with it?
A5: The deprotection proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The thiolate anion attacks the electron-deficient aromatic ring of the nosyl group to form an intermediate known as a Meisenheimer complex.[2][9] This complex then rearranges, eliminating sulfur dioxide and releasing the free amine. Steric hindrance, particularly from bulky alkyl groups on the nitrogen, can impede the initial attack of the thiolate nucleophile on the aromatic ring, thus slowing down or preventing the reaction.
Comparative Data on Deprotection Conditions
The following table summarizes various conditions used for the deprotection of N-nosyl amides, providing a comparative overview for method selection.
| Method | Thiol Reagent (Equivalents) | Base (Equivalents) | Solvent | Temperature | Typical Time | Key Advantages |
| Standard Fukuyama | Thiophenol (2.5) | K₂CO₃ (3.0) | ACN or DMF | RT | 1-4 h | Well-established, reliable for unhindered substrates |
| Enhanced (for Hindrance) | Thiophenol (2.5 - 5.0) | Cs₂CO₃ (3.0 - 5.0) | DMF or THF | RT to 50 °C | 2-24 h | More effective for hindered substrates, faster rates |
| Solid-Phase | PS-Thiophenol (2.2) | Cs₂CO₃ (3.25) | THF | RT | 24 h | Simplified workup via filtration, reduced odor |
| Microwave-Assisted | PS-Thiophenol (1.1 x 2) | Cs₂CO₃ (3.25) | THF | 80 °C | ~6 min | Drastically reduced reaction time |
| Odorless (A) | p-Mercaptobenzoic Acid | K₂CO₃ | DMF | RT | 2-5 h | Low odor, solid reagent, easy handling |
| Odorless (B) | Homocysteine Thiolactone | DBU | ACN/H₂O | RT | - | In-situ generation of nucleophile, odorless precursor |
Key Experimental Protocols
Protocol 1: Enhanced Conditions for Sterically Hindered Substrates
This protocol is adapted from standard Fukuyama conditions for substrates that are resistant to cleavage under milder methods.
Materials:
-
N-alkylated nosylamide (1.0 equiv)
-
Thiophenol (PhSH, 2.5 equiv)
-
Cesium Carbonate (Cs₂CO₃, 3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Dissolve the N-alkylated nosylamide in anhydrous DMF in a round-bottomed flask under a nitrogen atmosphere.
-
Add cesium carbonate to the solution, followed by the dropwise addition of thiophenol.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
If the reaction is sluggish after 2-4 hours, heat the mixture to 50 °C and continue to monitor.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.[2]
Protocol 2: Deprotection Using a Solid-Supported Thiol
This protocol offers a simplified workup procedure by employing a polymer-supported (PS) thiol reagent.[1]
Materials:
-
N-alkylated nosylamide (1.0 equiv)
-
PS-Thiophenol resin (~2.0 mmol/g loading, 1.1 equiv)
-
Cesium Carbonate (Cs₂CO₃, 3.25 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Dissolve the N-alkylated nosylamide in anhydrous THF in a sealed vial.
-
Add cesium carbonate followed by the PS-thiophenol resin.
-
Shake or stir the mixture vigorously at room temperature for 8 hours.
-
Add a second portion of PS-thiophenol resin (1.1 equiv) and continue shaking for an additional 16 hours.
-
Monitor the reaction for the disappearance of starting material.
-
Upon completion, filter the reaction mixture through a sintered glass funnel to remove the resin and cesium carbonate.
-
Wash the resin thoroughly with THF.
-
Combine the filtrate and washings, and concentrate under reduced pressure to obtain the crude amine, which is often pure enough for subsequent steps.
Visualized Workflows and Mechanisms
The following diagrams illustrate the key concepts and decision-making processes involved in the cleavage of N-alkylated nosylamides.
Caption: Troubleshooting workflow for nosylamide cleavage.
Caption: Mechanism of nosyl deprotection via a Meisenheimer complex.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. Ns strategies: a highly versatile synthetic method for amines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Nosylation Reaction Yields on Complex Substrates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the nosylation of complex substrates.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your nosylation experiments in a question-and-answer format.
Q1: I am observing very low or no conversion of my starting material to the desired nosylated product. What are the likely causes and how can I improve the yield?
Low conversion in a nosylation reaction can stem from several factors, often related to reagent stoichiometry, reaction conditions, or the nature of the substrate itself.
-
Insufficient Reagents: Ensure an adequate excess of nosyl chloride (NsCl) and the base is used. For complex and sterically hindered substrates, a significant excess of reagents may be necessary to drive the reaction to completion.
-
Inappropriate Base: The choice and amount of base are critical. Triethylamine (TEA) is commonly used, but its concentration can significantly impact the reaction outcome.[1][2] If you are using TEA and observing low conversion, consider increasing its equivalents. However, be aware that excess TEA can promote side reactions (see Q2). Alternatively, a stronger, non-nucleophilic base might be required.
-
Reaction Temperature and Time: Nosylation of complex substrates can be slow. If you are running the reaction at room temperature, consider moderately increasing the temperature. Additionally, extending the reaction time is a straightforward approach to improve conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.[1]
-
Solvent Issues: Nosyl chloride has limited solubility in some common organic solvents like dichloromethane (DCM).[1] Ensure you are using a solvent in which both your substrate and the nosyl chloride are fully soluble. Tetrahydrofuran (THF) is often a good choice for nosylation reactions.[1]
-
Steric Hindrance: Complex molecules often present significant steric hindrance around the reaction site. This can slow down the reaction or prevent it from going to completion. In such cases, optimizing reagent concentrations and reaction time and temperature is crucial.
Q2: My reaction is messy, and I am observing multiple side products. What are the common side reactions in nosylation and how can I minimize them?
The most common side reaction in nosylation is the substitution of the newly formed nosyl group with a chloride ion, leading to a chlorinated byproduct.[1][2] This is particularly prevalent when using nosyl chloride and triethylamine.
-
Chloride Substitution: The chloride ion is generated from the nosyl chloride during the reaction. The nosylate is an excellent leaving group, making it susceptible to nucleophilic attack by the chloride ion.
-
Substrate Degradation: Complex molecules, especially natural products, can be sensitive to the reaction conditions. Strong bases or elevated temperatures might lead to the degradation of your starting material or product.
-
Solution: If you suspect substrate degradation, try running the reaction at a lower temperature for a longer period. The use of a milder base could also be beneficial.
-
Q3: I am working with a polyfunctional molecule and am struggling with selectivity. How can I selectively nosylate a specific functional group?
Achieving selectivity in polyfunctional molecules is a common challenge in organic synthesis. The inherent reactivity of the different functional groups will play a major role.
-
Protecting Groups: The most reliable method for achieving selectivity is to use protecting groups for the functional groups you do not want to react. The choice of protecting group will depend on the nature of the functional groups present in your molecule and their compatibility with the nosylation reaction conditions.
-
Reaction Conditions Tuning: In some cases, selectivity can be achieved by carefully tuning the reaction conditions. For example, a less reactive functional group might only react at higher temperatures or with a larger excess of reagents. By using milder conditions, you may be able to selectively nosylate the more reactive group.
Frequently Asked Questions (FAQs)
Q1: What is a nosylation reaction and why is it used?
A nosylation reaction is the introduction of a nosyl (2-nitrobenzenesulfonyl or 4-nitrobenzenesulfonyl) group onto a nucleophilic functional group, typically an amine or a hydroxyl group. The nosyl group is an excellent protecting group for amines and a good activating group for alcohols, converting them into good leaving groups for nucleophilic substitution reactions.[1]
Q2: How does nosylation compare to tosylation for complex substrates?
While both nosylates and tosylates are excellent leaving groups, nosylation of complex substrates can be more challenging than tosylation.[1][2]
-
Reactivity: Nosyl chloride is generally more reactive than tosyl chloride, which can be advantageous for less reactive substrates. However, the resulting nosylate is also a better leaving group, which can make it more susceptible to subsequent reactions, such as substitution by chloride ions.[1]
-
Yields: In some cases, achieving quantitative conversion can be more difficult with nosylation compared to tosylation on the same complex substrate. For example, in the sulfonylation of hydroxyl-terminated polyisobutylene, tosylation could achieve quantitative conversion, whereas nosylation yields were around 90%.[1]
-
Side Reactions: The formation of chlorinated byproducts is a more significant issue in nosylation reactions with nosyl chloride and TEA than in the corresponding tosylation reactions.[1][2]
Q3: What are the best practices for setting up a nosylation reaction for a new complex substrate?
When approaching the nosylation of a new complex substrate, a systematic approach is recommended:
-
Start with Standard Conditions: Begin with a common protocol, for example, using 1.1-1.5 equivalents of nosyl chloride and 2-3 equivalents of a base like triethylamine in a suitable solvent like THF at room temperature.
-
Monitor the Reaction: Closely monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS). This will give you an idea of the reaction rate and whether it is going to completion.
-
Troubleshoot Systematically: If you encounter issues like low conversion or side product formation, use the troubleshooting guide above to systematically adjust one variable at a time (e.g., base concentration, temperature, reaction time).
-
Consider Alternative Reagents: If optimizing the standard conditions does not yield the desired result, consider using alternative bases (e.g., 1-methylimidazole) or a different nosylating agent if available.
Data Presentation
The following tables summarize quantitative data from a systematic study on the sulfonylation of a complex substrate, hydroxyl-terminated polyisobutylene (PIB-OH), highlighting the effect of various reaction parameters on conversion and product distribution.[1]
Table 1: Effect of Reaction Conditions on the Nosylation of PIBexo-OH at Room Temperature
| Entry | Solvent | Time (h) | NsCl (eq.) | Catalyst (eq.) | TEA (eq.) | -OH Conversion (%) |
| 11 | THF | 7 | 10 | DMAP (2) | 10 | 80 |
| 12 | THF | 24 | 10 | DMAP (2) | 10 | ~90 |
Table 2: Effect of Reaction Conditions on the Nosylation of PIBall-OH at Room Temperature
| Entry | Catalyst (eq.) | TEA (eq.) | Time (h) | -OH Conversion (%) | Nosyl-PIB (%) | Chloro-PIB (%) |
| 35 | DMAP (2) | 10 | 4 | 100 | 86 | 14 |
| 36 | DMAP (2) | 10 | 19 | 100 | 70 | 30 |
| 40 | DMAP (2) | 5 | 19 | 100 | 91 | 9 |
| 41 | DMAP (2) | 3 | 19 | 100 | 89 | 11 |
| 42 | DMAP (2) | 2 | 19 | 14 | 14 | 0 |
| 43 | 1-MI (2) | 5 | 19 | 100 | 93 | 7 |
Experimental Protocols
General Procedure for Nosylation of Hydroxyl-Terminated Polyisobutylene (PIB-OH) [1]
-
Preparation: A solution of PIB-OH (1.0 g) in dry THF (10 mL) is prepared in a flame-dried round-bottom flask equipped with a magnetic stir bar under a nitrogen atmosphere.
-
Addition of Base and Catalyst: To the stirred solution, triethylamine (TEA) (appropriate equivalents as indicated in the tables above) is added, followed by a solution of the catalyst (e.g., 4-dimethylaminopyridine (DMAP) or 1-methylimidazole (1-MI)) in THF.
-
Addition of Nosyl Chloride: A solution of nosyl chloride (appropriate equivalents) in dry THF is added dropwise to the reaction mixture at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for the specified time, and the progress is monitored by 1H NMR spectroscopy.
-
Work-up: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted three times with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the pure nosylated polyisobutylene.
Visualizations
Below are diagrams illustrating key pathways and logical relationships relevant to nosylation reactions.
Caption: Mechanism of nosylation and the competing chlorination side reaction.
Caption: Troubleshooting workflow for low-yielding nosylation reactions.
References
Technical Support Center: Managing Exothermic Reactions of 2-Nitrobenzenesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on managing the exothermic nature of reactions involving 2-Nitrobenzenesulfonyl chloride. The information is presented in a question-and-answer format to directly address potential issues and ensure laboratory safety and reaction success.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary thermal hazards associated with this compound reactions?
A1: this compound is a highly reactive electrophile. Its reactions, particularly with nucleophiles like primary and secondary amines, are exothermic and can pose significant thermal hazards if not properly controlled. The primary risks include:
-
Rapid Temperature Increase: The reaction can generate heat faster than it can be dissipated, leading to a rapid rise in the reaction temperature.
-
Thermal Runaway: If the temperature rise is not controlled, it can lead to a thermal runaway, where the reaction rate increases uncontrollably, potentially causing boiling of the solvent, excessive pressure buildup, and vessel rupture.
-
Decomposition: At elevated temperatures, this compound and the resulting sulfonamides can decompose, releasing toxic and corrosive gases such as oxides of nitrogen and sulfur, and hydrogen chloride.[1]
Q2: What factors influence the exothermicity of these reactions?
A2: Several factors can influence the rate of heat generation:
-
Nucleophilicity of the Amine: More nucleophilic amines will react faster and generate heat more rapidly.
-
Concentration of Reactants: Higher concentrations lead to a faster reaction rate and more heat generated in a shorter period.
-
Rate of Addition: Adding the this compound too quickly to the amine solution is a common cause of uncontrolled exotherms.
-
Reaction Temperature: Higher initial temperatures will increase the reaction rate and the rate of heat evolution.
-
Solvent: The choice of solvent affects heat capacity and heat transfer characteristics of the reaction mixture.
-
Stirring: Inefficient stirring can lead to localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.
Q3: What are the recommended initial steps for controlling the exotherm?
A3: Proactive measures are crucial for managing the exothermic nature of these reactions:
-
Cooling: Always start the reaction at a reduced temperature, typically 0 °C, using an ice-water bath.[2][3]
-
Slow Addition: Add the this compound solution dropwise to the amine solution over a prolonged period.[2][3]
-
Dilution: Use a sufficient amount of an appropriate anhydrous solvent to manage the heat generated and maintain a stirrable mixture.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture, which can also be exothermic and produce corrosive byproducts.[4]
Section 2: Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid, uncontrolled temperature spike during addition of this compound. | 1. Addition rate is too fast.2. Inadequate cooling.3. Reactant concentration is too high. | 1. Immediately stop the addition.2. Ensure the reaction vessel is properly submerged in the cooling bath.3. If the temperature continues to rise, consider adding pre-chilled solvent to dilute the reaction mixture.4. Once the temperature is under control, resume addition at a much slower rate. |
| Reaction temperature continues to rise after addition is complete. | 1. The reaction is still proceeding and generating heat.2. The cooling bath is no longer effective. | 1. Maintain cooling and monitor the temperature closely.2. Replenish the ice in the cooling bath.3. If the temperature approaches the boiling point of the solvent, prepare for emergency quenching (see Section 4). |
| Localized boiling or fuming at the point of addition. | 1. Inefficient stirring leading to "hot spots".2. Highly concentrated reagent being added. | 1. Increase the stirring rate to ensure rapid dispersion of the added reagent.2. Ensure the this compound is dissolved in a suitable solvent before addition. |
| Formation of a thick, unstirrable slurry. | 1. The product sulfonamide is precipitating out of solution.2. Insufficient solvent. | 1. Add more pre-chilled solvent to the reaction mixture to maintain a mobile slurry.2. For future experiments, consider using a solvent in which the product has higher solubility or increasing the initial solvent volume. |
Section 3: Quantitative Data
Reaction: R-NH2 + 2-NO2C6H4SO2Cl → 2-NO2C6H4SO2NH-R + HCl
Bonds Broken:
-
N-H in amine
-
S-Cl in sulfonyl chloride
Bonds Formed:
-
S-N in sulfonamide
-
H-Cl
The following table provides approximate bond dissociation energies (BDE) for the relevant bonds.
| Bond | Bond Dissociation Energy (kJ/mol) |
| S-Cl (in ArSO2Cl) | ~295[2] |
| N-H (in primary aliphatic amines) | ~380-420[4] |
| H-Cl | ~431[5][6] |
| S-N (in sulfonamides) | ~300-350 (estimated) |
Estimated Enthalpy of Reaction (ΔHrxn):
ΔHrxn ≈ (BDEN-H + BDES-Cl) - (BDES-N + BDEH-Cl) ΔHrxn ≈ (400 + 295) - (325 + 431) = -61 kJ/mol
Note: This is a simplified estimation and the actual heat of reaction can vary depending on the specific amine, solvent, and reaction conditions. However, it indicates a significantly exothermic process that requires careful management.
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Reaction of this compound with a Primary Amine
This protocol provides a general guideline for safely conducting the sulfonylation of a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.05 - 1.1 eq)[2]
-
Anhydrous base (e.g., triethylamine or pyridine, 1.5 - 2.0 eq)[2]
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or tetrahydrofuran (THF))
-
Ice-water bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Set up a round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet.
-
Dissolve the primary amine (1.0 eq) and the anhydrous base (1.5 - 2.0 eq) in the anhydrous solvent.[2]
-
Cool the solution to 0 °C in an ice-water bath.[2]
-
Dissolve the this compound (1.05 - 1.1 eq) in a minimal amount of the same anhydrous solvent and load it into the dropping funnel.[2]
-
Add the this compound solution dropwise to the stirred amine solution over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[2]
-
After the addition is complete, continue to stir the reaction at 0 °C for an additional 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 2-16 hours, monitoring the progress by a suitable method (e.g., TLC or LC-MS).[2]
-
Upon completion, proceed with the appropriate aqueous work-up.
Protocol 2: Emergency Quenching of an Uncontrolled Exothermic Reaction
This protocol should only be used in an emergency situation where the reaction temperature is rising uncontrollably.
Materials:
-
Large volume of a pre-chilled, non-reactive solvent (e.g., the reaction solvent).
-
A large container of ice.
-
A suitable quenching agent (e.g., a cold, dilute aqueous solution of a weak base like sodium bicarbonate).
Procedure:
-
If safe to do so, immediately stop any further addition of reagents.
-
If possible, add a large volume of the pre-chilled, non-reactive solvent to the reaction flask to dilute the reactants and absorb heat.
-
If the temperature continues to rise and there is a risk of runaway, carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a separate, large container within a fume hood. Be prepared for vigorous fuming and potential splashing.
-
Once the initial vigorous reaction has subsided, slowly add a dilute solution of a weak base to neutralize the acidic components.
Section 5: Visualizations
Caption: Workflow for managing the exothermic reaction of this compound.
Caption: Decision-making pathway for troubleshooting an uncontrolled exotherm.
References
Validation & Comparative
A Head-to-Head Comparison: 2-Nitrobenzenesulfonyl Chloride vs. p-Toluenesulfonyl Chloride in Amine Protection Strategies
In the realm of synthetic chemistry, particularly in the intricate pathways of drug development and materials science, the judicious use of protecting groups is paramount. For the protection of primary and secondary amines, sulfonyl chlorides are a mainstay. Among these, p-toluenesulfonyl chloride (TsCl) has long been a workhorse. However, the emergence of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl), often referred to as nosyl chloride (NsCl), has provided a powerful alternative with distinct advantages. This guide offers an objective comparison of these two critical reagents, supported by experimental data, to aid researchers in selecting the optimal tool for their synthetic endeavors.
At a Glance: Key Differences and Physicochemical Properties
Both TsCl and o-NBS-Cl are reactive sulfonylating agents, yet their electronic and structural differences give rise to divergent performance characteristics, especially concerning the stability and cleavage of the resulting sulfonamides. The electron-withdrawing nitro group in the ortho position of o-NBS-Cl plays a crucial role in facilitating the deprotection under mild conditions, a significant departure from the often harsh requirements for tosyl group removal.[1]
| Property | This compound (o-NBS-Cl) | p-Toluenesulfonyl Chloride (TsCl) |
| CAS Number | 1694-92-4 | 98-59-9 |
| Molecular Formula | C₆H₄ClNO₄S | C₇H₇ClO₂S |
| Molecular Weight | 221.62 g/mol | 190.65 g/mol |
| Appearance | Light yellow crystalline powder[2] | White, malodorous solid[3][4] |
| Melting Point | 63-67 °C[2] | 68-69 °C[3] |
| Key Application | Amine protecting group, synthesis of pharmaceuticals and dyes[2][5] | Protecting group, converting alcohols to good leaving groups, synthesis of pharmaceuticals and dyes[6][7] |
Performance in Amine Protection: A Comparative Analysis
The primary application for both reagents in this context is the formation of stable sulfonamides, which effectively protect the amine functionality from a wide range of reaction conditions.
| Parameter | This compound (o-NBS-Cl) | p-Toluenesulfonyl Chloride (TsCl) |
| Protection Conditions | Primary or secondary amine, pyridine or triethylamine, in CH₂Cl₂ or THF at 0 °C to room temperature.[1] | Primary or secondary amine, pyridine or triethylamine, in CH₂Cl₂ at 0 °C to room temperature.[8] |
| Typical Reaction Time | 2-16 hours[1] | 12-24 hours[7] |
| Typical Yields | Generally high-yielding. | >85%[7] |
| Deprotection Conditions | Mild: Thiophenol and a base (e.g., K₂CO₃) in acetonitrile or DMF.[1][9] | Harsh: Strong acids (e.g., HBr in acetic acid, concentrated H₂SO₄) or strong reducing agents (e.g., Na in liquid NH₃, SmI₂).[6] |
| Orthogonality | Orthogonal to Boc and Cbz protecting groups. | Can be orthogonal to other protecting groups, but harsh deprotection conditions can limit compatibility. |
Experimental Protocols
Protection of a Primary Amine with this compound (Nosylation)
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine or Triethylamine (1.5 - 2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄[1]
Procedure:
-
Dissolve the primary amine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine) to the stirred solution.
-
Slowly add this compound to the reaction mixture.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Stir for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with CH₂Cl₂.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude N-nosylated amine can be purified by recrystallization or column chromatography.[1]
Protection of a Primary Amine with p-Toluenesulfonyl Chloride (Tosylation)
Materials:
-
Primary amine (1.0 mmol)
-
p-Toluenesulfonyl chloride (TsCl) (1.2 mmol, 1.2 eq.)
-
Pyridine (2.0 mL)
-
Dichloromethane (DCM) (10 mL)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve the primary amine in DCM and pyridine.
-
Add p-toluenesulfonyl chloride portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture for 12-24 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude tosylamide by recrystallization or column chromatography.[7]
Deprotection of a Nosyl-Protected Amine
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) or Potassium hydroxide (KOH) (2.5 eq)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1M NaOH solution
-
Brine
Procedure:
-
Dissolve the N-nosylated amine in acetonitrile or DMF.
-
Add thiophenol to the solution.
-
Add potassium carbonate to the stirred mixture.
-
Heat the reaction mixture if necessary and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute it with water.
-
Extract the aqueous mixture with an organic solvent such as CH₂Cl₂ or EtOAc.
-
Combine the organic extracts and wash sequentially with 1M NaOH solution to remove excess thiophenol, and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[1][9]
Deprotection of a Tosyl-Protected Amine (Reductive Cleavage)
Materials:
-
N-Tosyl amide (1.0 mmol)
-
Magnesium turnings (10 mmol, 10 eq.)
-
Anhydrous methanol (10 mL)
-
Saturated aqueous NH₄Cl solution
Procedure:
-
To a stirred suspension of magnesium turnings in anhydrous methanol at room temperature, add the N-tosyl amide.
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.
-
Filter the mixture through a pad of Celite to remove magnesium salts.
-
Concentrate the filtrate under reduced pressure to remove the methanol.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[8]
Visualizing the Workflow and Mechanisms
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. p-Toluenesulfonamides [organic-chemistry.org]
- 6. Tosyl group - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. fiveable.me [fiveable.me]
The Ascendancy of the Nosyl Group: A Paradigm Shift in Amine Protection Strategy
For researchers, scientists, and drug development professionals navigating the intricate landscape of peptide synthesis and complex molecule construction, the choice of protecting groups is a critical determinant of success. While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups have long been the workhorses of the field, the o-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a powerful alternative, offering distinct advantages in terms of stability, orthogonality, and remarkably mild deprotection conditions.
This guide provides an objective comparison of the nosyl protecting group with the conventional Boc and Fmoc groups, supported by experimental data and detailed protocols to inform strategic synthetic planning.
A Tale of Three Stabilities: Orthogonality at its Core
The primary advantage of the nosyl group lies in its unique cleavage mechanism, which sets it apart from the acid-labile Boc and base-labile Fmoc groups. This distinct reactivity profile establishes a truly orthogonal system, allowing for the selective deprotection of one group in the presence of the others, a cornerstone of modern multi-step synthesis.[1][2]
-
Nosyl (Ns): Cleaved under mild, nucleophilic conditions, typically with a thiol and a soft base.[3] This gentle removal preserves acid- and base-sensitive functionalities within the molecule.
-
Boc: Removed by treatment with strong acids, such as trifluoroacetic acid (TFA).[4][5] These harsh conditions can be detrimental to sensitive substrates.
-
Fmoc: Cleaved by a secondary amine base, most commonly piperidine.[][7] While milder than the acidic conditions for Boc removal, the basic environment can lead to side reactions like aspartimide formation or racemization in sensitive amino acids.[]
Performance Under the Microscope: A Quantitative Comparison
The following table summarizes the key performance indicators for the nosyl, Boc, and Fmoc protecting groups, compiled from various experimental sources. It is important to note that direct side-by-side comparisons under identical conditions are limited in the literature; however, these values represent typical performance characteristics.
| Parameter | Nosyl (Ns) Group | Boc Group | Fmoc Group |
| Protection Reagent | o-Nitrobenzenesulfonyl chloride (Ns-Cl) | Di-tert-butyl dicarbonate (Boc₂O) | 9-Fluorenylmethyl-succinimidyl carbonate (Fmoc-OSu) or Fmoc-Cl |
| Deprotection Conditions | Thiophenol, K₂CO₃ in CH₃CN/H₂O | 20-50% TFA in CH₂Cl₂ | 20% Piperidine in DMF |
| Typical Reaction Time | 0.5 - 2 hours | 0.5 - 1 hour | 5 - 20 minutes |
| Typical Yield (Deprotection) | >90%[3] | >95%[8] | >95%[9] |
| Key Advantages | Mild deprotection, high stability to acid/base, orthogonal to Boc/Fmoc.[3] | Well-established, robust for many applications.[4] | Milder than Boc, allows for real-time monitoring of deprotection.[] |
| Key Disadvantages | Requires thiol-based reagents for cleavage. | Harsh acidic deprotection can damage sensitive molecules.[4] | Basic conditions can cause side reactions, dibenzofulvene byproduct can be problematic.[7] |
Visualizing the Chemistry: Deprotection Mechanisms and Workflows
To further elucidate the distinct nature of these protecting groups, the following diagrams illustrate their respective deprotection mechanisms and a typical experimental workflow in solid-phase peptide synthesis (SPPS).
Caption: Deprotection mechanisms of Ns, Boc, and Fmoc groups.
Caption: Generalized workflow for Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocols
Detailed methodologies for the protection and deprotection of amines using Ns, Boc, and Fmoc are provided below. These protocols are generalized and may require optimization based on the specific substrate.
Nosyl (Ns) Group
Protection of a Primary Amine:
-
Dissolve the primary amine (1.0 eq) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of dioxane and water.
-
Add a base, typically triethylamine (2.0 eq) or sodium bicarbonate.
-
Cool the mixture to 0 °C.
-
Add o-nitrobenzenesulfonyl chloride (Ns-Cl) (1.1 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Perform an aqueous workup to isolate the N-nosylated product.
Deprotection of an N-Nosyl Amine: [3]
-
Dissolve the N-nosylated amine (1.0 eq) in acetonitrile (CH₃CN).
-
Add thiophenol (2.5 eq).
-
Add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
Stir the reaction mixture at room temperature for 0.5-2 hours.
-
Upon completion, dilute the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with aqueous base, then brine, and dry over sodium sulfate.
-
Purify the product by chromatography.
Boc Group
Protection of a Primary Amine: [10]
-
Dissolve the primary amine (1.0 eq) in a solvent such as tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq).
-
In some cases, a base such as triethylamine or DMAP (catalytic) is added.
-
Stir the reaction at room temperature until completion.
-
Remove the solvent under reduced pressure and purify the N-Boc protected amine.
Deprotection of an N-Boc Amine: [4]
-
Dissolve the N-Boc protected amine in dichloromethane (CH₂Cl₂).
-
Add an equal volume of trifluoroacetic acid (TFA) (final concentration 20-50% v/v).
-
Stir the reaction at room temperature for 30-60 minutes.
-
Evaporate the solvent and TFA under reduced pressure.
-
The resulting amine salt can be used directly or neutralized with a base.
Fmoc Group
Protection of a Primary Amine: [11]
-
Dissolve the amine (1.0 eq) in a solvent mixture, often aqueous dioxane or acetonitrile.
-
Add a base such as sodium bicarbonate or triethylamine.
-
Add Fmoc-OSu (1.1 eq) or Fmoc-Cl (1.1 eq).
-
Stir the reaction at room temperature until completion.
-
Perform an aqueous workup and recrystallize the N-Fmoc protected product.
Deprotection of an N-Fmoc Amine: [4]
-
Dissolve the N-Fmoc protected amine in N,N-dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction at room temperature for 5-20 minutes.
-
The completion of the reaction can be monitored by the disappearance of the starting material by TLC.
-
Remove the DMF and piperidine under high vacuum or by precipitation of the product with ether.
Conclusion: A Strategic Choice for Modern Synthesis
The nosyl protecting group offers a compelling alternative to the traditional Boc and Fmoc groups, particularly in the synthesis of complex molecules with sensitive functionalities. Its robust stability to both acidic and basic conditions, combined with exceptionally mild cleavage conditions, provides a level of orthogonality that can streamline synthetic routes and improve overall yields. While Boc and Fmoc remain indispensable tools in the synthetic chemist's arsenal, the strategic implementation of the nosyl group can unlock new possibilities in the design and execution of challenging synthetic endeavors. For researchers pushing the boundaries of chemical synthesis, a thorough understanding of the advantages offered by the nosyl group is not just beneficial, but essential.
References
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rsc.org [rsc.org]
The Nosyl Group: A Linchpin in Orthogonal Protection Strategies for Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving high yields and purity. The 2-nitrobenzenesulfonyl (nosyl or Ns) group has emerged as a powerful tool for the protection of amines, offering a unique combination of stability and mild cleavage conditions. This guide provides an objective comparison of the nosyl protecting group with other commonly employed amine and alcohol protecting groups, supported by experimental data, to assist researchers in designing robust and efficient synthetic routes.
The cornerstone of a successful complex synthesis lies in the concept of orthogonality , which is the ability to selectively remove one protecting group in the presence of others under distinct chemical conditions. The nosyl group excels in this regard, offering a deprotection pathway that is compatible with many widely used protecting groups, thereby enabling intricate molecular manipulations.
At a Glance: A Comparative Overview of Key Protecting Groups
The selection of a protecting group is a critical decision dictated by the overall synthetic strategy, including the stability of other functional groups within the molecule and the desired deprotection method. The following table summarizes the key characteristics of the nosyl group in comparison to other prevalent protecting groups.
| Protecting Group | Abbreviation | Lability | Typical Deprotection Conditions | Key Strengths | Potential Limitations |
| 2-Nitrobenzenesulfonyl | Ns | Thiolysis | Thiophenol, K₂CO₃, MeCN/DMSO, rt to 50°C[1][2] | Mild, non-acidic/non-basic cleavage; Orthogonal to Boc, Cbz, and silyl ethers.[3] | Requires use of often malodorous thiols. |
| tert-Butoxycarbonyl | Boc | Acid-Labile | Trifluoroacetic Acid (TFA) in DCM; HCl in Dioxane.[4][5] | Widely used in peptide synthesis; stable to a broad range of non-acidic conditions. | Lability in strong acid limits its use in certain synthetic steps. |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base-Labile | 20-50% Piperidine in DMF.[5][6] | Mild basic deprotection; orthogonal to Boc and Cbz; UV-active for reaction monitoring. | Dibenzofulvene byproduct can be problematic in some applications. |
| Carboxybenzyl | Cbz or Z | Hydrogenolysis | H₂, Pd/C; Transfer Hydrogenation.[5] | Stable to acidic and basic conditions; orthogonal to Boc and Fmoc. | Incompatible with reducible functional groups (e.g., alkynes, alkenes). |
| tert-Butyldimethylsilyl | TBDMS/TBS | Fluoride-Labile | Tetrabutylammonium fluoride (TBAF) in THF; HF-Pyridine.[7][8] | Robust protection for alcohols; stable to a wide range of conditions. | Potential for silicon migration in polyhydroxylated compounds. |
Deciphering Orthogonality: A Logical Workflow
The true power of the nosyl group is realized in its application within an orthogonal protection strategy. The following diagram illustrates a decision-making workflow for incorporating the nosyl group in a complex synthesis where multiple protecting groups are required.
Caption: Decision workflow for selecting an amine protecting group.
Quantitative Comparison of Deprotection Conditions
The following table provides a summary of typical deprotection conditions for the nosyl group and its common counterparts, offering a quantitative basis for comparison.
| Protecting Group | Reagents and Conditions | Typical Time | Typical Yield (%) |
| Ns | 4-methoxythiophenol, K₂CO₃ in MeCN/DMSO, rt[1] | 1-4 h | >90 |
| Boc | 25-50% TFA in DCM, rt[4] | 1-2 h | >95 |
| Fmoc | 20% Piperidine in DMF, rt[6] | 30-60 min | >95 |
| Cbz | H₂ (1 atm), 10% Pd/C in MeOH, rt[5] | 2-16 h | >95 |
| TBDMS | 1M TBAF in THF, rt[7] | 1-4 h | >90 |
Experimental Protocols
Detailed methodologies for the cleavage of each protecting group are provided below to facilitate the practical application of these orthogonal strategies.
Protocol 1: Nosyl (Ns) Group Deprotection
-
Reagents and Materials: Nosyl-protected amine, 4-methoxybenzenethiol (1.5 eq.), potassium carbonate (K₂CO₃) (3.0 eq.), acetonitrile (MeCN), dimethyl sulfoxide (DMSO).
-
Procedure:
-
Dissolve the nosyl-protected amine (1.0 eq.) in a mixture of MeCN and DMSO.
-
Add potassium carbonate and 4-methoxybenzenethiol to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.[1]
-
Protocol 2: Boc Group Deprotection
-
Reagents and Materials: Boc-protected amine, Trifluoroacetic Acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the Boc-protected amine in DCM.
-
Add an equal volume of TFA (to create a 50% TFA/DCM solution).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
The resulting amine trifluoroacetate salt can often be used directly or neutralized with a mild base.[4]
-
Protocol 3: Fmoc Group Deprotection
-
Reagents and Materials: Fmoc-protected amine, Piperidine, N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the Fmoc-protected amine in DMF.
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography to remove the dibenzofulvene-piperidine adduct.[6]
-
Protocol 4: Cbz Group Deprotection
-
Reagents and Materials: Cbz-protected amine, 10% Palladium on Carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve the Cbz-protected amine in MeOH.
-
Carefully add a catalytic amount of 10% Pd/C.
-
Evacuate the reaction flask and backfill with H₂ gas (a balloon is often sufficient for small-scale reactions).
-
Stir the reaction mixture vigorously under an H₂ atmosphere at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[5]
-
Protocol 5: TBDMS Group Deprotection
-
Reagents and Materials: TBDMS-protected alcohol, Tetrabutylammonium fluoride (TBAF) solution (1M in THF), Tetrahydrofuran (THF).
-
Procedure:
-
Dissolve the TBDMS-protected alcohol in THF.
-
Add a 1.1 equivalent of the 1M TBAF solution in THF.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.[7]
-
Orthogonal Deprotection Pathway
The following diagram illustrates a synthetic pathway where the nosyl group is used orthogonally with Boc and TBDMS protecting groups, showcasing the selective deprotection sequence.
Caption: An orthogonal deprotection sequence.
Conclusion
The nosyl protecting group offers a distinct and valuable tool for the synthesis of complex molecules. Its stability to both acidic and basic conditions, coupled with its mild cleavage under thiolysis conditions, provides a high degree of orthogonality with other common protecting groups such as Boc, Fmoc, Cbz, and silyl ethers. This allows for the design of elegant and efficient synthetic strategies, minimizing the number of steps and maximizing overall yields. For researchers and drug development professionals, a thorough understanding of the nosyl group's properties and its application in orthogonal protection schemes is essential for the successful construction of intricate molecular architectures.
References
- 1. Ligand-Enabled Meta-Selective C–H Arylation of Nosyl Protected Phenethylamines, Benzylamines and 2-Aryl Anilines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 8. Silyl ether - Wikipedia [en.wikipedia.org]
A Comparative Guide to Amine-Protecting Reagents: 2-Nitrobenzenesulfonyl Chloride and its Alternatives
For researchers, scientists, and professionals in drug development, the selective protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. This guide provides a detailed comparison of 2-nitrobenzenesulfonyl chloride with two common alternatives, p-toluenesulfonyl chloride and dansyl chloride, supported by spectroscopic data and experimental protocols.
The choice of a suitable protecting group is critical, balancing stability under various reaction conditions with the ease of selective removal. This guide aims to provide an objective comparison to aid in the selection of the most appropriate reagent for a given synthetic strategy.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound and its alternatives. This data is crucial for reaction monitoring and characterization of the protected amine.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Aromatic Protons | Other Protons |
| This compound | 8.27 (d), 7.95 (t), 7.91 (t), 7.89 (d) | - |
| p-Toluenesulfonyl chloride | 7.80 (d, J = 8.4 Hz, 2H), 7.35 (d, J = 8.4 Hz, 2H) | 2.43 (s, 3H, CH₃)[1] |
| Dansyl chloride | 8.67 (d, 1H), 8.36 (d, 1H), 8.30 (d, 1H), 7.60 (t, 2H), 7.23 (d, 1H)[2] | 2.93 (s, 6H, N(CH₃)₂)[2] |
Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ in ppm)
| Compound | Aromatic Carbons | Other Carbons |
| This compound | 148.0, 135.5, 133.0, 132.0, 129.5, 124.0 | - |
| p-Toluenesulfonyl chloride | 145.0, 132.5, 130.0, 128.0 | 21.5 (CH₃) |
| Dansyl chloride | 151.1, 133.1, 130.6, 130.5, 129.7, 128.9, 128.1, 123.7, 119.3, 115.3[2] | 45.1 (N(CH₃)₂)[2] |
Table 3: IR Spectroscopic Data (cm⁻¹)
| Compound | Key Absorptions |
| This compound | ~3100 (Ar-H), ~1530 (NO₂ asym), ~1350 (NO₂ sym), ~1370 (SO₂ asym), ~1170 (SO₂ sym) |
| p-Toluenesulfonyl chloride | ~3100 (Ar-H), ~2920 (C-H), ~1370 (SO₂ asym), ~1175 (SO₂ sym)[3] |
| Dansyl chloride | ~3100 (Ar-H), ~2900 (C-H), ~1340 (SO₂ asym), ~1150 (SO₂ sym)[2][4] |
Experimental Protocols
Detailed methodologies for the protection of a primary amine using each of the three reagents are provided below. These protocols are intended as a general guideline and may require optimization for specific substrates.
Protection of a Primary Amine using this compound (Nosylation)[5][6]
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the primary amine in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine to the stirred solution.
-
Add this compound portion-wise, maintaining the temperature below 5 °C.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction with CH₂Cl₂ and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude nosylated amine can be purified by recrystallization or column chromatography.
Protection of a Primary Amine using p-Toluenesulfonyl Chloride (Tosylation)
Materials:
-
Primary amine (1.0 eq)
-
p-Toluenesulfonyl chloride (1.2 eq)
-
Triethylamine (1.5 eq) or Pyridine
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add triethylamine or pyridine to the solution.
-
Add p-toluenesulfonyl chloride portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Dilute the reaction mixture with CH₂Cl₂ and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to obtain the tosylated amine.
Protection of a Primary Amine using Dansyl Chloride (Dansylation)[7][8]
Materials:
-
Amine sample (containing 1-10 nmol of amine)
-
Dansyl chloride solution (10 mg/mL in anhydrous acetone or acetonitrile)[6]
-
Sodium bicarbonate buffer (0.5 M, pH 9.5)[6]
-
2% (v/v) solution of a primary amine (e.g., ethylamine) for quenching
Procedure:
-
To 100 µL of the amine solution, add 100 µL of the sodium bicarbonate buffer.[6]
-
Add 200 µL of the dansyl chloride solution.[6]
-
Vortex the mixture and incubate at 60 °C for 30-60 minutes in the dark.[6]
-
After incubation, cool the reaction mixture to room temperature.
-
To consume excess dansyl chloride, add 50 µL of a 2% (v/v) solution of a primary amine.[6]
-
The dansylated amine can then be analyzed, for example, by HPLC.
Mandatory Visualization
The following diagrams illustrate the general workflow for amine protection and the logical relationship of the components in the reaction.
Caption: General workflow for the protection of amines using sulfonyl chlorides.
Caption: Logical relationship of components in an amine protection reaction.
References
- 1. p-Toluenesulfonyl Chloride | 98-59-9 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. Synthesis of Fluorescent Dansyl Derivatives of Methoxyamine and Diphenylhydrazine as Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonyl chloride, 4-methyl- [webbook.nist.gov]
- 4. Dansyl chloride(605-65-2) IR Spectrum [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Comparing different thiol reagents for nosyl deprotection efficiency.
For professionals in chemical synthesis and drug development, the 2-nitrobenzenesulfonyl (nosyl) group is a valuable tool for protecting amine functionalities. Its stability to various reaction conditions and, most importantly, its susceptibility to cleavage under mild conditions make it a popular choice. The deprotection is most commonly achieved via a nucleophilic aromatic substitution reaction facilitated by thiol reagents.
This guide provides an objective comparison of various thiol reagents, summarizing their efficiency, advantages, and practical considerations based on experimental data. Detailed protocols and visual workflows are included to assist researchers in selecting the optimal deprotection strategy for their specific synthetic needs.
Mechanism of Thiol-Mediated Nosyl Deprotection
The cleavage of the nosyl group by a thiol proceeds through the formation of a Meisenheimer complex.[1] The thiolate anion, generated by deprotonating the thiol with a base, acts as a potent nucleophile. It attacks the electron-deficient aromatic ring of the nosyl group, which is activated by the ortho-nitro substituent. This is followed by the elimination of sulfur dioxide and the release of the free amine.
Caption: Mechanism of nosyl deprotection via a Meisenheimer complex.
Data Presentation: Comparison of Thiol Reagents
The choice of thiol reagent significantly impacts reaction time, yield, and purification complexity. The following table summarizes the performance of commonly used thiol reagents for nosyl deprotection.
| Thiol Reagent | Typical Conditions | Advantages | Disadvantages/Considerations | Yield Range (%) |
| Thiophenol | K₂CO₃ or KOH, ACN or DMF, RT to 50°C, 40 min - 2h | High reactivity, well-established method.[1][2] | Pungent, foul odor; purification required to remove thioether byproduct.[3] | >90 |
| Solid-Supported Thiophenol | Cs₂CO₃, THF or DMF, RT (24h) or MW (80°C, 6 min) | Simplifies purification (filtration); odor is minimized.[4] | Slower reaction at RT; resin can degrade at high temperatures in DMF; may require a second addition for full conversion.[4][5] | 95-96[4] |
| Solid-Supported Mercaptoacetic Acid | DBU, CH₂Cl₂, RT, 20 min | Efficient and simple methodology.[6][7] | Requires synthesis of the supported reagent. | High |
| p-Mercaptobenzoic Acid | Base, various solvents | Odorless, simplifying handling and workup.[8] | May have different solubility and reactivity profiles compared to thiophenol.[8] | 56[8] |
| 1-Decanethiol | Base, various solvents | Reduced odor compared to volatile thiols.[8] | May require specific conditions for optimal performance. | High |
| Homocysteine Thiolactone | DBU, Alcohol or ACN/H₂O | Odorless precursor; generates thiolate in situ, avoiding handling of foul-smelling reagents.[3] | Reaction is an equilibrium process.[3] | Variable |
Experimental Protocols
Detailed methodologies for key deprotection strategies are provided below.
This protocol is adapted from standard literature procedures for nosyl group cleavage.[1][2]
-
Preparation: Dissolve the N-nosylated amine (1.0 eq) in acetonitrile (ACN) in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add thiophenol (2.5 eq) to the solution, followed by the portion-wise addition of potassium carbonate (K₂CO₃, 2.5 eq).
-
Reaction: Stir the mixture at room temperature or heat to 50°C for 40-60 minutes, monitoring progress by TLC or LC-MS.
-
Workup: Upon completion, cool the mixture to room temperature, dilute with water, and extract three times with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Purification: Combine the organic extracts and wash with 1M NaOH to remove excess thiophenol, followed by a brine wash. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.
This method offers a significant advantage in terms of reaction speed and simplified purification.[4]
-
Preparation: In a microwave-safe vial, dissolve the nosyl-protected amine (1.0 eq) in dry THF. Add cesium carbonate (Cs₂CO₃, 3.25 eq) followed by polystyrene-supported thiophenol (PS-thiophenol, ~1.1 eq). Note: To ensure high reactivity, the resin can be pre-treated with a triphenylphosphine (PPh₃) solution to reduce any disulfides formed during storage.[4][5]
-
Microwave Irradiation: Seal the vial and subject it to microwave irradiation for 3 cycles of 1 minute each at 80°C.
-
Second Addition: After cooling, add a second portion of PS-thiophenol resin (~1.1 eq) and perform an additional 3 cycles of microwave irradiation.
-
Isolation: After cooling the vial, filter the contents and wash the resin thoroughly with THF and CH₂Cl₂. Combine the filtrates and evaporate the solvent to yield the deprotected amine, often in high purity.[4]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a general workflow for comparing the efficiency of different thiol reagents in a research setting.
Caption: Workflow for comparing nosyl deprotection reagents.
Conclusion
The selection of a thiol reagent for nosyl deprotection is a balance between reaction efficiency, operational convenience, and purification requirements. Classic thiophenol remains a highly effective reagent, but its strong odor is a significant drawback. For laboratory-scale synthesis where ease of purification and an odor-free environment are priorities, solid-supported thiols are an excellent alternative, especially when combined with microwave acceleration to reduce reaction times.[4] The development of odorless thiols and in-situ generation methods further expands the toolkit for researchers, enabling cleaner and more user-friendly synthetic transformations.[3][8] This guide serves as a starting point for optimizing the critical step of amine deprotection in complex synthetic routes.
References
- 1. Fukuyama Amine Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. Odorless nosyl deprotection by in-situ formation of a thiolate | Poster Board #1237 - American Chemical Society [acs.digitellinc.com]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Nitrobenzenesulfonyl Chloride: Evaluating Green Chemistry Approaches
For researchers, scientists, and professionals in drug development, the synthesis of key reagents like 2-Nitrobenzenesulfonyl chloride demands efficiency, purity, and increasingly, environmental sustainability. This guide provides a comparative evaluation of traditional and greener synthetic routes to this important compound, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method.
Comparison of Synthetic Routes
The synthesis of this compound has traditionally relied on methods that, while effective, often involve harsh reagents and generate significant waste. In contrast, emerging green chemistry approaches aim to mitigate these environmental impacts. Here, we compare the prevalent traditional methods with a greener alternative.
| Parameter | Traditional Route 1: Chlorination of Disulfide | Traditional Route 2: Direct Sulfonation | Green Route: BTC-Mediated Synthesis |
| Starting Materials | 2,2'-dinitrodiphenyl disulfide, Chlorine | Nitrobenzene/o-Nitrochlorobenzene, Chlorosulfonic acid | 2-Nitrobenzenesulfonic acid, Bis(trichloromethyl) carbonate (BTC) |
| Key Reagents | Formic acid or HCl/HNO₃ | Phosphorus pentoxide, Ammonium sulfate | Organic base (e.g., Triethylamine) |
| Solvent | Formic acid, Toluene for purification[1][2] | Dichloroethane[3] | Organic solvent (e.g., Tetrahydrofuran)[4][5] |
| Reaction Temperature | 40°C (with formic acid)[1][2] | 20–130°C[6] | 25–80°C[4][5] |
| Reaction Time | 3 hours (with formic acid)[1][2] | 5–12 hours[6] | 2–8 hours[4][5] |
| Reported Yield | Up to 97.5%[1][2] | High yield reported, but specifics vary[6] | Up to 93.5%[5] |
| Purity | 98.8% (HPLC)[2] | High purity reported[6] | Up to 99.1% (after recrystallization)[5] |
| Key Advantages | High yield, reproducibility[1] | Utilizes readily available starting materials | Safer reagents, less waste, reliable production[4][5] |
| Key Disadvantages | Use of corrosive acids | Large excess of chlorosulfonic acid, significant acidic waste[1][6] | Cost of BTC may be higher than traditional reagents |
Experimental Protocols
Traditional Route 1: Chlorination of 2,2'-dinitrodiphenyl disulfide
This method is a widely used industrial process for producing this compound.[1]
Materials:
-
2,2'-dinitrodiphenyl disulfide
-
Formic acid (hydrophilic organic acid solvent)
-
Chlorine gas
-
Toluene
Procedure:
-
The chlorination reaction is carried out by treating 2,2'-dinitrodiphenyl disulfide with chlorine gas in the presence of formic acid.[1][2]
-
The reaction mixture is maintained at 40°C for 3 hours.[1][2]
-
Upon completion, the crude product is obtained.
-
For purification, the crude product is dissolved in toluene at 40-50°C.[2]
-
The solution is then slowly cooled to 5°C to induce crystallization.[2]
-
The purified product is collected by filtration and dried under vacuum.[2]
Traditional Route 2: Direct Sulfonation of Nitrobenzene
This approach involves the direct sulfonation of a nitroaromatic compound.
Materials:
-
Nitrobenzene or o-Nitrochlorobenzene
-
Chlorosulfonic acid
-
Phosphorus pentoxide (acylating agent)
-
Ammonium sulfate (sulfonation assistant)
Procedure:
-
In a reaction vessel, 1 mole of nitrobenzene is reacted with 2.0–5.0 moles of chlorosulfonic acid.[6]
-
0.05–0.75 moles of phosphorus pentoxide and 0.001–0.3 moles of a sulfonation assistant like ammonium sulfate are added.[6]
-
The reaction is conducted at a temperature between 20–130°C for 5–12 hours under normal pressure.[6]
-
After the reaction is complete, the mixture is cooled, hydrolyzed, and crystallized.[6]
-
The product is isolated by suction filtration, washed with water, and dried.[6]
Green Route: Bis(trichloromethyl) carbonate (BTC) Mediated Synthesis of 2-chloro-5-nitro-benzenesulfonyl chloride
This method, demonstrated for an isomer, represents a greener approach by replacing hazardous chlorinating agents.[4][5]
Materials:
-
2-chloro-5-nitrobenzene sulfonic acid
-
Bis(trichloromethyl) carbonate (BTC)
-
An organic base (e.g., Triethylamine)
-
An organic solvent (e.g., Tetrahydrofuran)
Procedure:
-
2-chloro-5-nitrobenzene sulfonic acid and bis(trichloromethyl) carbonate are reacted in an organic solvent.[4][5]
-
The reaction is carried out in the presence of an organic base at a temperature between 25 and 80°C for 2 to 8 hours.[4][5]
-
Following the reaction, the mixture undergoes post-treatment to yield the final product.[4][5]
-
This method is noted for its safety, reliability, high yield, and simple post-treatment with minimal waste.[4][5]
Evaluation Workflow
The following diagram illustrates a logical workflow for evaluating and comparing chemical synthesis routes based on green chemistry principles.
Caption: Workflow for evaluating synthesis routes using green chemistry principles.
References
- 1. This compound | Sulfonylation Reagent [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. CN101570501B - Method for synthesizing p-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 4. Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride (2012) | Wenxia Gao | 1 Citations [scispace.com]
- 5. CN102351751A - Method for chemically synthesizing 2-chloro-5-nitro-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 6. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
A Cost-Benefit Analysis of 2-Nitrobenzenesulfonyl Chloride in Large-Scale Synthesis: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate amine protecting group is a critical decision in the synthesis of complex molecules, particularly at an industrial scale. The ideal protecting group should be easy to introduce and remove, stable under various reaction conditions, and cost-effective. 2-Nitrobenzenesulfonyl chloride (Ns-Cl) has emerged as a valuable reagent for the protection of primary and secondary amines, offering distinct advantages, most notably the mild conditions required for the removal of the resulting nosyl (Ns) group.[1]
This guide provides an objective comparison of this compound with other common amine protecting groups, focusing on a cost-benefit analysis for large-scale synthesis. We will delve into the economic and process considerations, supported by available data and detailed experimental protocols.
Executive Summary: Ns-Cl at a Glance
The primary appeal of the nosyl protecting group lies in its unique combination of stability and facile cleavage. Ns-amides are stable to a wide range of reaction conditions, yet the Ns group can be removed under mild, non-acidic, and non-basic conditions using a thiol nucleophile, a feature that sets it apart from many traditional protecting groups.[2] This mild deprotection is particularly advantageous in the synthesis of complex molecules with sensitive functional groups.
Comparative Analysis of Amine Protecting Groups
A direct, quantitative comparison of protecting groups for large-scale synthesis is challenging due to the variability in substrate, scale, and specific process conditions. However, a qualitative and semi-quantitative analysis based on available data can guide the decision-making process. The following table summarizes key parameters for this compound and common alternatives.
Table 1: Comparison of Common Amine Protecting Groups for Large-Scale Synthesis
| Protecting Group | Reagent | Typical Protection Yield (%) | Deprotection Conditions | Typical Deprotection Yield (%) | Key Advantages | Key Disadvantages |
| Nosyl (Ns) | This compound | >95 | Thiophenol, K₂CO₃ in CH₃CN/DMF | 89-91[2] | Mild, orthogonal deprotection; stable group.[2] | Cost of Ns-Cl and thiophenol; odorous thiol.[3] |
| Tosyl (Ts) | p-Toluenesulfonyl chloride | >90 | Strong acid (e.g., HBr/AcOH) or reducing agents (e.g., Na/NH₃) | Variable, often lower | Low reagent cost; very stable group. | Harsh deprotection conditions. |
| Boc | Di-tert-butyl dicarbonate (Boc)₂O | >95 | Strong acid (e.g., TFA, HCl) | >90 | Well-established; mild protection.[4] | Harsh acidic deprotection; potential side reactions.[5] |
| Cbz (Z) | Benzyl chloroformate | >90 | Catalytic hydrogenation (H₂, Pd/C) | >90 | Orthogonal to acid/base labile groups. | Requires specialized hydrogenation equipment; catalyst cost. |
| Fmoc | Fmoc-Cl or Fmoc-OSu | >90 | Base (e.g., piperidine) | >90 | Mild, base-labile deprotection. | Not stable to basic conditions. |
Cost Analysis
The economic viability of a protecting group strategy in large-scale synthesis extends beyond the initial cost of the protecting group reagent. It encompasses the cost of all reagents and solvents for both protection and deprotection, as well as waste disposal. The following table provides an estimated cost comparison based on available bulk pricing. Note: Prices are subject to significant variation based on supplier, purity, and market conditions.
Table 2: Estimated Reagent Costs for Large-Scale Amine Protection and Deprotection
| Reagent | Protecting Group | Estimated Bulk Price (USD/kg) | Notes |
| This compound | Ns | 12 - 292[6][7] | Price varies significantly with supplier and quantity. |
| p-Toluenesulfonyl chloride | Ts | ~10 - 20 | Generally the most economical sulfonyl chloride. |
| Di-tert-butyl dicarbonate | Boc | 317 - 1930[8] | Widely available with competitive pricing at large scale. |
| Benzyl chloroformate | Cbz | ~50 - 150 | Price is dependent on supplier and grade. |
| Thiophenol | Ns (Deprotection) | 3 - 10[9][10] | Key reagent for Ns group removal. |
| Potassium Carbonate | Ns (Deprotection) | 2.50 - 3.00[11] | Common, inexpensive base. |
| Trifluoroacetic Acid (TFA) | Boc (Deprotection) | 8 - 10[12] | Standard reagent for Boc removal. |
| Palladium on Carbon (10%) | Cbz (Deprotection) | 170 - 1900[13] | Catalyst cost can be a significant factor. |
Waste Management Considerations
In large-scale synthesis, waste management is a critical cost and environmental consideration. Different protecting group strategies generate distinct waste streams that require specific handling and disposal methods.
Table 3: Waste Management Overview
| Protecting Group | Key Waste Streams | Disposal Considerations | Estimated Disposal Cost (USD/ton) |
| Ns | Thiophenol and its derivatives, sulfur-containing byproducts. | Potential for odorous and toxic waste. Requires specialized disposal. | 200 - 2000+ (for hazardous chemical waste)[14] |
| Ts | Strong acids, neutralized salts. | Requires neutralization and disposal of large salt quantities. | 100 - 500 (for non-hazardous industrial waste) |
| Boc | Strong acids (e.g., TFA), tert-butyl byproducts. | Acidic waste requires neutralization. TFA can be expensive to dispose of. | 200 - 2000+ (for hazardous chemical waste)[14] |
| Cbz | Palladium catalyst, hydrogenated byproducts. | Catalyst recovery and recycling is often necessary and costly. | Variable, depends on catalyst recovery process. |
Experimental Protocols for Large-Scale Synthesis
The following are representative protocols for the protection of a primary amine using this compound and its subsequent deprotection, adapted for a large-scale manufacturing context.
Protocol 1: Large-Scale N-Nosylation of a Primary Amine
Materials:
-
Primary Amine (1.0 eq)
-
This compound (1.05 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM) or other suitable solvent
-
1M Hydrochloric Acid
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
Charge a suitable reactor with the primary amine and the chosen solvent.
-
Cool the mixture to 0-5 °C with efficient stirring.
-
Slowly add triethylamine to the reactor.
-
In a separate vessel, dissolve this compound in the solvent.
-
Add the this compound solution to the reactor dropwise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by HPLC or TLC).
-
Quench the reaction with water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the N-nosylated amine. Further purification by crystallization may be necessary.
Protocol 2: Large-Scale Deprotection of a Nosyl-Protected Amine (Fukuyama Deprotection)
Materials:
-
N-Nosylated Amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium Carbonate (2.5 eq)
-
Acetonitrile (CH₃CN) or Dimethylformamide (DMF)
-
Water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Sodium Hydroxide Solution
-
Brine
Procedure:
-
Charge a reactor with the N-nosylated amine and the chosen solvent.[15]
-
Add thiophenol to the solution.[15]
-
Add potassium carbonate to the stirred mixture.[15]
-
Heat the reaction to 40-50 °C and stir until the reaction is complete (monitor by HPLC or TLC).[15]
-
Cool the mixture to room temperature and dilute with water.[15]
-
Extract the aqueous mixture with an organic solvent (e.g., DCM or EtOAc).[15]
-
Combine the organic extracts and wash sequentially with 1M NaOH solution (to remove excess thiophenol) and then with brine.[15]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected amine. Further purification by distillation or crystallization may be required.
Visualizing the Workflow
The following diagrams illustrate the key stages in the application of the nosyl protecting group and a comparison with the Boc protecting group workflow.
Caption: Workflow for Amine Protection using this compound.
Caption: Workflow for Amine Protection using Di-tert-butyl dicarbonate (Boc).
Caption: Logical Relationship in the Cost-Benefit Analysis.
Conclusion and Recommendations
The use of this compound for amine protection in large-scale synthesis presents a compelling trade-off between higher initial reagent costs and the significant advantage of mild deprotection conditions.
Choose this compound when:
-
The substrate or downstream intermediates are sensitive to harsh acidic or basic conditions.
-
Orthogonality with other protecting groups is critical for the synthetic strategy.
-
The avoidance of heavy metal catalysts (as in hydrogenation for Cbz removal) is desirable.
Consider alternatives when:
-
The primary driver is minimizing the upfront cost of reagents, and the substrate is robust enough to withstand harsh deprotection conditions (e.g., using Ts-Cl or Boc).
-
The necessary infrastructure for specialized deprotection methods, such as high-pressure hydrogenation, is readily available (for Cbz).
-
The handling and disposal of odorous and potentially toxic thiol-based waste streams present a significant logistical or cost barrier.
Ultimately, the optimal choice of an amine protecting group for large-scale synthesis requires a thorough process-specific evaluation. This should include not only the direct costs of materials but also the indirect costs associated with cycle time, labor, waste disposal, and the potential for product degradation during deprotection. While this compound may not always be the most economical option in terms of raw material cost, its ability to enable the synthesis of complex and sensitive molecules under mild conditions can provide significant overall value in many industrial applications.
References
- 1. researchgate.net [researchgate.net]
- 2. The facile preparation of primary and secondary amines via an improved Fukuyama–Mitsunobu procedure. Application to the synthesis of a lung-targeted gene delivery agent - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. clintonhealthaccess.org [clintonhealthaccess.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. publications.ieaghg.org [publications.ieaghg.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. JP2588580B2 - Method for producing 2-chloro-5-nitrobenzenesulfonyl chloride and 4-chloro-3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. A Mild and Modular Approach to the Total Synthesis of Desferrioxamine B - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
A Strategic Guide to Amine Protection: Comparing Alternatives to 2-Nitrobenzenesulfonyl Chloride
In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and drug development, the judicious selection of protecting groups for amines is a critical determinant of success. The 2-nitrobenzenesulfonyl (nosyl) group, introduced via 2-nitrobenzenesulfonyl chloride, has been a valuable tool for chemists due to its robust nature and unique deprotection conditions. However, the demands for milder reaction protocols, enhanced functional group tolerance, and orthogonal deprotection strategies have spurred the exploration of a diverse arsenal of alternatives. This guide provides an objective comparison of prominent alternatives to this compound, supported by experimental data, to empower researchers in making informed strategic decisions for their synthetic campaigns.
The Role of Sulfonyl-Based Protecting Groups and Beyond
Sulfonyl groups, such as the nosyl group, are effective at protecting amines by forming stable sulfonamides. This protection significantly reduces the nucleophilicity and basicity of the amine nitrogen.[1] The electron-withdrawing nature of the aryl ring in arylsulfonyl groups can be modulated to fine-tune the stability and cleavage conditions of the protecting group. Beyond the sulfonyl family, carbamate-based protecting groups represent a major class of alternatives with distinct properties.
This guide will focus on a comparative analysis of the following key amine protecting groups:
-
2-Nitrobenzenesulfonyl (Ns)
-
4-Nitrobenzenesulfonyl (p-Ns)
-
p-Toluenesulfonyl (Ts)
-
tert-Butoxycarbonyl (Boc)
-
Carbobenzyloxy (Cbz)
-
9-Fluorenylmethoxycarbonyl (Fmoc)
Comparative Analysis of Amine Protecting Groups
The ideal protecting group should be easy to introduce and remove in high yields under mild conditions that are orthogonal to other functional groups present in the molecule.[2] The following tables summarize the key performance metrics for the selected protecting groups.
Table 1: Comparison of Protection and Deprotection Conditions and Yields
| Protecting Group | Protection Reagent | Typical Protection Conditions | Typical Yield (Protection) | Deprotection Conditions | Typical Yield (Deprotection) |
| 2-Nitrobenzenesulfonyl (Ns) | This compound | Amine, triethylamine, CH₂Cl₂, 0 °C to rt, 2-4 h | >95%[3] | Thiophenol, K₂CO₃, acetonitrile, rt, 2-6 h[3] | High to excellent[4] |
| 4-Nitrobenzenesulfonyl (p-Ns) | 4-Nitrobenzenesulfonyl chloride | Amine, base (e.g., NaHCO₃, pyridine), CH₂Cl₂, rt | High[5] | Thiol (e.g., thiophenol or HSCH₂CH₂OH)[4] | High[4] |
| p-Toluenesulfonyl (Ts) | p-Toluenesulfonyl chloride | Amine, pyridine or Et₃N/DMAP | Generally high | Harsh: Strong acid (e.g., conc. HBr, H₂SO₄) and heat, or reductive cleavage (e.g., Mg/MeOH)[1][6] | Variable, often moderate |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Amine, base (e.g., NaHCO₃, Et₃N), THF or CH₂Cl₂, rt | >95%[3] | Strong acid (e.g., TFA in CH₂Cl₂, HCl in dioxane)[7][8] | High |
| Carbobenzyloxy (Cbz) | Benzyl chloroformate (Cbz-Cl) | Amine, Na₂CO₃, aq. solution, 0 °C to rt | >90%[3] | Catalytic hydrogenolysis (H₂, Pd/C)[7][9] | High |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl or Fmoc-OSu | Amine, NaHCO₃, aq. dioxane, rt | High | Base (e.g., 20% piperidine in DMF)[3][7] | High |
Table 2: Stability Profile of Protected Amines
| Protecting Group | Strong Acid | Strong Base | Nucleophiles (e.g., thiols) | Reductive Conditions (H₂, Pd/C) |
| 2-Nitrobenzenesulfonyl (Ns) | Stable[3] | Stable[3] | Labile[3] | Labile |
| 4-Nitrobenzenesulfonyl (p-Ns) | Stable[5] | Stable[5] | Labile[10] | Labile |
| p-Toluenesulfonyl (Ts) | Very Stable[1] | Very Stable[1] | Stable | Labile (specific conditions)[1] |
| tert-Butoxycarbonyl (Boc) | Labile[3] | Stable[3] | Stable[3] | Stable[3] |
| Carbobenzyloxy (Cbz) | Stable[2] | Stable[2] | Stable | Labile[2] |
| 9-Fluorenylmethoxycarbonyl (Fmoc) | Stable[3] | Labile[3] | Stable | Stable[3] |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for reproducibility. The following are representative procedures for the protection and deprotection of a primary amine.
2-Nitrobenzenesulfonyl (Ns) Group
Protection of a Primary Amine: [11]
-
Dissolve the primary amine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add a base such as pyridine (2.0 eq) or triethylamine (1.5 - 2.0 eq) to the stirred solution.
-
Add this compound (1.1 eq) portion-wise over 5-10 minutes, maintaining the temperature below 5 °C.
-
Remove the ice bath and allow the reaction to warm to room temperature, stirring for 2-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with CH₂Cl₂ and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Deprotection of a Nosyl-Protected Amine: [3]
-
Dissolve the Ns-protected amine (1.0 eq) in acetonitrile.
-
Add thiophenol (2.5 eq) and potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 2-6 hours.
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
tert-Butoxycarbonyl (Boc) Group
Protection of a Primary Amine:
-
Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) and stir at room temperature for 2-16 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Deprotection of a Boc-Protected Amine: [3]
-
Dissolve the Boc-protected amine in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent under reduced pressure. Co-evaporation with toluene can be used to remove excess TFA.
-
Neutralize the resulting salt with a base to obtain the free amine.
Carbobenzyloxy (Cbz) Group
Protection of a Primary Amine: [12]
-
Dissolve the amine (1.0 eq) in a 2:1 mixture of THF and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (2.0 eq).
-
Add benzyl chloroformate (Cbz-Cl) (1.5 eq) dropwise.
-
Stir the reaction at 0 °C for 20 hours.
-
Dilute with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
Deprotection of a Cbz-Protected Amine: [12]
-
Dissolve the Cbz-protected amine in methanol.
-
Add 5% Palladium on carbon (Pd/C) catalyst.
-
Stir the mixture under a hydrogen atmosphere (e.g., balloon) at room temperature or slightly elevated temperature for 1-40 hours.
-
Filter the reaction mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
Visualizing the Workflow: Protection and Deprotection Strategies
The selection of a protecting group is often guided by the overall synthetic plan, requiring careful consideration of orthogonality. The following diagrams illustrate the general workflows for the protection and deprotection of amines using sulfonyl- and carbamate-based strategies.
Caption: General workflow for amine protection and deprotection.
Caption: Orthogonal protection and deprotection strategy.
Conclusion
The choice of an amine protecting group is a strategic decision that can significantly impact the efficiency and success of a synthetic route. While this compound offers a robust and valuable option, a thorough understanding of the available alternatives is essential for the modern synthetic chemist. Sulfonyl-based alternatives like the 4-nitrobenzenesulfonyl and p-toluenesulfonyl groups offer varying degrees of stability and deprotection requirements. Carbamate-based protecting groups such as Boc, Cbz, and Fmoc provide a suite of orthogonal options that are widely used in peptide synthesis and complex molecule construction. By carefully considering the stability, orthogonality, and reaction conditions associated with each protecting group, researchers can devise more elegant and effective synthetic strategies.
References
- 1. Sulfonyl Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Page loading... [guidechem.com]
- 6. US8263808B2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines - Google Patents [patents.google.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine Protection / Deprotection [fishersci.co.uk]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Comparison of Byproducts: 2-Nitrobenzenesulfonyl Chloride vs. Alternative Sulfonylating Agents
A Comparative Guide to Byproducts in 2-Nitrobenzenesulfonyl Chloride Reactions
For researchers, scientists, and drug development professionals, a comprehensive understanding of reaction byproducts is critical for optimizing synthetic routes, ensuring product purity, and simplifying purification processes. This compound (Ns-Cl) is a widely used reagent, primarily for the protection of amines. This guide provides a detailed comparison of the byproducts generated during its use, with supporting experimental data and protocols.
The choice of a sulfonylating agent for amine protection is a balance between the stability of the resulting sulfonamide and the conditions required for its cleavage. The byproducts generated during both the protection and deprotection steps are a key consideration.
Table 1: Byproduct Comparison of Common Sulfonyl Protecting Groups for Amines
| Protecting Group | Sulfonyl Chloride | Protection Byproduct(s) | Deprotection Conditions | Deprotection Byproduct(s) | Key Advantages & Disadvantages |
| Nosyl (Ns) | This compound | HCl (neutralized with base) | Mild: Thiol (e.g., thiophenol) + Base (e.g., K₂CO₃) | Diaryl disulfide (e.g., Ph-S-S-Ph), SO₂, 2-nitroaniline derivatives | Advantage: Mild deprotection. Disadvantage: Formation of thiol-related byproducts. |
| Tosyl (Ts) | p-Toluenesulfonyl chloride | HCl (neutralized with base) | Harsh: Strong acid (HBr/AcOH), dissolving metal (Na/NH₃) | Toluene, SO₂, inorganic salts | Advantage: Very stable protecting group. Disadvantage: Harsh deprotection can limit functional group tolerance. |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate | t-Butanol, CO₂ | Mild acid (TFA) | Isobutylene, CO₂ | Adv. : Orthogonal to many other protecting groups. Disadv. : Not a sulfonyl group, different reactivity. |
Characterization of Byproducts from this compound Reactions
The primary application of this compound is in the protection of amines, a process that involves two key stages: protection (nosylation) and deprotection. Each stage generates distinct byproducts.
Byproducts from the Protection of Amines (Nosylation)
The reaction of an amine with this compound in the presence of a base yields the desired N-nosylated amine and hydrochloric acid, which is neutralized by the base to form a salt.
Reaction Scheme: R-NH₂ + 2-NO₂-C₆H₄-SO₂Cl + Base → R-NH-SO₂-C₆H₄-NO₂ + Base·HCl
Table 2: Characterization of Byproducts from Nosylation
| Byproduct | Formula | Formation Context | Analytical Characterization | Comments |
| Triethylamine Hydrochloride | (C₂H₅)₃N·HCl | Use of triethylamine as the base. | Water-soluble salt. Can be identified by ¹H NMR (quartet at ~3.2 ppm, triplet at ~1.3 ppm for the ethyl groups) and ion chromatography. | Typically removed by aqueous workup. |
| Pyridinium Hydrochloride | C₅H₅N·HCl | Use of pyridine as the base. | Water-soluble salt. Can be identified by ¹H NMR (aromatic signals > 7.5 ppm) and its UV activity. | Typically removed by aqueous workup. |
Byproducts from the Deprotection of Nosylamides
The key advantage of the nosyl group is its facile removal under mild conditions using a thiol and a base. This deprotection proceeds via a Meisenheimer complex.
Table 3: Characterization of Byproducts from Thiol-Mediated Deprotection
| Byproduct | Formula | Formation Context | Analytical Characterization | Comments |
| Diphenyl disulfide | C₁₂H₁₀S₂ | Formed from the oxidation of thiophenol during deprotection. | ¹H NMR (CDCl₃): δ 7.24–7.36 (m, 6H), 7.54 (m, 4H) ppm.[1] ¹³C NMR (CDCl₃): δ 137.0, 129.1, 127.5, 127.2 ppm.[1] GC-MS (EI): m/z = 218.0 [M⁺].[1] | A common, often crystalline, byproduct that needs to be removed chromatographically. |
| 2-Nitrobenzenesulfonic acid | C₆H₅NO₅S | Hydrolysis of unreacted this compound or the sulfonamide under certain conditions.[2][3] | Highly water-soluble. Can be analyzed by LC-MS. | Generally removed during aqueous workup. |
| Resin degradation products | N/A | Use of polymer-supported thiols at elevated temperatures (e.g., microwave irradiation in DMF).[4] | Detected by GC-MS analysis of the crude reaction mixture.[4] | Using THF as a solvent at lower temperatures can mitigate this.[4] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine using this compound
This protocol describes the formation of a 2-nitrobenzenesulfonamide from a primary amine.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 eq)
-
Pyridine (2.0 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
1 M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the primary amine (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add pyridine (2.0 eq) to the stirred solution.
-
Add this compound (1.1 eq) portion-wise over 10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with CH₂Cl₂ and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude nosylamide.
Protocol 2: Deprotection of a Nosylamide using Thiophenol
This protocol details the cleavage of the nosyl group to regenerate the free amine.
Materials:
-
N-nosylated amine (1.0 eq)
-
Thiophenol (2.5 eq)
-
Potassium carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (MeCN)
-
Water
-
Ethyl acetate (EtOAc)
-
1 M NaOH solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the N-nosylated amine (1.0 eq) in acetonitrile.
-
Add thiophenol (2.5 eq) followed by potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
After completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic extracts and wash with 1 M NaOH (to remove excess thiophenol) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired amine from byproducts like diphenyl disulfide.
Visualizations
References
Safety Operating Guide
Proper Disposal of 2-Nitrobenzenesulfonyl Chloride: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper handling and disposal of 2-Nitrobenzenesulfonyl chloride (CAS 1694-92-4). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices. This compound is a corrosive, moisture-sensitive solid that requires strict adherence to safety protocols to prevent injury and environmental contamination.[1][2][3]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that all necessary personal protective equipment (PPE) is worn and that the work area is properly equipped.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[1][4]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are mandatory.[1]
-
Body Protection: A lab coat or chemical-resistant apron should be worn. In case of a large spill, full-body protective clothing may be necessary.[1][2]
-
Respiratory Protection: Use a full-face respirator with an appropriate cartridge if dusts are generated or if working outside of a chemical fume hood.
Engineering Controls:
-
All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.[3][5]
-
An eyewash station and safety shower must be readily accessible.[3]
Storage and Incompatibilities:
-
Store this compound in a cool, dry, well-ventilated area in a tightly sealed container.[2][3] It is moisture-sensitive and may decompose upon exposure to moist air or water.[2]
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2][3]
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation. For major spills, move upwind.[2]
-
Containment: Prevent the spill from entering drains or water courses.[2]
-
Cleanup (Minor Spills):
-
Remove all ignition sources.[2]
-
Carefully sweep up the solid material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3][5]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, acetone) followed by soap and water. Collect all cleaning materials for hazardous waste disposal.
-
Step-by-Step Disposal Protocol
Unused or waste this compound must be treated as hazardous waste.[2] The recommended procedure for laboratory-scale quantities is a two-stage process involving hydrolysis followed by neutralization.
Stage 1: Hydrolysis of this compound
This procedure converts the reactive sulfonyl chloride to the more stable sulfonic acid. This reaction can be exothermic; proceed with caution.
Experimental Protocol:
-
Prepare a Sodium Carbonate Solution: In a suitably sized beaker or flask equipped with a magnetic stirrer and placed in an ice bath within a chemical fume hood, prepare a 10% solution of sodium carbonate (Na₂CO₃) in cold water.
-
Slow Addition: While stirring vigorously, slowly and portion-wise add the this compound to the sodium carbonate solution. The rate of addition should be controlled to manage any heat generation. A general guideline is to add no more than 5g of the sulfonyl chloride per 100 mL of sodium carbonate solution at a time.
-
Reaction: Continue stirring the mixture at room temperature. The hydrolysis is typically complete when the solid has fully dissolved, which may take several hours. One documented procedure suggests that heating to boiling can complete the hydrolysis in about 45 minutes, but for disposal purposes, a slower, more controlled reaction at room temperature is recommended for safety.
-
Resulting Solution: The product of this hydrolysis is an aqueous solution of sodium 2-nitrobenzenesulfonate. This solution is still hazardous (acidic upon neutralization of the excess carbonate) and requires further treatment.
Stage 2: Neutralization of 2-Nitrobenzenesulfonic Acid Solution
The resulting solution from Stage 1 contains the salt of a strong acid. The solution must be neutralized before it can be disposed of down the drain (if local regulations permit) or collected for waste pickup.
Experimental Protocol:
-
pH Monitoring: Use a calibrated pH meter or pH paper to monitor the solution's acidity.
-
Neutralization: Slowly add a suitable neutralizing agent.
-
If the solution is basic (due to excess sodium carbonate), slowly add a dilute acid (e.g., 1M hydrochloric acid) with stirring until the pH is between 6.0 and 8.0.
-
If the hydrolysis was performed with a stoichiometric amount of base, the resulting 2-nitrobenzenesulfonic acid will be acidic. In this case, neutralize by slowly adding a dilute base (e.g., 1M sodium hydroxide or sodium carbonate solution) with stirring until the pH is between 6.0 and 8.0.
-
-
Final Disposal: Once neutralized, the resulting aqueous solution can typically be flushed down the drain with copious amounts of water, in accordance with local and institutional regulations. Always double-check your institution's specific guidelines for aqueous waste disposal. If in doubt, containerize the neutralized solution and treat it as chemical waste.
Quantitative Data Summary
| Parameter | Value/Recommendation | Source |
| EPA Hazardous Waste Number | D002 (Corrosivity) | [2] |
| Recommended Hydrolysis Agent | 10% Sodium Carbonate Solution | General Practice |
| Neutralization pH Range | 6.0 - 8.0 | General Practice |
| Storage Temperature | Cool, dry place | [2][3] |
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
- 1. capitalresin.com [capitalresin.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. US2671797A - Neutralization of sulfonic acids and sulfuric acid esters - Google Patents [patents.google.com]
- 4. US2766276A - Neutralization of sulfonic acids - Google Patents [patents.google.com]
- 5. 2-NITROBENZENESULFONIC ACID CAS#: 80-82-0 [m.chemicalbook.com]
Personal protective equipment for handling 2-Nitrobenzenesulfonyl chloride
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 2-Nitrobenzenesulfonyl chloride (CAS 1694-92-4). Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.
Chemical Hazards: this compound is a corrosive solid that can cause severe skin burns and eye damage.[1][2][3][4][5] It may also cause respiratory irritation.[2][4] The compound is sensitive to moisture and should be handled with care to prevent decomposition.[1][4]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles & Face Shield | Wear tightly fitting safety goggles.[6] For maximum protection against splashes, a full face shield is recommended.[1][7] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended.[7] Ensure gloves are inspected before use and changed frequently. |
| Body Protection | Protective Clothing | A chemical-resistant apron or lab coat should be worn.[1][7] For larger quantities or increased risk of splashing, impervious clothing is advised.[6] |
| Respiratory Protection | Respirator | Use in a well-ventilated area or under a chemical fume hood.[4] If dust is generated, a dust mask (N95) or a full-face respirator with an appropriate cartridge is necessary. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following workflow is crucial for the safe handling of this compound.
Experimental Protocol:
-
Preparation:
-
Before handling the chemical, ensure all required PPE is correctly worn.
-
Verify that the chemical fume hood is functioning correctly.
-
Assemble all necessary glassware and equipment within the fume hood.
-
-
Handling:
-
Work exclusively in a well-ventilated area or under a chemical fume hood.[4]
-
Avoid direct contact with skin, eyes, and clothing.[1]
-
When weighing the solid, do so carefully to avoid creating dust.
-
Slowly add the this compound to the reaction vessel.
-
Continuously monitor the reaction for any signs of uncontrolled reactivity.
-
-
Cleanup:
-
Upon completion of the reaction, follow appropriate quenching procedures if necessary.
-
Thoroughly clean all glassware and equipment that came into contact with the chemical.
-
Wash hands and any exposed skin thoroughly after handling.[4]
-
Disposal Plan
Proper disposal of this compound and any contaminated materials is imperative to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All waste containing this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, paper towels), must be collected in a designated hazardous waste container.
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials, until it can be collected by authorized waste disposal personnel.[1][4]
-
Regulatory Compliance: All waste must be handled and disposed of in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
